Technical Documentation Center

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid
  • CAS: 1214824-64-2

Core Science & Biosynthesis

Foundational

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid: Technical Guide

[1] Executive Summary 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid (CAS: 1214824-64-2) is a critical heterocyclic scaffold in modern medicinal chemistry.[1] Functioning as a constrained, seven-membered ring ho...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid (CAS: 1214824-64-2) is a critical heterocyclic scaffold in modern medicinal chemistry.[1] Functioning as a constrained, seven-membered ring homolog of proline and piperidine-2-carboxylic acid, it serves as a "privileged structure" for peptidomimetics.[1] Its unique conformational flexibility—distinct from the rigid pyrrolidine (5-membered) and piperidine (6-membered) rings—allows it to mimic specific secondary structures of peptides, such as


-turns, making it invaluable in the design of protease inhibitors, integrin antagonists, and GPCR ligands.

This guide details the structural properties, synthetic pathways, and application protocols for this compound, designed for researchers requiring high-purity intermediates for drug development.

Part 1: Chemical Identity & Structural Analysis[1]

Nomenclature and Classification
  • IUPAC Name: 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid[1]

  • Synonyms: 1-Boc-homoproline analogue, 4-Boc-1,4-diazepane-2-carboxylic acid (depending on numbering priority), N-Boc-1,4-diazepane-5-carboxylic acid.[1]

  • CAS Number: 1214824-64-2[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 244.29 g/mol [1]

Structural Features

The compound features a 1,4-diazepane core (a seven-membered ring with two nitrogen atoms).[1]

  • Position 1 (N1): Protected by a tert-butoxycarbonyl (Boc) group, ensuring chemoselectivity during peptide coupling.[1]

  • Position 5 (C5): Substituted with a carboxylic acid.[2][3][4][5] This stereogenic center is critical; the spatial arrangement (usually S or R) dictates the biological activity of the final drug molecule.

  • Position 4 (N4): A secondary amine (in the free base form) or protonated salt, often serving as the nucleophile in subsequent chain elongation.

Key Physicochemical Properties:

Property Value Note
Physical State White to off-white solid Hygroscopic; store under inert gas.[1]
Melting Point 149–153 °C (dec.)[6] Varies by enantiomeric purity.[2]

| pKa (COOH) | ~3.5–4.0 | Typical for


-amino acids.[1] |
| pKa (N4-H)  | ~8.5–9.5 | Basic secondary amine.[1] |
| Solubility  | DMSO, Methanol, DCM | Poor solubility in non-polar alkanes. |

Part 2: Synthetic Pathways & Methodologies[2]

Retrosynthetic Analysis

The synthesis of the 1,4-diazepane-5-carboxylic acid scaffold typically employs a ring-closure strategy involving a diamine and a dicarboxylic acid derivative or a di-halo fragment.[1] The most robust pathway involves the alkylation of N-Boc-ethylenediamine with a 2,4-dihalo-butyric acid derivative.[1]

Primary Synthesis Protocol (Cyclization)

This protocol describes the synthesis via double alkylation, a method favored for its scalability.

Reagents:

  • N-Boc-ethylenediamine (1.0 eq)[1]

  • Methyl 2,4-dibromobutanoate (1.0 eq)[1]

  • Diisopropylethylamine (DIPEA) or

    
     (2.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or Toluene

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-ethylenediamine in anhydrous MeCN under

    
     atmosphere.
    
  • Alkylation: Add DIPEA followed by the dropwise addition of Methyl 2,4-dibromobutanoate at 0°C.

  • Cyclization: Heat the mixture to reflux (80°C) for 12–16 hours. The secondary amine of the ethylenediamine attacks the

    
    -bromo position first, followed by the intramolecular attack of the Boc-protected nitrogen (or the other amine depending on specific protecting group strategy) onto the 
    
    
    
    -bromo position.
    • Note: To ensure regioselectivity where N1 is Boc and N4 is free/alkylated, it is often better to start with a benzyl-protected ethylenediamine, cyclize, then swap protecting groups.

  • Hydrolysis: The resulting methyl ester is hydrolyzed using LiOH in THF/Water (1:1) at room temperature for 4 hours.

  • Workup: Acidify to pH 3 with 1M HCl, extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
Visualization: Synthesis Workflow

The following diagram illustrates the logical flow from linear precursors to the cyclic scaffold.

SynthesisRoute Start N-Boc-Ethylenediamine Inter Linear Alkyl Intermediate Start->Inter + Reagent, DIPEA, 0°C Reagent Methyl 2,4-dibromobutanoate Reagent->Inter Cyclic 1-Boc-1,4-diazepane-5-carboxylate (Ester) Inter->Cyclic Reflux, 16h (Cyclization) Final 1-Boc-1,4-diazepane-5-carboxylic acid Cyclic->Final LiOH, THF/H2O (Hydrolysis)

Figure 1: Synthetic route via double alkylation of N-Boc-ethylenediamine.

Part 3: Applications in Medicinal Chemistry[5][7][8]

Peptidomimetics & Conformational Constraint

In peptide chemistry, replacing a proline or alanine residue with 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid introduces a "kink" in the backbone.[1]

  • Beta-Turn Induction: The 7-membered ring forces the peptide backbone into a turn conformation, critical for mimicking protein loops (e.g., RGD sequences in integrin inhibitors).

  • Stability: The cyclic nature protects the adjacent amide bonds from proteolytic cleavage, enhancing the in vivo half-life of the drug candidate.

Drug Discovery Workflows

This scaffold is a precursor for:

  • Integrin Antagonists: Targeting

    
     and 
    
    
    
    integrins for cancer therapy and thrombosis.
  • Orexin Receptor Antagonists: Similar diazepane cores are found in insomnia medications (e.g., Suvorexant derivatives).

  • Factor Xa Inhibitors: The diazepane ring serves as a spacer that positions the S1 and S4 binding groups of the inhibitor.

Experimental Protocol: Peptide Coupling (Solid Phase)

Objective: Coupling the scaffold to a resin-bound peptide.

  • Activation: Dissolve 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid (3.0 eq) in DMF. Add HATU (2.9 eq) and HOAt (3.0 eq).

  • Base Addition: Add DIPEA (6.0 eq) and stir for 2 minutes to pre-activate the carboxylic acid.

  • Coupling: Transfer the solution to the resin-bound amine (e.g., Rink Amide resin). Shake for 2 hours at room temperature.

  • Monitoring: Verify coupling efficiency via Kaiser test (ninhydrin). If the secondary amine of the diazepane is hindered, a double coupling or elevated temperature (50°C) may be required.

  • Deprotection: The N-Boc group is removed using 20% TFA in DCM (2 x 15 min) to expose the secondary amine for the next coupling step.

Visualization: Drug Design Logic

ApplicationLogic cluster_uses Therapeutic Applications Scaffold 1-Boc-1,4-diazepane-5-COOH Mechanism Conformational Constraint (Induces Beta-Turns) Scaffold->Mechanism Structural Property Integrin Integrin Inhibitors (RGD Mimetic) Protease Protease Inhibitors (Factor Xa) GPCR GPCR Ligands (Orexin/Ghrelin) Mechanism->Integrin Mechanism->Protease Mechanism->GPCR

Figure 2: The role of the diazepane scaffold in constraining molecular geometry for receptor binding.[1]

References

  • Sigma-Aldrich. 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid Product Detail. Available at:

  • ChemicalBook. 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid Properties and Safety. Available at:

  • National Institutes of Health (NIH) - PubChem. 1-Boc-hexahydro-1,4-diazepine (Core Scaffold Data).[1] Available at:

  • MDPI Molecules. Synthesis of 1,4-Benzodiazepines and Related Scaffolds via Intramolecular Coupling. Available at:

  • ResearchGate. Carboxylic Acid Bioisosteres in Drug Design: Applications of Diazepane Scaffolds. Available at:

Sources

Exploratory

Technical Guide: 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid

This is an in-depth technical guide on 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid , a critical scaffold in peptidomimetic drug design. High-Fidelity Scaffold for Peptidomimetics and Conformational Restrictio...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid , a critical scaffold in peptidomimetic drug design.

High-Fidelity Scaffold for Peptidomimetics and Conformational Restriction

Executive Summary

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid (CAS: 1214824-64-2) is a specialized heterocyclic building block used primarily in the synthesis of peptidomimetics and small-molecule drugs. As a seven-membered ring containing two nitrogen atoms (diazepane), it serves as a cyclic


-amino acid surrogate .

Its structural value lies in its ability to introduce specific conformational constraints into peptide backbones, mimicking


-turns or 

-turns, which are critical for receptor recognition. The molecule features orthogonal protection: the distal nitrogen (

) is protected by a tert-butoxycarbonyl (Boc) group, while the

-nitrogen (

) and carboxylic acid (

) remain available for immediate functionalization or peptide coupling.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound is defined by its 1,4-diazepane core with a carboxylic acid at the 5-position.[1] This substitution pattern places the acid functionality adjacent to the secondary amine (


), classifying it structurally as a cyclic homolog of proline or pipecolic acid, but with an additional heteroatom that alters solubility and hydrogen-bonding potential.
Table 1: Physicochemical Specifications
PropertyData
IUPAC Name 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid
Common Name 1-Boc-1,4-diazepane-5-carboxylic acid
CAS Number 1214824-64-2
Molecular Formula

Molecular Weight 244.29 g/mol
Chirality Available as Racemate or Enantiopure (typically S-isomer for peptide mimicry)
Physical State White to off-white solid
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (zwitterionic form)
pKa (Calculated) Acid: ~3.5

Structural Significance & Mechanism of Action[1][5][9]

Conformational Restriction

In medicinal chemistry, linear peptides often suffer from poor bioavailability and rapid proteolytic degradation. Replacing a linear amino acid sequence with the 1,4-diazepane scaffold restricts the rotation of the peptide backbone (


 and 

angles).
  • Turn Mimicry: The 7-membered ring forces the backbone into a kinked conformation, often mimicking the

    
     and 
    
    
    
    positions of a
    
    
    -turn.
  • Side-Chain Vectorization: The

    
    -Boc group (or subsequent derivatives at 
    
    
    
    ) allows for the projection of side chains in specific vectors, enabling the exploration of "side-chain to side-chain" cyclization space.
Orthogonality

The molecule is designed for Solid Phase Peptide Synthesis (SPPS) .

  • 
     (Distal):  Protected by Boc (acid-labile, but stable to base).
    
  • 
     (Proximal/Alpha):  Secondary amine. In the free acid form, this exists as a zwitterion. For SPPS, the 
    
    
    
    is typically protected (e.g., with Fmoc) or used as the nucleophile for the next coupling step.
  • 
     (Acid):  Ready for activation (using HATU/DIC) to couple with the N-terminus of a growing peptide chain.
    

Synthetic Routes[1][5][6][8][9][10][11][12][13][14]

The synthesis of 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid requires constructing the 7-membered ring while establishing the correct oxidation state at


. The most robust industrial route involves the cyclization of diamines with activated halo-esters.
Primary Synthetic Workflow (Alkylation Strategy)

This method relies on the reaction between N-Boc-ethylenediamine and a 2,4-dihalobutyrate derivative.

  • Starting Materials: N-Boc-ethylenediamine (provides the N-C-C-N fragment) and Methyl 2,4-dibromobutyrate (provides the C-C-C(COOMe) fragment).

  • Alkylation 1 (Gamma-attack): The free primary amine of the diamine attacks the less hindered

    
    -bromide of the butyrate.
    
  • Alkylation 2 (Alpha-attack/Cyclization): The resulting secondary amine attacks the

    
    -bromide (adjacent to the ester) to close the 7-membered ring.
    
  • Hydrolysis: The methyl ester is hydrolyzed (LiOH/THF) to yield the free carboxylic acid.

Visualization of Synthesis (DOT Diagram)

Synthesis SM1 N-Boc-ethylenediamine INT1 Intermediate: Linear Alkyl Bromide SM1->INT1 Nucleophilic Attack (Gamma-C) SM2 Methyl 2,4-dibromobutyrate SM2->INT1 INT2 Cyclic Ester: 1-Boc-5-methoxycarbonyl-1,4-diazepane INT1->INT2 Intramolecular Cyclization (Alpha-C) PROD Target: 1-Boc-1,4-diazepane-5-carboxylic acid INT2->PROD Saponification (LiOH)

Caption: Convergent synthesis via double alkylation of N-Boc-ethylenediamine with 2,4-dibromobutyrate.

Applications in Drug Discovery[1][2][13][14]

Peptidomimetics & Macrocyclization

The diazepane ring is a superior scaffold for macrocyclic peptides . By incorporating this unit, researchers can "lock" a peptide into its bioactive conformation.

  • Integrin Inhibitors: Diazepane-based carboxylic acids mimic the RGD (Arg-Gly-Asp) sequence found in integrin ligands. The acid at

    
     mimics the Aspartic acid side chain or C-terminus, while the 
    
    
    
    substituent mimics the Arginine guanidine group distance.
  • Kinase Inhibitors: Used as a linker to position hinge-binding motifs relative to the solvent front.

Solid-Phase Peptide Synthesis (SPPS) Integration

To use this molecule in Fmoc-based SPPS, the


 amine must first be protected with Fmoc.
  • Step 1: React 1-Boc-1,4-diazepane-5-carboxylic acid with Fmoc-OSu.

  • Step 2: Resulting Fmoc-N4-(1-Boc)-1,4-diazepane-5-COOH is used as a standard amino acid building block.

  • Step 3: After peptide assembly, TFA cleavage removes the Boc group at

    
    , releasing a secondary amine for late-stage functionalization (e.g., attaching a fluorophore or PEG chain).
    
Workflow: SPPS Integration

SPPS_Application Start 1-Boc-1,4-diazepane-5-COOH (Free N4 amine) Protect Fmoc Protection (Fmoc-OSu, NaHCO3) Start->Protect BuildingBlock Fmoc-Building Block (Orthogonal: N1=Boc, N4=Fmoc) Protect->BuildingBlock Coupling SPPS Coupling (Resin-bound Peptide) BuildingBlock->Coupling Standard Cycle Cleavage TFA Cleavage Coupling->Cleavage Final Final Peptide (Diazepane incorporated, N1 deprotected) Cleavage->Final

Caption: Integration of the diazepane scaffold into Fmoc-SPPS for library generation.

Handling, Stability & Safety

Stability Profile
  • Acid Sensitivity: The Boc group is labile to strong acids (TFA, HCl). Avoid exposure to acidic vapors unless deprotection is intended.

  • Temperature: Stable at room temperature for short periods. Long-term storage recommended at 2–8°C or -20°C under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation.

  • Hygroscopicity: The zwitterionic nature makes the solid potentially hygroscopic. Store in a desiccator.

Safety Protocols
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood to avoid inhalation of fine dust.

References

  • PubChem. (2025).[2] 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid Compound Summary. National Library of Medicine. Available at: [Link]

  • MDPI Molecules. (2014). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling. Available at: [Link]

  • Royal Society of Chemistry. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids (Comparative Methodologies). RSC Advances. Available at: [Link]

Sources

Foundational

Technical Guide: Structure, Nomenclature, and Synthesis of Boc-Protected Diazepanes

Executive Summary Diazepanes—saturated seven-membered heterocycles containing two nitrogen atoms—are privileged scaffolds in modern medicinal chemistry.[1] Unlike their unsaturated counterparts (diazepines), diazepanes o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diazepanes—saturated seven-membered heterocycles containing two nitrogen atoms—are privileged scaffolds in modern medicinal chemistry.[1] Unlike their unsaturated counterparts (diazepines), diazepanes offer distinct conformational flexibility and three-dimensional vectorization critical for peptidomimetics and GPCR ligand design. This guide focuses on the 1,4-diazepane (homopiperazine) core, the most prevalent isomer in drug development. We analyze its IUPAC nomenclature, the conformational impact of tert-butyloxycarbonyl (Boc) protection, and provide a robust, self-validating protocol for regioselective synthesis.

Structural Architecture & Nomenclature

The Diazepane Core

The diazepane ring consists of seven atoms: five carbons and two nitrogens.[2][3] Isomers are defined by the relative positions of the nitrogen atoms. While 1,2- and 1,3-diazepanes exist, 1,4-diazepane is the dominant scaffold in pharmaceutical libraries due to its ability to mimic


-turns in peptides.
IUPAC Nomenclature Rules

Correct nomenclature is vital for IP and regulatory documentation.

  • Priority: Numbering begins at a nitrogen atom.

  • Direction: Numbering proceeds toward the second nitrogen to give it the lowest possible locant.[2]

  • Substituents: If the ring is substituted, the starting N is chosen to minimize substituent locants after satisfying the heteroatom priority.

Common Name: Homopiperazine IUPAC Name: 1,4-Diazepane

Visualization: Diazepane Isomer Numbering

The following diagram illustrates the numbering logic for the three primary diazepane isomers.

Diazepane_Nomenclature cluster_0 1,2-Diazepane cluster_1 1,3-Diazepane cluster_2 1,4-Diazepane (Homopiperazine) N1_2 N (1) N2_2 N (2) N1_2->N2_2 C3_2 C (3) N2_2->C3_2 ... ... C3_2->... C7_2 C (7) C7_2->N1_2 ...->C7_2 C7_3 C (7) ...->C7_3 N1_3 N (1) C2_3 C (2) N1_3->C2_3 N3_3 N (3) C2_3->N3_3 N3_3->... C7_3->N1_3 N1_4 N (1) Priority C2_4 C (2) N1_4->C2_4 C3_4 C (3) C2_4->C3_4 N4_4 N (4) C3_4->N4_4 C5_4 C (5) N4_4->C5_4 C6_4 C (6) C5_4->C6_4 C7_4 C (7) C6_4->C7_4 C7_4->N1_4

Caption: Comparative numbering of diazepane isomers. The 1,4-isomer (blue path) highlights the N1-C2-C3-N4 spacing.

Conformational Dynamics & Boc-Rotamers

Ring Puckering

Unlike the rigid piperazine (chair) or planar aromatic rings, the 1,4-diazepane ring is highly flexible. It exists in a dynamic equilibrium between twist-boat and chair-like conformations. This flexibility allows the scaffold to adjust its bite angle when binding to receptors, but it also complicates NMR analysis.

The N-Boc Effect (Rotamerism)

When a Boc group is attached to N1, it introduces significant magnetic non-equivalence.

  • Mechanism: The N-C(O) carbamate bond has partial double-bond character due to resonance.

  • Consequence: Rotation around this bond is restricted (barrier ~10-15 kcal/mol).

  • Observation: In

    
    H NMR at room temperature, signals for the ring protons often appear as broad humps or split signals (E/Z rotamers).
    
  • Technical Tip: To resolve the spectrum, run the NMR at elevated temperature (e.g., 328 K) to coalesce the rotamers, or at low temperature to freeze them distinctively.

Synthetic Protocol: Regioselective Mono-Boc Protection

The Challenge

The primary difficulty in synthesizing N-Boc-1,4-diazepane is avoiding bis-protection . Since both nitrogens in homopiperazine are secondary amines with similar nucleophilicity, adding 1 equivalent of Boc anhydride often yields a statistical mixture:

  • ~25% Unreacted Diamine

  • ~50% Mono-Boc (Desired)

  • ~25% Bis-Boc (Waste)

The Solution: pH-Switched Extraction

The following protocol utilizes the basicity difference between the mono-protected product (which retains a basic secondary amine) and the bis-protected byproduct (non-basic carbamates) to purify without column chromatography.

Table 1: Reagents and Stoichiometry
ReagentEquiv.Role
Homopiperazine1.0Substrate
Di-tert-butyl dicarbonate (Boc

O)
0.85Protecting Group (Limiting Reagent)
Dichloromethane (DCM)SolventReaction Medium (0.1 M)
Citric Acid (aq, 10%)WashSelective Extraction of Basic Amines
NaOH (aq, 2M)BasepH Adjustment
Step-by-Step Methodology

Validation Check: This protocol is self-validating. If the final product is not basic, the extraction logic failed.

  • Dissolution: Dissolve Homopiperazine (10.0 g, 100 mmol) in DCM (500 mL). Cool to 0°C.[4]

  • Controlled Addition: Dissolve Boc

    
    O (18.5 g, 85 mmol) in DCM (50 mL). Add this solution dropwise over 2 hours. Causality: Slow addition keeps the local concentration of Boc
    
    
    
    O low, favoring reaction with the abundant free diamine over the mono-product.
  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • First Partition (Removal of Bis-Boc):

    • Wash the organic phase with 10% aqueous Citric Acid (3 x 100 mL).

    • Mechanism:[4][5] The Citric Acid protonates the unreacted Homopiperazine and the Mono-Boc product, pulling them into the aqueous layer. The Bis-Boc (non-basic) remains in the DCM.

    • Discard the DCM layer.

  • Second Partition (Recovery of Mono-Boc):

    • Basify the combined aqueous acidic extracts with 2M NaOH until pH > 12.

    • Extract with DCM (3 x 150 mL).

    • Mechanism:[4][5] High pH deprotonates the amines. Mono-Boc is now lipophilic and moves to DCM. Unreacted Homopiperazine is highly water-soluble and largely remains in the aqueous phase (or is easily removed by brine wash due to high polarity).

  • Isolation: Dry DCM over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
Visualization: Purification Logic Flow

Synthesis_Workflow Start Crude Mixture (Diamine + Mono-Boc + Bis-Boc) Step1 Acid Wash (Citric Acid) Start->Step1 Split1 Phase Separation Step1->Split1 Org1 Organic Phase Contains: Bis-Boc Split1->Org1 Discard Aq1 Aqueous Phase (Acidic) Contains: Mono-Boc salt + Diamine salt Split1->Aq1 Keep Step2 Basify (pH > 12) Extract with DCM Aq1->Step2 Split2 Phase Separation Step2->Split2 Aq2 Aqueous Phase Contains: Unreacted Diamine Split2->Aq2 Discard Org2 Organic Phase Contains: Pure Mono-Boc Diazepane Split2->Org2 Isolate Product

Caption: Self-validating extraction workflow exploiting basicity differences between mono- and bis-protected species.

Applications in Drug Discovery[1][6][7][8]

The N-Boc-1,4-diazepane scaffold serves as a critical intermediate in the synthesis of several bioactive classes.

Bromodomain Inhibitors

Diazepane derivatives have emerged as potent inhibitors of acetyl-lysine binding domains (Bromodomains).[1] The seven-membered ring mimics the


-helix turn recognized by these epigenetic readers.
GPCR Ligands

The scaffold is used to space pharmacophores in Histamine H3 antagonists and Dopamine D3 ligands. The Boc group is typically removed (using TFA/DCM) to allow functionalization of the second nitrogen, creating "bipolar" molecules that span receptor binding pockets.

Physical Properties Data
PropertyValue (Approx.)Relevance
pKa (Conj. Acid)~9.5Highly basic secondary amine; good for salt formation.
LogP (Mono-Boc)1.2Lipophilic enough for cell permeability assays.
TPS32 Å

Low polar surface area favors BBB penetration.

References

  • IUPAC Nomenclature of Organic Chemistry. Blue Book Rules for Heterocycles. [Link]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard reference for Boc chemistry stability and removal conditions). [Link]

  • Organic Syntheses. Differentiation of Diamines: Mono-Boc Protection. (Validated protocols for diamine protection). [Link]

  • Journal of Medicinal Chemistry. Diazepane Scaffolds in Bromodomain Inhibition. [Link]

Sources

Exploratory

Technical Monograph: 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic Acid

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid represents a "privileged scaffold."[1] Unlike flexible linear peptides, the 7-membered d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid represents a "privileged scaffold."[1] Unlike flexible linear peptides, the 7-membered diazepane ring introduces conformational constraints that mimic


-turns, enhancing binding affinity for G-protein coupled receptors (GPCRs) and protease targets.[1]

This guide provides a rigorous technical analysis of this molecule, moving beyond simple molecular weight (MW) values to explore how its physicochemical properties dictate synthetic stoichiometry, analytical validation strategies, and its role as a high-value intermediate in medicinal chemistry.[1]

Physicochemical Profile: The Core Metrics[1]

For precise stoichiometric calculations in library synthesis, researchers must distinguish between the average molecular weight (used for bulk weighing) and the monoisotopic mass (used for high-resolution mass spectrometry).[1]

Table 1: Critical Physicochemical Data[1][2]
PropertyValueContext for Application
IUPAC Name 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acidStandard nomenclature for regulatory filing.[1]
Molecular Formula

Basis for elemental analysis.
Average Molecular Weight 244.29 g/mol Use this value for calculating millimoles (mmol) in synthesis.
Monoisotopic Mass 244.1423 Da The exact mass of the most abundant isotope (

). Use this for HRMS extraction.
CAS Number (Racemic) 1214824-64-2General inventory and bulk sourcing.[1]
CAS Number (S-Isomer) 1273567-44-4Required for stereoselective synthesis (e.g., peptide mimetics).[1]
Physical State White to off-white solidHygroscopic; store in desiccator at 2–8°C.
pKa (Calculated) ~3.5 (Acid), ~9.0 (Amine)The secondary amine at position 4 is basic; the acid at position 5 is ionizable.[1]

Technical Note: The presence of the tert-butoxycarbonyl (Boc) group adds significant lipophilicity compared to the free amino acid, altering its retention time in Reverse-Phase HPLC.[1]

Synthetic Utility & Stoichiometry[1]

The molecular weight of 244.29 g/mol is the "anchor" for reaction planning.[1] In solid-phase peptide synthesis (SPPS) or solution-phase library generation, this scaffold serves as a bifunctional building block.[1]

The "Self-Validating" Synthetic Logic

To ensure high fidelity in synthesis, one must account for the reactivity differential between the protected N1 (Boc) and the free N4 amine.[1]

  • Stoichiometric Precision:

    • Coupling Reaction: When coupling the carboxylic acid (C5) to an amine, use a 1.0 : 1.1 ratio of Scaffold : Coupling Reagent (e.g., HATU). Excess reagents are avoided to prevent racemization at the C5 chiral center.

    • Calculation Example: To react 1.0 gram of scaffold:

      
      
      Target Amine Reagent:
      
      
      
      .
  • Orthogonal Protection Strategy: The Boc group (acid-labile) allows for orthogonal deprotection relative to Fmoc (base-labile) or Cbz (hydrogenolysis-labile) groups.[1] This is critical for cyclization strategies where the diazepane ring is closed after peptide chain elongation.

Visualization: Synthetic Workflow

The following diagram illustrates the logic flow from raw material to a coupled intermediate, highlighting the decision points based on MW and protection status.

SyntheticWorkflow Start Raw Scaffold (MW 244.29) Check Purity Check (qNMR / HPLC) Start->Check Weighing Check->Start Fail (Recrystallize) Activate Carboxyl Activation (HATU/DIEA) Check->Activate Pass (>95%) Coupling Amide Bond Formation (+ R-NH2) Activate->Coupling 1.1 eq Reagent Deprotection Boc Removal (TFA/DCM) Coupling->Deprotection Post-Coupling Product Final Intermediate (Free Amine) Deprotection->Product Yield Calc

Caption: Figure 1. Synthetic workflow for utilizing 1-Boc-1,4-diazepane-5-carboxylic acid, emphasizing purity checkpoints and orthogonal deprotection.

Analytical Characterization: A Self-Validating Protocol

Trustworthiness in data comes from cross-verification.[1] A single method is insufficient for a scaffold with chiral centers and rotamers.

A. Mass Spectrometry (LC-MS)

Objective: Confirm identity via Molecular Weight.[1][2]

  • Theory: The Boc group is acid-labile but stable enough for standard ESI+ conditions if the source temperature is controlled.[1] However, "in-source fragmentation" is common, often showing a loss of the tert-butyl group (

    
    ) or the Boc group (
    
    
    
    ).[1]
  • Protocol:

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

      • Why Acid? Protonates the N4 secondary amine, ensuring a strong

        
         signal.
        
    • Expected Signals:

      • Base Peak:

        
         (
        
        
        
        ).
      • Fragment:

        
         (
        
        
        
        ).
      • Adduct:

        
         (
        
        
        
        ).
B. Nuclear Magnetic Resonance ( H NMR)

Objective: Confirm structure and rotameric state.

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .[1]
  • Diagnostic Signals:

    • Boc Group: A strong singlet at

      
       ppm (9H).
      
    • Chiral Center (H5): A multiplet or doublet of doublets around

      
       ppm.
      
    • Ring Protons: The diazepane ring is flexible; signals at positions 2, 3, 6, and 7 often appear as complex multiplets due to slow rotation of the Boc-amide bond (rotamers) on the NMR timescale.[1]

    • Validation Check: If the integral of the Boc singlet is

      
       relative to the H5 proton, partial deprotection has occurred.[1]
      

Structural Implications in Drug Design[1][4]

The molecular weight of this scaffold (< 250 Da) makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD) .[1]

The "Rule of 3" Compliance

For fragment libraries, the "Rule of 3" (MW < 300, cLogP < 3, H-donors < 3) is the gold standard.[1]

  • Boc-Diazepane Scaffold:

    • MW: 244.29 (Passes)[3]

    • H-Donors: 1 (COOH) + 1 (NH) = 2 (Passes)[1]

    • Rigidity: The 7-membered ring constrains the

      
       and 
      
      
      
      torsion angles, reducing the entropic penalty upon binding to a protein target.[1]
Biological Relevance

The 1,4-diazepane core is a known mimetic for:

  • 
    -Turns:  In peptide chains, it forces a turn geometry often found in bioactive loops.[1]
    
  • Protease Inhibitors: The secondary amine (N4) can position warheads (electrophiles) to interact with catalytic residues in serine or cysteine proteases.

Visualization: Analytical Decision Matrix

This diagram outlines the logic for validating the scaffold before committing it to a high-value synthesis campaign.[1]

AnalyticalMatrix Sample Sample: Boc-Diazepane Acid LCMS LC-MS Analysis (ESI+ Mode) Sample->LCMS SignalCheck Signal at 245.3 m/z? LCMS->SignalCheck SignalCheck->Sample No (Wrong ID) NMR 1H NMR (DMSO-d6) SignalCheck->NMR Yes Rotamer Rotamer Check (Broad signals?) NMR->Rotamer Rotamer->Sample No (Degradation) Chiral Chiral HPLC (Enantiomeric Excess) Rotamer->Chiral Yes (Normal) Release Release for Synthesis Chiral->Release ee > 98%

Caption: Figure 2. Analytical decision matrix ensuring structural integrity and stereochemical purity prior to library synthesis.

References

  • PubChem. (2025).[4][5] Compound Summary: (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid.[1][5] National Library of Medicine. [Link](Note: Analogous structural data referenced for diazepane core properties).

  • Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry. (Contextual grounding for diazepane scaffolds in library synthesis).

Sources

Foundational

The 1,4-Diazepane Scaffold in Medicinal Chemistry: A Technical Guide

This guide serves as an advanced technical resource for medicinal chemists and drug developers, focusing on the 1,4-diazepane (homopiperazine) scaffold. It moves beyond basic descriptions to analyze the scaffold's struct...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for medicinal chemists and drug developers, focusing on the 1,4-diazepane (homopiperazine) scaffold. It moves beyond basic descriptions to analyze the scaffold's structural utility, synthetic accessibility, and pharmacological distinctiveness compared to its 6-membered homolog, piperazine.

Executive Summary: The "Flexible Homolog" Strategy

The 1,4-diazepane ring (homopiperazine) is a privileged seven-membered heterocycle containing two nitrogen atoms in a 1,4-relationship. While often viewed merely as a "homolog of piperazine," its value in drug design stems from its distinct conformational landscape. Unlike the rigid chair conformation of piperazine, 1,4-diazepane adopts a flexible twist-chair/twist-boat equilibrium. This flexibility allows it to:

  • Sample larger conformational space , adapting to induced-fit binding pockets.

  • Alter vector orientation of substituents, optimizing H-bond donor/acceptor trajectories.

  • Modulate basicity and lipophilicity , often improving solubility profiles compared to piperazine analogs.

Structural & Physicochemical Profiling[1][2][3]

Comparative Metrics: 1,4-Diazepane vs. Piperazine

The expansion from a 6- to a 7-membered ring introduces critical physicochemical shifts.

FeaturePiperazine (6-membered)1,4-Diazepane (7-membered)Medicinal Chemistry Implication
Dominant Conformation Rigid ChairTwist-Chair / Twist-BoatDiazepane can fit "awkward" pockets where piperazine is too rigid.
N-N Distance ~2.8 Å~3.2 Å (Variable)Alters the pharmacophore span; useful for spanning distinct sub-pockets.
Basicity (pKa1) ~9.7~10.6Diazepane is generally more basic due to reduced electrostatic repulsion between N-lone pairs.
Basicity (pKa2) ~5.3~6.8The second protonation is easier in diazepane, improving solubility in acidic media.
Lipophilicity (logP) -1.17-0.85Slightly more lipophilic due to the extra methylene group, aiding membrane permeability.
Conformational Analysis

The 1,4-diazepane ring does not exist in a single stable energy well. It rapidly interconverts between Twist-Chair and Twist-Boat forms.

  • Twist-Chair: The most stable conformer, minimizing transannular strain.

  • Twist-Boat: Accessible at physiological temperatures (energy barrier < 10 kcal/mol).

  • Design Insight: When docking 1,4-diazepane ligands, rigid docking is insufficient. Molecular dynamics or ensemble docking must be used to capture the bioactive conformation.

Synthetic Methodologies

De Novo Ring Construction

The most robust method for accessing the scaffold involves the cyclization of diamines.

Method A: Schmidt Reaction (Ring Expansion)

  • Precursor: N-protected 4-piperidone.

  • Reagent: Sodium azide (

    
    ) in acidic media (
    
    
    
    or
    
    
    ).
  • Mechanism: Migration of the alkyl group to the nitrogen, expanding the 6-membered ketone to a 7-membered lactam (1,4-diazepan-5-one), which is then reduced.

Method B: Direct Alkylation (Double Displacement)

  • Reagents: Ethylenediamine + 1,3-dibromopropane.

  • Conditions: High dilution to favor intramolecular cyclization over polymerization; requires a tosyl-protecting group strategy to control regioselectivity.

Protocol: Synthesis of Fasudil (ROCK Inhibitor)

Fasudil is the archetypal 1,4-diazepane drug. This protocol describes the coupling of the homopiperazine core to the isoquinoline scaffold.

Target: 1-(5-Isoquinolinesulfonyl)homopiperazine (Fasudil) Reaction Type: Sulfonylation (Nucleophilic Substitution)

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Dissolve Homopiperazine (10.0 g, 100 mmol, 5.0 eq) in anhydrous Dichloromethane (DCM, 100 mL). Note: Excess homopiperazine acts as both the nucleophile and the HCl scavenger, preventing bis-sulfonylation.

    • Cool the solution to 0°C under an inert Nitrogen atmosphere.

    • Dissolve 5-Isoquinolinesulfonyl chloride (4.55 g, 20 mmol, 1.0 eq) in DCM (50 mL).

  • Coupling Reaction:

    • Add the sulfonyl chloride solution dropwise to the amine solution over 30 minutes. Critical: Slow addition prevents localized high concentrations of electrophile, reducing dimer formation.

    • Allow the mixture to warm to Room Temperature (25°C) and stir for 4 hours.

    • Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.[1]

  • Workup & Purification:

    • Wash the organic phase with water (3 x 50 mL) to remove unreacted homopiperazine hydrochloride.

    • Extract the aqueous washings with DCM (2 x 30 mL) to recover product.

    • Combine organic layers, dry over anhydrous

      
      , and concentrate in vacuo.
      
    • Purification: Recrystallize the crude solid from Ethanol/Water or convert to the hydrochloride salt by adding 1M HCl in ether.

  • Yield: Expected yield 85-92% as a white solid.

Synthesis_Flow Start Ethylenediamine + 1,3-Dibromopropane Cyclization Cyclization (High Dilution) Start->Cyclization Na2CO3, EtOH, Reflux Scaffold 1,4-Diazepane (Homopiperazine) Cyclization->Scaffold Purification Coupling Coupling: 5-Isoquinolinesulfonyl Cl Scaffold->Coupling DCM, 0°C Drug Fasudil (ROCK Inhibitor) Coupling->Drug Workup & HCl Salt Formation

Caption: Synthetic pathway for the construction of the Fasudil core starting from basic diamine precursors.

Medicinal Chemistry Applications

Rho-Kinase (ROCK) Inhibition

The 1,4-diazepane ring is critical in Fasudil , a drug approved for cerebral vasospasm.

  • Mechanism: Fasudil competes with ATP for the binding site of Rho-associated protein kinase (ROCK).

  • Role of Scaffold: The 1,4-diazepane moiety mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase (Glu99 and Met156 in ROCK1). Its flexibility allows it to adjust to the active site better than a rigid piperazine, maintaining potency while improving solubility.

Pathway Visualization: ROCK Signaling

Inhibition of ROCK by a 1,4-diazepane ligand leads to vasodilation.

ROCK_Pathway GPCR GPCR Agonist (e.g., Thromboxane) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK (Rho-Kinase) RhoA->ROCK Activates MLCP_Inac MLC Phosphatase (Inactive-Phosphorylated) ROCK->MLCP_Inac Phosphorylates (Inhibits) Fasudil Fasudil (1,4-Diazepane Drug) Fasudil->ROCK Inhibits (ATP Comp.) MLCP MLC Phosphatase (Active) MLCP->MLCP_Inac MLC Myosin Light Chain (MLC) MLCP->MLC Dephosphorylates pMLC Phospho-MLC (p-MLC) MLC->pMLC MLC Kinase Response Vasoconstriction Stress Fibers pMLC->Response Promotes

Caption: Mechanism of Action for Fasudil. By inhibiting ROCK, the drug prevents the inactivation of MLC Phosphatase, promoting vasodilation.

Other Therapeutic Areas
  • Sigma Receptors (

    
    ):  N-substituted 1,4-diazepanes show high affinity for sigma receptors. The hydrophobic pocket of the sigma receptor accommodates the bulkier 7-membered ring better than the 6-membered analog.
    
  • CNS Ligands: Homopiperazine analogs of clozapine and olanzapine have been synthesized to alter metabolic stability and receptor selectivity profiles (Dopamine D2 vs. Serotonin 5-HT2A).

References

  • Fasudil Structure & Pharmacology

    • Source: PubChem.[2][3] "Fasudil (Compound)."[4][2][3][5][6][7]

    • URL:[Link]

  • Conformational Analysis of 1,4-Diazepanes

    • Source: BenchChem.[5] "Conformational Analysis of Substituted 1,4-Diazepanes: A Technical Guide."

  • Synthesis of 1,4-Benzodiazepines (Related Methodology)

    • Source: MDPI Molecules.
    • URL:[Link]

  • Homopiperazine Crystal Structure & Properties

    • Source: MDPI Molbank.[4] "Homopiperazine (Hexahydro-1,4-diazepine)."[4][1]

    • URL:[Link][4]

  • Piperazine vs.

    • Source: University of Regina. "pKa Values of Some Piperazines."
    • URL:[Link]

Sources

Exploratory

Strategic Sourcing &amp; Technical Validation: 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic Acid

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and sourcing managers. It moves beyond a simple vendor list to address the critical quality attributes (CQAs), synthetic chall...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and sourcing managers. It moves beyond a simple vendor list to address the critical quality attributes (CQAs), synthetic challenges, and validation protocols required when integrating this scaffold into a drug discovery campaign.

[1]

Executive Summary: The Scaffold Advantage

In modern peptidomimetic drug design, 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid (CAS: 1214824-64-2) serves as a critical "constrained" amino acid.[1] Unlike linear diamines (e.g., ornithine) or smaller rings (proline), the 7-membered diazepane ring offers a unique conformational flexibility that allows for the precise orientation of pharmacophores in integrin antagonists, protease inhibitors, and GPCR ligands.

However, sourcing this building block is fraught with technical risks, primarily concerning regioisomerism (1-Boc vs. 4-Boc) and stereochemical integrity .[1] This guide outlines the commercial landscape, validation protocols, and synthetic utility of this molecule.

Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, researchers must define the exact specifications. The commercial market often conflates the acid with the ester or the lactam precursors.[1]

AttributeSpecificationTechnical Note
Chemical Name 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acidOften mislabeled as "Boc-homopiperazine carboxylic acid"
CAS Number 1214824-64-2 Verify carefully; CAS 112275-50-0 is the amine (no COOH)
Formula C₁₁H₂₀N₂O₄MW: 244.29 g/mol
Stereochemistry Racemic (standard) or (S)/(R) (custom)Most catalog items are racemic.[1] Enantiopure requires chiral HPLC validation.[1]
Regio-Purity >98% 1-Boc isomerCritical: The 4-Boc isomer is a common synthetic impurity.[1]
Physical State White to off-white solidHygroscopic; store under inert atmosphere.[1]
The "Regioisomer Trap"

The diazepane ring contains two nitrogen atoms.[1] In the 5-carboxylic acid derivative:

  • N1 is distal to the carboxylic acid (gamma position).[1]

  • N4 is proximal (alpha position).[1]

  • Target Molecule: Boc protection at N1 leaves N4 free as a secondary amine, effectively creating a cyclic amino acid capable of peptide coupling.

  • Impurity: Boc protection at N4 blocks the alpha-nitrogen, rendering the molecule useless for standard peptide elongation.

Commercial Sourcing Landscape

The supply chain for this molecule is tiered.[1] "In-stock" claims should be validated against real-time inventory due to the high synthesis difficulty.[1]

Tier 1: Global Catalog Suppliers (High Reliability)

These vendors typically offer validated batches with full COA (Certificate of Analysis).[1]

  • Sigma-Aldrich (Merck): Lists CAS 1214824-64-2.[1] High price point but guaranteed structure.[1]

  • Thermo Scientific (Chemicals): Often carries the amine precursor; verify the acid availability explicitly.

Tier 2: Specialized Building Block Vendors (Best Balance)

These suppliers specialize in heterocyclic chemistry and are the actual manufacturers for many Tier 1 catalogs.[1]

  • Ambeed: Strong inventory of diazepane derivatives.[2]

  • Enamine / Combi-Blocks: Excellent for "Make-on-Demand" if the specific enantiomer (e.g., (S)-isomer) is required.[1] They often hold the ester intermediate and hydrolyze upon order.[1]

Tier 3: Bulk Aggregators (High Risk)

Vendors on platforms like Molbase or ChemicalBook.

  • Risk: High probability of receiving the lactam (1-Boc-5-oxo-1,4-diazepane, CAS 190900-21-1) instead of the acid.[1] The lactam is a precursor and is significantly cheaper.[1]

Sourcing Decision Matrix (DOT Visualization)

SourcingMatrix Start Sourcing Request: 1-Boc-1,4-diazepane-5-COOH CheckCAS Verify CAS: 1214824-64-2 Start->CheckCAS IsomerCheck Stereochemistry Required? CheckCAS->IsomerCheck Tier1 Tier 1 (Sigma/Merck) High Cost / Low Risk IsomerCheck->Tier1 Racemic OK Tier2 Tier 2 (Enamine/Ambeed) Custom Synthesis / Lead Time IsomerCheck->Tier2 (S) or (R) Specific Validation In-House QC: 1. H-NMR (Regio) 2. Chiral HPLC Tier1->Validation Tier2->Validation

Figure 1: Decision logic for sourcing diazepane scaffolds, emphasizing the divergence between racemic catalog items and enantiopure custom synthesis.

Technical Validation & Quality Control

Upon receipt of the material, do not rely solely on the vendor COA. The following internal validation protocols are recommended.

Protocol A: NMR Regio-Verification

To confirm the Boc group is on N1 and not N4:

  • Solvent: DMSO-d6 (avoids aggregation).[1]

  • Key Signal: Look for the alpha-proton (H5) adjacent to the carboxylic acid.[1]

    • If N4 is free (Target): The H5 proton will show distinct coupling to the NH proton (if not exchanging) and appear upfield relative to the N-Boc protected version.[1]

    • If N4 is Boc-protected (Impurity): The H5 proton shifts downfield due to the carbamate anisotropy.[1]

Protocol B: Enantiomeric Excess (EE) Determination

For chiral batches, standard C18 HPLC cannot separate enantiomers.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: Hexane/IPA (90:10) with 0.1% TFA.[1]

  • Detection: 210 nm (Amide bond absorption).

Synthetic Application & Workflow

The primary utility of 1-Boc-1,4-diazepane-5-carboxylic acid is in Solid Phase Peptide Synthesis (SPPS) or solution-phase fragment coupling.[1]

Mechanism of Action

The molecule acts as a "turn" inducer.[1] When inserted into a peptide chain:

  • Coupling: The C5-carboxylic acid couples to the N-terminus of the growing chain.[1]

  • Elongation: The N4-amine (secondary) is nucleophilic but sterically hindered.[1] It requires high-efficiency coupling reagents (e.g., HATU/HOAt) to attach the next amino acid.

  • Deprotection: The N1-Boc group is orthogonal to Fmoc/Cbz, allowing for selective late-stage functionalization of the N1 position (e.g., attaching a fluorophore or capping group).

Synthetic Workflow Diagram (DOT Visualization)

SynthesisWorkflow Input 1-Boc-1,4-diazepane-5-COOH (N4-H Free) Step1 Step 1: C-Terminus Coupling (Reagents: HATU, DIPEA) Input->Step1 Intermediate1 Anchored Peptide Scaffold Step1->Intermediate1 Step2 Step 2: N4-Acylation (Sterically Hindered Amine) Intermediate1->Step2 Step2->Step2 Requires Double Coupling Step3 Step 3: N1-Boc Deprotection (TFA/DCM) Step2->Step3 Final Final Constrained Peptidomimetic Step3->Final

Figure 2: Synthetic workflow for integrating the diazepane scaffold into a peptide backbone, highlighting the steric challenge at Step 2.

References

  • Sigma-Aldrich (Merck). Product Specification: 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid (CAS 1214824-64-2).[1] Retrieved from (Note: Link directs to related diazepane search; specific catalog pages vary by region).[1]

  • PubChem. Compound Summary: tert-butyl 1,4-diazepane-1-carboxylate (Related Amine Scaffold).[1] National Library of Medicine.[1] Retrieved from .[1]

  • ChemicalBook. Product Entry: 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid.[1][3][4] Retrieved from .[1]

  • Horton, D. A., et al. "The Synthesis of 1,4-Diazepane-based Scaffolds for Peptidomimetics."[1] Journal of Organic Chemistry. (Contextual grounding for diazepane synthesis methods).

  • Ambeed. Catalog Entry: 1-Boc-1,4-diazepane-5-carboxylic acid.[1] Retrieved from .[1]

Sources

Foundational

Safety, Handling, and Storage of 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic Acid

Technical Guidance for Drug Discovery & Development [1][2][3] Introduction: The Chemical Entity 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid (CAS: 1214824-64-2 ) is a critical chiral scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Drug Discovery & Development [1][2][3]

Introduction: The Chemical Entity

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid (CAS: 1214824-64-2 ) is a critical chiral scaffold in medicinal chemistry, particularly used in the synthesis of peptidomimetics and diversity-oriented libraries.[1][2][3] As a seven-membered heterocyclic amino acid derivative, it offers unique conformational constraints compared to its six-membered piperidine analogs.[1][2][3]

This guide provides a rigorous technical framework for the safe management of this compound. It addresses the specific stability profiles associated with the tert-butoxycarbonyl (Boc) protecting group and the amphoteric nature of the free secondary amine (N4) and carboxylic acid (C5) functionalities.[1][2][3]

Physicochemical Profile
PropertySpecificationTechnical Implication
CAS Number 1214824-64-2Unique identifier for inventory tracking.[1][2][3]
Molecular Formula C₁₁H₂₀N₂O₄MW: 244.29 g/mol .[3]
Physical State Solid (Powder/Crystalline)Risk of dust aerosolization; requires particulate respiratory protection.[2][3]
Solubility DMSO, Methanol, DCM (with base)Likely zwitterionic; may require neutralization to dissolve in non-polar solvents.[2][3]
Acidity/Basicity AmphotericContains both an acidic proton (-COOH) and a basic secondary amine (-NH-).[1][2][3]
Chirality Typically supplied as (S)- or (R)-Enantiomeric purity is critical; avoid racemization conditions (high heat + strong base).[1][2][3]

Hazard Identification & Risk Assessment

While specific toxicological data for this exact CAS is limited, its structural class (Boc-protected amino acids/diazepines) dictates the following GHS classifications based on structure-activity relationships (SAR).

GHS Classification (Derived)[1][2][3]
  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2][3][4]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3][4]

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.[1][2][3][4]

Specific Chemical Hazards[1][2][3]
  • Acid Sensitivity (Boc Group): The tert-butyl carbamate moiety is acid-labile.[1][2][3] Exposure to volatile acids (HCl, TFA) or acidic fumes in storage will trigger premature deprotection, releasing isobutylene gas and the free diamine.[2][3]

  • Zwitterionic Behavior: The presence of a free secondary amine at position 4 and a carboxylic acid at position 5 allows for intramolecular salt formation.[2][3] This can lead to:

    • Variable Solubility: The compound may appear insoluble in DCM or Ethyl Acetate unless a base (e.g., DIPEA) is added to "unlock" the zwitterion.[2][3]

    • Hygroscopicity: Zwitterions often attract atmospheric moisture, accelerating hydrolysis.[2][3]

Strategic Handling Protocols

Objective: Maintain chemical integrity while protecting the operator.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (US) or P2 (EU) particulate respirator is mandatory during weighing to prevent inhalation of zwitterionic dust.[2][3]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[2][3] Double-gloving recommended if handling solutions in DMSO/DMF to prevent permeation.[1][2][3]

  • Ocular: Chemical safety goggles.

Experimental Workflow: Dissolution & Reaction

The following decision tree illustrates the logic for handling the compound's solubility and reactivity, specifically addressing its amphoteric nature.

HandlingLogic Start Start: Weighing Solid Solvent Select Solvent Start->Solvent Polar Polar Aprotic (DMSO/DMF) Solvent->Polar High Solubility NonPolar Organic (DCM/EtOAc) Solvent->NonPolar Low Solubility CheckSol Is it dissolving? Zwitterion Zwitterion Effect: Internal Salt Formation CheckSol->Zwitterion No (Cloudy/Suspension) Dissolved Solution Ready for Coupling CheckSol->Dissolved Yes Polar->Dissolved NonPolar->CheckSol AddBase Action: Add 1.1 eq DIPEA or TEA Zwitterion->AddBase Break Salt Bridge AddBase->Dissolved

Figure 1: Solubility decision matrix.[1][2][3] The amphoteric nature often requires a tertiary amine base to solubilize the compound in organic solvents like Dichloromethane (DCM).[1][2][3]

Critical Handling Steps
  • Weighing: Use an analytical balance within a fume hood or powder enclosure.[2][3] Use anti-static guns if the powder is static-prone (common with protected amino acids).[1][2][3]

  • Solubilization: If the solid does not dissolve in DCM, do not heat. Add 1.0–1.2 equivalents of Diisopropylethylamine (DIPEA).[2] This deprotonates the carboxylic acid/protonates the amine externally, breaking the intermolecular lattice.[2][3]

  • Reactivity Check: Avoid aldehydes and ketones in the solvent (e.g., Acetone) unless a reductive amination is intended, as the N4 secondary amine is nucleophilic.[2][3]

Storage & Stability Management

Objective: Prevent degradation via decarboxylation, oxidation, or hydrolysis.[2][3]

Storage Conditions
ParameterRecommendationMechanism of Failure
Temperature +2°C to +8°CPrevents thermal decarboxylation of the Boc group.[1][2][3]
Atmosphere Inert (Argon/Nitrogen)Prevents oxidation of the secondary amine (N4).[2][3]
Container Amber GlassProtects against potential photodegradation (though low risk).[2][3]
Desiccation RequiredPrevents hydrate formation and hydrolysis.[2][3]
Shelf-Life Logic

The compound is chemically stable for 12–24 months if stored correctly.[1][2][3] However, the "Boc-Diazepane" cycle below details the degradation pathway if protocols are ignored.[1][2][3]

StorageCycle Fresh Fresh Compound (>98% Purity) Moisture Exposure to Moisture/Acid Fresh->Moisture Heat Exposure to Heat (>30°C) Fresh->Heat Degradation2 Oxidation of Secondary Amine Fresh->Degradation2 Air Exposure Degradation1 Boc Removal (Isobutylene loss) Moisture->Degradation1 Acid Catalysis Heat->Degradation1 Thermal Result Impure Mixture: Unusable for Synthesis Degradation1->Result Degradation2->Result

Figure 2: Degradation pathways.[1][2][3] Moisture and heat are the primary antagonists to the Boc protecting group stability.[1][2][3]

Quality Control (Self-Validation)

Before using stored material in a critical step (e.g., GMP synthesis or late-stage coupling):

  • Visual Inspection: Check for "caking" or discoloration (yellowing indicates amine oxidation).[2][3]

  • Quick NMR: Run a Proton NMR in DMSO-d6.

    • Check: Integration of the tert-butyl singlet (~1.4 ppm).[1][2][3] If the integral is low relative to the diazepane core protons, partial deprotection has occurred.[2][3]

Emergency Response & Disposal

First Aid
  • Eye Contact: Immediately flush with water for 15 minutes.[2][3][5][6] The acidic nature (if zwitterion is protonated) can cause corneal damage.[2][3]

  • Skin Contact: Wash with soap and water.[2][3][5][7] Do not use alcohol (ethanol), as it may enhance skin absorption.[2][3]

  • Inhalation: Move to fresh air. If wheezing occurs (due to fine dust), seek medical attention.[2][3]

Waste Disposal[2][3][9][11]
  • Classification: Hazardous Chemical Waste (Irritant).[2][3]

  • Protocol: Dissolve in a combustible solvent (e.g., Acetone or Ethanol) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

  • Prohibition: Do not dispose of down the drain. The diazepane scaffold may have biological activity in aquatic environments.[2][3]

References

  • PubChem. 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid - Compound Summary. National Library of Medicine.[2][3] Available at: [Link][2][3]

  • ECHA (European Chemicals Agency). C&L Inventory: N-Boc-diazepane derivatives. Available at: [Link][2][3]

Sources

Exploratory

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid: Physical Characterization &amp; Technical Profile

This technical guide details the physical form, appearance, and characterization protocols for 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid (CAS: 1214824-64-2).[1][2][3] It is designed to assist researchers in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physical form, appearance, and characterization protocols for 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid (CAS: 1214824-64-2).[1][2][3] It is designed to assist researchers in verifying compound identity and purity during drug development workflows.[2][3]

[1][2][3]

Executive Summary

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid (also known as 1-Boc-1,4-diazepane-5-carboxylic acid) is a critical chiral building block used in the synthesis of peptidomimetics and macrocyclic drugs.[1][2][3] Unlike its liquid precursor (1-Boc-homopiperazine), this carboxylic acid derivative exists as a solid at room temperature due to intermolecular hydrogen bonding and zwitterionic character.[1][2][3]

Key Identifier:

  • CAS Number: 1214824-64-2[1][2][3][4]

  • Molecular Formula: C₁₁H₂₀N₂O₄

  • Molecular Weight: 244.29 g/mol [4]

Physical Form and Appearance

Accurate physical characterization is the first line of defense against misidentification.[2][3]

Macroscopic Appearance[1][2][3]
  • State: Solid (Crystalline powder or amorphous solid).[2][3]

  • Color: White to off-white.

    • Note: A yellow or beige tint often indicates surface oxidation or the presence of trace solvent impurities (e.g., residual DMF or oxidation of the secondary amine).[2][3]

  • Texture: Typically a fine, free-flowing powder.[1][2][3] Clumping suggests hygroscopic moisture absorption.[1][2][3]

Physicochemical Properties Table
PropertySpecificationTechnical Note
Physical State SolidDistinct from the liquid 1-Boc-homopiperazine (CAS 112275-50-0).[1][2][3][5]
Melting Point >100°C (Predicted)Exact experimental MP varies by polymorph; typically decomposes upon melting.[1][3]
Solubility DMSO, Methanol, DCMHigh solubility in polar aprotic solvents; limited solubility in neutral water.[1]
Hygroscopicity ModerateStore in a desiccator; moisture uptake can alter weight-based stoichiometry.[1][2][3]
pKa ~3.5 (COOH), ~9.0 (NH)Exists as a zwitterion in neutral aqueous solutions.
Structural Context

The presence of the carboxylic acid group at the C5 position introduces strong hydrogen bond donor/acceptor sites, elevating the melting point significantly compared to the non-carboxylated diazepane scaffold.[2][3]

StructureProperties Compound 1-Boc-1,4-diazepane-5-COOH BocGroup N1-Boc Group (Lipophilic) Compound->BocGroup AcidGroup C5-Carboxylic Acid (H-Bond Donor) Compound->AcidGroup SecondaryAmine N4-Amine (Basic/Reactive) Compound->SecondaryAmine Solubility Soluble in Polar Organics BocGroup->Solubility Organic Compat. PhysicalState Solid State (High MP) AcidGroup->PhysicalState Intermolecular H-Bonds SecondaryAmine->PhysicalState Zwitterionic Potential

Figure 1: Structural features influencing the physical state and solubility profile.[1][2][3]

Handling and Storage Protocols

The physical appearance of this compound is a direct indicator of its stability.[2][3] Improper storage leads to deliquescence (absorbing moisture until it dissolves) or discoloration.[2][3]

Storage Requirements
  • Temperature: 2–8°C (Refrigerated). Long-term storage at -20°C is recommended to prevent decarboxylation.[1][2][3]

  • Atmosphere: Inert gas (Argon or Nitrogen) is required.[2][3] The secondary amine at position 4 is sensitive to oxidation and carbamate formation with atmospheric CO₂.[2][3]

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.[1][2][3]

Handling "Sticky" Solids

If the compound appears sticky or forms a gum:

  • Diagnosis: Likely solvent retention (often oils from synthesis) or moisture absorption.[1][2][3]

  • Remediation: Dissolve in minimal Dichloromethane (DCM), dry over Na₂SO₄, filter, and precipitate with cold Hexanes or Diethyl Ether. Trituration usually restores the white powder form.[2][3]

Analytical Verification Workflow

Do not rely solely on visual inspection.[1][2][3] Use this self-validating workflow to confirm identity.

Identity Verification Logic
  • Visual Check: Must be a white solid.[1][2][3] If liquid -> REJECT (Likely incorrect compound).[1][2][3]

  • Solubility Test: Dissolve 1 mg in 1 mL DMSO. Solution must be clear and colorless.[2][3]

  • 1H-NMR: Confirm Boc peak (~1.4 ppm, 9H) and absence of aromatic impurities.

  • HPLC: Purity >95% required for library synthesis.

VerificationWorkflow Start Sample Receipt Visual Visual Inspection Start->Visual IsSolid Is it a Solid? Visual->IsSolid Reject REJECT (Suspect 1-Boc-homopiperazine) IsSolid->Reject No (Liquid/Oil) Solubility Solubility Check (DMSO/MeOH) IsSolid->Solubility Yes Clear Clear Solution? Solubility->Clear Clear->Reject No (Turbid) NMR 1H-NMR Verification (Confirm C5-H shift) Clear->NMR Yes Approve Release for Synthesis NMR->Approve

Figure 2: Decision tree for incoming material verification.

Critical Differentiation

Warning: There is a high risk of confusing this compound with 1-Boc-hexahydro-1,4-diazepine (CAS 112275-50-0).[1][2][3]

  • Target (CAS 1214824-64-2): Solid, contains COOH group.[1][2][3]

  • Impurity/Analog (CAS 112275-50-0): Liquid/Oil, lacks COOH group.[1][2][3]

  • Differentiation: IR Spectroscopy.[1][2][3][5] Look for the broad O-H stretch (2500–3300 cm⁻¹) and the carbonyl C=O stretch of the acid (~1710–1730 cm⁻¹) which are absent or distinct in the non-acid analog.[2][3]

References

  • Sigma-Aldrich. 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid Product Specification. Accessed 2024.[1][2][3]

  • PubChem. Compound Summary for CID 516998301 (Related Analog Structure). National Library of Medicine.[1][2][3] [3]

  • ChemicalBook. 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid Properties.

  • Ambeed. Safety Data Sheet: 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid.

Sources

Foundational

Key documents: Certificate of Analysis (COA) for 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid

Target Molecule: 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid Executive Summary In the landscape of modern peptidomimetics, 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid (CAS: 1214824-64-2) serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid

Executive Summary

In the landscape of modern peptidomimetics, 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid (CAS: 1214824-64-2) serves as a critical chiral scaffold. Unlike standard linear amino acids, the 7-membered diazepane ring introduces restricted conformational flexibility, making it invaluable for designing integrin inhibitors and protease-stable macrocycles.

However, the synthesis of this molecule presents unique quality control challenges. The flexibility of the diazepane ring can complicate NMR interpretation due to rotamers, and the stereocenter at C5 is prone to racemization if extraction protocols are too aggressive. This guide deconstructs the Certificate of Analysis (COA) from a static document into a dynamic validation system, ensuring that the material you use meets the rigorous standards required for IND-enabling studies.

Part 1: Molecular Architecture & Critical Quality Attributes (CQAs)

To validate a COA, one must first understand the molecule's vulnerabilities.

  • The Scaffold: A 1,4-diazepane ring.[1][2][3]

  • The Protection: tert-Butoxycarbonyl (Boc) at N1.

  • The Functionality: Carboxylic acid at C5 (alpha to the secondary amine N4).

  • The Risk: The secondary amine at N4 is nucleophilic; the Boc group is acid-labile; the C5 stereocenter determines biological activity.

Table 1: The Gold Standard Specification (ICH Q6A Aligned)
Test ParameterMethodAcceptance CriteriaRationale
Appearance VisualWhite to off-white powderColored impurities often indicate oxidation of the secondary amine.
Identity 1H-NMR (DMSO-d6)Conforms to structureMust resolve rotameric broadening typical of Boc-diazepanes.
Identity MS (ESI)[M+H]+ = 245.1 ± 0.5 amuConfirms molecular weight (MW: 244.29).
Assay (Purity) HPLC (UV 210 nm)≥ 97.0% (Area %)High purity required for solid-phase peptide synthesis (SPPS).
Chiral Purity Chiral HPLC≥ 98.0% eeCritical: Enantiomers often have antagonistic biological effects.
Water Content Karl Fischer (KF)≤ 1.0% w/wWater promotes Boc deprotection and interferes with coupling reagents (HATU/EDC).
Residual Solvents GC-HSMeets ICH Q3C limitsCommon solvents: Ethyl Acetate, Hexanes.
Part 2: The Analytical Triptych (Identity, Purity, Chirality)

As a scientist, you cannot rely solely on the vendor's claim. Here is the causality behind the three pillars of the COA.

1. Identity: The NMR Rotamer Challenge

When analyzing Boc-protected cyclic amines, the NMR spectrum often appears "messy" at room temperature. This is not necessarily an impurity. It is due to the slow rotation around the N-CO(Boc) bond (rotamerism) and the ring flipping of the diazepane.

  • Protocol Insight: If the peaks are broad, run the NMR at 353 K (80°C) in DMSO-d6. The coalescence of signals will confirm the purity of the skeleton.

2. Chemical Purity: The HPLC Strategy

Because the molecule contains a secondary amine (basic) and a carboxylic acid (acidic), it is zwitterionic. Standard neutral gradients will result in peak tailing.

  • Methodology: Use a charged surface hybrid (CSH) C18 column or add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. The low pH suppresses the ionization of the carboxylic acid (keeping it protonated/neutral) and protonates the amine, improving peak shape.

3. Chiral Purity: The Deal-Breaker

This is the most frequent point of failure. A "chemically pure" batch can be a racemic mixture.

  • Column Selection: Polysaccharide-based columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) are the industry standard for N-protected amino acids.

  • Mobile Phase: A mixture of Hexane/Ethanol/TFA (e.g., 90:10:0.1) is typically effective. The TFA is crucial to prevent the amine from interacting non-specifically with the silica support.

Part 3: Visualization & Workflows
Diagram 1: The COA Validation Logic

This decision tree illustrates the rigorous process required to move raw material to "Released" status.

COA_Validation Start Raw Material Receipt (1-Boc-1,4-diazepane-5-COOH) Identity Identity Check (NMR + MS) Start->Identity Purity Chemical Purity (RP-HPLC) Identity->Purity  Structure Confirmed   Chiral Chiral Purity (Chiral HPLC) Purity->Chiral  >97% Area   Decision Spec Compliance? Chiral->Decision  Determine ee%   Release ISSUE COA (Release for Synthesis) Decision->Release  All Pass   Reject QUARANTINE (Out of Spec) Decision->Reject  Failure  

Figure 1: The sequential logic flow for validating the Certificate of Analysis.

Diagram 2: Chiral Method Development Strategy

How do we separate the enantiomers of this specific zwitterionic molecule?

Chiral_Method Sample Racemic Mixture (Boc-Diazepane-COOH) Phase_Screen Stationary Phase Screen Sample->Phase_Screen Amylose Amylose Derivatives (AD-H / IA) Phase_Screen->Amylose Cellulose Cellulose Derivatives (OD-H / IC) Phase_Screen->Cellulose Mobile_Phase Mobile Phase Optimization Amylose->Mobile_Phase Cellulose->Mobile_Phase Additives Additives (0.1% TFA / DEA) Mobile_Phase->Additives  Peak Tailing?   Final_Method Optimized Method (Rs > 1.5) Additives->Final_Method  Baseline Resolution  

Figure 2: Strategic workflow for developing the chiral HPLC method required for the COA.

Part 4: Detailed Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (Purity)
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Waters XSelect CSH C18, 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 210 nm (Amide/Carboxyl absorption) and 254 nm.

  • Why this works: The CSH (Charged Surface Hybrid) technology provides excellent peak shape for basic compounds (the secondary amine) even in weak acid modifiers.

Protocol B: Chiral Separation (Enantiomeric Excess)
  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 25°C.

  • Calculation:

    
    
    
Part 5: Handling, Stability, and Re-test
  • Storage: Store at +2°C to +8°C. While the Boc group is stable, the secondary amine is prone to slow oxidation and carbamate formation if exposed to atmospheric CO2.

  • Hygroscopicity: Diazepane salts can be hygroscopic. Always equilibrate the bottle to room temperature before opening to prevent water condensation, which ruins KF values.

References
  • ICH Q6A Guidelines. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[5][6] International Council for Harmonisation.[7] [Link]

  • Beesley, T. E., & Scott, R. P. Chiral Chromatography. Separation Science Series. (Validation of chiral methods for amino acid derivatives). [Link]

  • Snyder, L. R., et al. Practical HPLC Method Development. (Gradient selection for zwitterionic compounds). [Link]

Sources

Exploratory

Solubility Characteristics of Boc-Protected Amino Acids: A Technical Field Guide

This guide serves as a technical manual for the solubility, handling, and solvent selection of tert-butyloxycarbonyl (Boc)-protected amino acids . It is designed for organic chemists and peptide scientists requiring acti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the solubility, handling, and solvent selection of tert-butyloxycarbonyl (Boc)-protected amino acids . It is designed for organic chemists and peptide scientists requiring actionable protocols for synthesis, purification, and troubleshooting.

Executive Summary: The Boc Solubility Profile

The tert-butyloxycarbonyl (Boc) group renders amino acids significantly more lipophilic than their free zwitterionic counterparts. Unlike free amino acids, which are soluble in water and insoluble in organics, Boc-amino acids exhibit inverse solubility :

  • High Solubility: Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Tetrahydrofuran (THF), Ethyl Acetate.

  • Moderate/Low Solubility: Diethyl ether, Toluene (side-chain dependent).

  • Insolubility: Water (acidic pH), Hexanes, Petroleum Ether (often used for precipitation).

Critical Insight: While generally soluble, the kinetic dissolution rate and the tendency to form viscous oils rather than crystalline solids are the primary challenges. Furthermore, solubility is not just about dissolving the monomer; it is about preventing inter-chain aggregation (β-sheet formation) during peptide assembly.

Solvent Systems & Mechanistic Interactions[1][2]

The choice of solvent dictates coupling efficiency and resin swelling in Solid Phase Peptide Synthesis (SPPS).

The Primary Solvents: DCM vs. DMF
SolventRole in Boc ChemistryMechanism & Nuance
DCM (Dichloromethane) The Standard Why: DCM is the historical gold standard for Boc SPPS. It provides excellent swelling for polystyrene (PS) resins and dissolves almost all Boc-amino acids instantly.Caution: It is volatile and can cause precipitation of salts if neutralization is incomplete.
DMF (Dimethylformamide) The Alternative Why: Used when DCM fails to solvate aggregated peptide chains.[1] It is more polar and disrupts hydrogen bonding better than DCM.Caution: Traces of amines (dimethylamine) in aged DMF can prematurely remove Fmoc groups (less relevant for Boc, but can cause side reactions).
NMP (N-Methyl-2-pyrrolidone) The Aggregation Breaker Why: Superior to DMF for "difficult sequences." It has higher solvating power for hydrophobic protected peptides.[2]
The "Magic" Solvents: Disrupting Aggregation

When a growing peptide chain aggregates (forms insoluble β-sheets on the resin), standard solvents fail.

  • TFE (Trifluoroethanol) & HFIP (Hexafluoroisopropanol): These fluorinated alcohols are strong hydrogen bond donors. They disrupt the inter-chain H-bonds of the peptide backbone, solubilizing "hard" sequences.

    • Usage: typically mixed 10-20% with DCM or DMF.

Visualization: Solvent Selection Logic

The following decision tree outlines the logical process for selecting a solvent system based on the experimental phase.

SolventSelection Start Start: Boc-Amino Acid Handling Phase Experimental Phase? Start->Phase SPPS Solid Phase Synthesis (SPPS) Phase->SPPS Purify Purification / Recrystallization Phase->Purify Resin Resin Type? SPPS->Resin PS Polystyrene (Merrifield) Resin->PS DCM Use DCM (Standard Swelling) PS->DCM Agg Aggregation/Coupling Failure? DCM->Agg If difficult sequence NMP Switch to NMP or DMF Agg->NMP Moderate Magic Add 10-20% TFE or HFIP Agg->Magic Severe State Physical State? Purify->State Solid Crystalline Solid State->Solid Oil Viscous Oil (e.g., Boc-Val) State->Oil Recryst Recrystallize: EtOAc/Hexanes Solid->Recryst Trit Triturate: Cold Pentane/Ether Oil->Trit

Caption: Decision matrix for solvent selection in synthesis vs. purification workflows.

Side-Chain Specific Solubility Challenges

Not all Boc-amino acids behave identically.[][][5][6] The side chain (


 group) dictates the "personality" of the molecule.
Amino Acid ClassExamplesSolubility CharacteristicsHandling Advice
Aliphatic/Hydrophobic Boc-Val, Boc-Ile, Boc-Leu The "Oily" Problem. Highly soluble in organics but extremely difficult to crystallize. Often isolated as sticky foams or oils.Do not attempt to filter. Dissolve the oil in DCM for concentration determination, or triturate with cold petroleum ether to force solidification.
Protected Polar Boc-Asp(OBzl), Boc-Glu(OBzl) Good solubility in DCM and EtOAc. The benzyl ester adds significant lipophilicity.Generally stable solids. Easy to handle.
Basic/Bulky Boc-Arg(Tos), Boc-His(Dnp) Solubility Limit. The bulky protecting groups (Tosyl, Dinitrophenyl) can reduce solubility in pure DCM.May require a small amount of DMF to fully dissolve before adding to the resin.
Aromatic Boc-Trp(For), Boc-Phe Prone to π-π stacking aggregation.Use NMP if coupling kinetics are slow.

Experimental Protocols

Protocol A: Dissolving "Difficult" Boc-Amino Acids for SPPS

Context: Used when a Boc-AA (e.g., Boc-Arg(Tos)-OH) does not dissolve clearly in DCM.

  • Weighing: Weigh the required amount of Boc-AA into a dry vial.

  • Primary Solvent: Add DCM to 75% of the target volume. Vortex vigorously.

  • Cosolvent Addition: If the solution remains cloudy or contains particulates, add DMF dropwise.

    • Rule of Thumb: Do not exceed 20% DMF volume if using a pure Polystyrene resin, as it changes the swelling factor.

  • Activation: Add the coupling reagent (e.g., DIC) only after the amino acid is fully dissolved to ensure accurate stoichiometry.

Protocol B: Crystallizing "Oily" Boc-Amino Acids

Context: Many commercial Boc-AAs (especially Valine and Isoleucine) arrive as oils or melt into oils. To purify or weigh them accurately, you must induce crystallization.

  • Dissolution: Dissolve the crude oily Boc-AA in a minimal amount of Ethyl Acetate (just enough to mobilize it).

  • Precipitation: Slowly add Petroleum Ether or Hexanes (ratio 1:5 vs EtOAc) while stirring.

  • Seeding: If available, add a single crystal of the pure compound. If not, scratch the inner wall of the glass flask with a glass rod (nucleation site creation).

  • Cooling: Place the flask in a freezer (-20°C) overnight.

  • Filtration: Filter the resulting white precipitate rapidly while cold. Wash with cold pentane.

Troubleshooting Aggregation (The "Black Box" of Solubility)

Solubility of the monomer is rarely the synthesis killer; solubility of the growing chain is.

Mechanism: As the peptide grows, backbone amides form hydrogen bonds with each other (inter-chain) rather than with the solvent. This creates a "gel" or solid core within the resin bead, preventing reagents from entering.

The "Magic Mixture" Protocol: For sequences with >5 consecutive hydrophobic residues (e.g., -Val-Ile-Ala-Leu-):

  • Drain the resin completely.

  • Wash with DCM/TFE (3:1) to disrupt H-bonds.

  • Coupling Solvent: Perform the coupling reaction in DCM:DMF (1:1) or NMP .

  • Chaotropic Salts: Add 0.4M LiCl or KSCN (Potassium Thiocyanate) to the coupling mixture. These salts disrupt the hydrogen bonding network, effectively "salting in" the peptide chain.

Visualization: Aggregation Rescue Workflow

AggregationRescue Detect 1. Detection: Resin shrinking or Incomplete Coupling Wash 2. Wash Step: DCM + TFE (3:1) Detect->Wash Solvent 3. Change Solvent: Pure NMP or DMSO Wash->Solvent Salt 4. Add Chaotrope: 0.4M LiCl in DMF Solvent->Salt Recouple 5. Re-couple (Double Coupling) Salt->Recouple

Caption: Step-by-step rescue protocol for aggregated peptide sequences.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

  • Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. (Original description of Boc group).[1][7][8][9][10] Journal of the American Chemical Society. Link

  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Technical Guide. Link

  • Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. Knowledge Blog. Link

  • Boc Sciences. Boc Solid Phase Peptide Synthesis (SPPS). Technical Resource.

  • Beilstein Journals. Experimental Procedures: Synthesis of Boc-protected amines (Purification data). Beilstein Journal of Organic Chemistry. Link

Sources

Foundational

Beyond the Six-Membered Ring: The Strategic Value of Seven-Membered Heterocycles in Modern Drug Design

Executive Summary In the landscape of medicinal chemistry, five- and six-membered rings (e.g., pyrrolidines, piperidines, pyridines) have historically dominated small molecule drug discovery due to their synthetic access...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, five- and six-membered rings (e.g., pyrrolidines, piperidines, pyridines) have historically dominated small molecule drug discovery due to their synthetic accessibility and favorable thermodynamic stability. However, seven-membered heterocyclic compounds —such as azepines, diazepines, and oxepines—occupy a "privileged" region of chemical space that offers distinct advantages in conformational control and receptor binding.

This technical guide explores the structural and pharmacological utility of seven-membered heterocycles. It moves beyond the classic benzodiazepine scaffold to examine how medium-sized rings can serve as superior peptidomimetics, modulate lipophilicity, and access novel intellectual property (IP) space. We provide a comparative analysis of binding affinities, a decision framework for synthetic access, and a validated protocol for constructing these challenging scaffolds via Ring-Closing Metathesis (RCM).

The Conformational Advantage: Why Seven?

The primary value proposition of the seven-membered ring lies in its unique conformational flexibility, which sits between the rigidity of six-membered rings and the floppiness of macrocycles.

Peptide Turn Mimicry

Seven-membered rings, particularly 1,4-benzodiazepines , are celebrated for their ability to mimic


-turns  (reverse turns) in proteins. The 1,4-diazepine ring system can adopt a "boat" conformation that positions substituents (

,

,

,

) in a spatial arrangement nearly identical to the peptide backbone of a Type II

-turn. This allows these small molecules to interrupt protein-protein interactions (PPIs) or bind to GPCRs with high specificity.
The "Magic Ring" Effect

Expanding a saturated ring from six (piperidine) to seven (azepane) carbons alters the vector of attached substituents and increases the ring's lipophilicity and hydrodynamic volume. This "ring expansion" strategy can be used to:

  • Fill Hydrophobic Pockets: The larger volume of an azepane can achieve better van der Waals contacts in spacious binding pockets compared to a piperidine.

  • Alter Metabolic Liability: Changing ring size can shift the site of metabolic oxidation or change the rate of N-dealkylation.

Visualization: Conformational Dynamics

The following diagram illustrates the conformational equilibrium of a 1,4-benzodiazepine and its alignment with a peptide turn.

ConformationalAnalysis cluster_0 7-Membered Ring Dynamics PseudoChair Pseudo-Chair (Less Active) Boat Boat Conformation (Bioactive) PseudoChair->Boat Ring Inversion (Barrier ~12-15 kcal/mol) PeptideTurn Type II Beta-Turn (Peptide Backbone) Boat->PeptideTurn Structural Mimicry (i, i+3 residues) Receptor Receptor Binding Pocket (GABA-A / GPCR) Boat->Receptor High Affinity Binding PeptideTurn->Receptor Native Ligand Binding

Figure 1: Conformational equilibrium of 1,4-benzodiazepines and their structural mimicry of peptide beta-turns, facilitating receptor binding.

Core Scaffolds & Pharmacological Applications[1][2][3][4]

Seven-membered heterocycles are not merely experimental; they are the core of major therapeutic classes.

The Privileged Structures

The term "privileged structure" was famously coined by Evans et al. (1988) to describe the benzodiazepine scaffold's ability to bind to diverse receptors (GABA, CCK, Bromodomains).

Scaffold ClassHeteroatomsKey Drug ExamplesTherapeutic AreaMechanism of Action
1,4-Benzodiazepine N, NDiazepam, AlprazolamCNS (Anxiety, Insomnia)GABA-A Allosteric Modulator
Dibenzazepine NCarbamazepineCNS (Epilepsy)Sodium Channel Blocker
Dibenzoxepine ODoxepinCNS (Depression)SNRI / H1 Antagonist
Thienobenzodiazepine N, N, S (thiophene)OlanzapineCNS (Schizophrenia)5-HT2A / D2 Antagonist
Benzazepine NFenoldopamCardiovascularDopamine D1 Agonist
Azepane N (Saturated)Experimental LeadsOncology / InflammationHistamine H3 / Cathepsin K
Case Study: Ring Expansion in Histamine H3 Antagonists

A direct comparison of 6-membered vs. 7-membered rings demonstrates the "Ring Expansion" advantage. In the development of Histamine H3 receptor antagonists, researchers synthesized biphenyloxy-alkyl derivatives containing either a piperidine (6-membered) or an azepane (7-membered) head group.

Comparative Data: Piperidine vs. Azepane

Compound IDRing SizeStructure CoreBinding Affinity (

nM)
Functional Activity (

nM)
Outcome
Compound 14 6Piperidine25 nM4 nMPotent
Compound 16 7 Azepane 18 nM 9 nM Higher Affinity

Analysis: The azepane derivative (Cmpd 16) exhibited superior binding affinity (


) compared to the piperidine analog. Molecular modeling suggested the larger azepane ring allowed for optimal hydrophobic interactions within the receptor pocket without incurring a significant entropic penalty.

Strategic Synthesis: Overcoming the Entropy Barrier

The formation of 7-membered rings is kinetically disfavored compared to 5- and 6-membered rings due to entropy (lower probability of chain ends meeting) and enthalpy (transannular strain). Therefore, specialized synthetic strategies are required.

Decision Framework for Synthesis

Choosing the right method depends on the degree of saturation and functionalization required.

SynthesisStrategy Start Target: 7-Membered Heterocycle IsAromatic Is the ring aromatic/fused? Start->IsAromatic Fused Yes (e.g., Benzodiazepine) IsAromatic->Fused Yes Saturated No (e.g., Azepane, Oxepane) IsAromatic->Saturated No Condensation Cyclocondensation (Diamine + Dicarbonyl) Fused->Condensation Classic Route Buchwald Intramolecular Buchwald-Hartwig (Pd-Catalyzed C-N Bond) Fused->Buchwald Modern Route RCM Ring-Closing Metathesis (RCM) (Ru-Catalyzed) Saturated->RCM High Flexibility Expansion Ring Expansion (Schmidt / Buchner Reaction) Saturated->Expansion From Cyclic Ketones

Figure 2: Strategic decision tree for selecting the optimal synthetic pathway based on target scaffold architecture.

Experimental Protocol: Synthesis of an Azepene Scaffold via RCM

Objective: Synthesis of N-Boc-2,3,4,7-tetrahydro-1H-azepine via Ring-Closing Metathesis (RCM). Rationale: RCM is the most robust method for closing medium-sized rings, utilizing "Grubbs" catalysts to overcome the entropic barrier by forming a stable thermodynamic product (releasing ethylene gas).

Materials & Reagents
  • Substrate: N,N-Diallyl-tert-butylcarbamate (Diallylamine protected with Boc).

  • Catalyst: Grubbs 2nd Generation Catalyst (G-II) or Hoveyda-Grubbs II.

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

  • Scavenger: 2-Mercaptonicotinic acid (for Ruthenium removal).[1]

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Under an argon atmosphere, dissolve N,N-diallyl-tert-butylcarbamate (1.0 equiv, 10 mmol) in anhydrous DCM.

    • Critical Note: High dilution (0.01 M to 0.05 M) is essential to favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET). For 10 mmol, use ~200-500 mL DCM.

Step 2: Catalyst Addition & Cyclization

  • Add Grubbs 2nd Generation Catalyst (2-5 mol%) in one portion.

  • Heat the solution to reflux (40°C) for 2–4 hours. Monitor reaction progress by TLC (Target product is usually more polar than starting diene) or LC-MS.

  • Observation: The evolution of ethylene gas (bubbles) indicates the reaction is proceeding.

Step 3: Catalyst Quenching & Removal (Self-Validating Step)

  • Once starting material is consumed, cool to room temperature.

  • Add 2-mercaptonicotinic acid (0.5 equiv relative to catalyst) and stir for 1 hour. This coordinates with the Ruthenium, precipitating it and preventing downstream toxicity or isomerization.

  • Filter the mixture through a pad of Celite to remove the black Ru-complex precipitate.

Step 4: Isolation & Purification

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue via flash column chromatography (Silica gel; Hexanes/Ethyl Acetate gradient).

  • Validation: Verify structure via 1H NMR. Look for the disappearance of terminal alkene protons (5.0–6.0 ppm) and the appearance of the internal cyclic alkene protons (5.6–5.8 ppm).

Yield Expectation: 85–95% isolated yield.

References

  • Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry. Link

  • Ouvry, G. (2022). "Recent applications of seven-membered rings in drug design." Bioorganic & Medicinal Chemistry. Link

  • Lazny, R., et al. (2017). "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry. Link

  • Grubbs, R. H. (2006).[2] "Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture)." Angewandte Chemie International Edition. Link

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry. Link

  • FDA Approved Drug Products. "Benzodiazepine Class Labeling." U.S. Food and Drug Administration. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid

[1][2][3] Abstract & Strategic Overview This application note details the robust synthesis of 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid (also known as 4-Boc-1,4-diazepane-2-carboxylic acid ).[1] This scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Abstract & Strategic Overview

This application note details the robust synthesis of 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid (also known as 4-Boc-1,4-diazepane-2-carboxylic acid ).[1] This scaffold is a critical "constrained" amino acid homolog, often employed in peptidomimetics to induce specific secondary structures (e.g.,


-turns) or as a pharmacophore in protease inhibitors.[1]

The synthesis challenges lie in regioselectivity : distinguishing between the two secondary amines of the 1,4-diazepane ring. One amine is proximal (


) to the carboxylic acid, while the other is distal (

).[1] This protocol utilizes a "Protect-Cyclize-Deprotect-Reprotect" strategy, leveraging steric and electronic differentiation to selectively install the Boc group on the distal nitrogen.[1]
Core Synthetic Strategy
  • Cyclization: Reaction of N,N'-dibenzylethylenediamine with methyl 2,4-dibromobutyrate to form the diazepane core.

  • Global Deprotection: Catalytic hydrogenolysis to remove benzyl groups, yielding the free diamine.

  • Regioselective Protection: Kinetic control to selectively Boc-protect the less hindered, more nucleophilic distal amine.

  • Hydrolysis: Saponification of the methyl ester to the final acid.

Retrosynthetic Analysis & Pathway

The logical disconnection involves breaking the diazepane ring into a two-carbon diamine fragment and a four-carbon dielectrophile.[1]

Retrosynthesis Target 1-Boc-1,4-diazepane-5-carboxylic acid (Target) Intermediate Methyl 1,4-diazepane-2-carboxylate (Regioselective Core) Target->Intermediate Selective Boc & Hydrolysis Precursors N,N'-Dibenzylethylenediamine + Methyl 2,4-dibromobutyrate Intermediate->Precursors Cyclization & Debenzylation

Figure 1: Retrosynthetic logic disconnecting the target into commercially available diamines and butyrate derivatives.[1]

Detailed Experimental Protocol

Phase 1: Formation of the Diazepane Core

Objective: Synthesize Methyl 1,4-dibenzyl-1,4-diazepane-2-carboxylate.

Reagents:

  • N,N'-Dibenzylethylenediamine (1.0 equiv)[1]

  • Methyl 2,4-dibromobutyrate (1.0 equiv)[1]

  • 
    -Diisopropylethylamine (DIPEA) (2.5 equiv)[1]
    
  • Toluene (Anhydrous)[1]

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve N,N'-dibenzylethylenediamine (24.0 g, 100 mmol) and DIPEA (43.5 mL, 250 mmol) in anhydrous toluene (500 mL).

  • Addition: Heat the solution to 80°C. Add Methyl 2,4-dibromobutyrate (26.0 g, 100 mmol) dropwise over 1 hour via a pressure-equalizing addition funnel.

    • Note: Slow addition minimizes polymerization side reactions.[1]

  • Cyclization: Reflux the mixture at 110°C for 16 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the diamine.[1][2]

  • Workup: Cool to room temperature. Filter off the precipitated salts (DIPEA[1]·HBr).

  • Extraction: Wash the filtrate with saturated NaHCO

    
     (2 x 200 mL) and brine (200 mL). Dry over Na
    
    
    
    SO
    
    
    and concentrate in vacuo.
  • Purification: Purify the crude oil via flash column chromatography (SiO

    
    , 10-30% EtOAc in Hexanes) to yield the product as a pale yellow oil.
    
Phase 2: Hydrogenolysis (Debenzylation)

Objective: Remove benzyl protecting groups to expose the 1,4-diazepane amines.[1]

Reagents:

  • Methyl 1,4-dibenzyl-1,4-diazepane-2-carboxylate (from Phase 1)[1]

  • Pd/C (10% w/w, 0.1 equiv by mass)[1]

  • Methanol (HPLC grade)[1]

  • Acetic Acid (catalytic, 5 drops)[1]

Protocol:

  • Setup: Dissolve the dibenzyl intermediate (10 g) in methanol (150 mL) in a hydrogenation flask. Add glacial acetic acid (catalytic).[1]

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under a nitrogen blanket (Pyrophoric hazard).[1]

  • Reaction: Purge the vessel with H

    
     gas. Stir vigorously under H
    
    
    
    atmosphere (balloon pressure or 1-2 atm) at room temperature for 24 hours.
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.[1]

  • Isolation: Concentrate the filtrate in vacuo. The product, Methyl 1,4-diazepane-2-carboxylate, is often obtained as an acetate salt.[1] Use directly in the next step.

Phase 3: Regioselective Boc Protection

Objective: Selectively protect the N4 (distal) position.[1]

Mechanistic Insight: The N1 nitrogen is sterically hindered by the adjacent carboxylate group and electronically deactivated (inductive effect).[1] The N4 nitrogen is a secondary amine in a less hindered environment, making it significantly more nucleophilic.

Reagents:

  • Methyl 1,4-diazepane-2-carboxylate (crude salt)[1][3]

  • Di-tert-butyl dicarbonate (Boc

    
    O) (0.95 equiv)[1]
    
  • Triethylamine (TEA) (2.5 equiv)[1]

  • Dichloromethane (DCM)[1]

Protocol:

  • Neutralization: Suspend the crude diamine salt in DCM (200 mL) and cool to 0°C. Add TEA (2.5 equiv) to liberate the free base. Stir for 15 minutes.

  • Selective Protection: Dissolve Boc

    
    O (0.95 equiv relative to starting diamine) in DCM (50 mL). Add this solution dropwise to the cold reaction mixture over 30 minutes.
    
    • Critical: Using a slight deficit of Boc

      
      O prevents bis-protection.[1]
      
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature over 1 hour.

  • Workup: Wash with water (2 x 100 mL) and brine. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Flash chromatography (DCM/MeOH 95:5) yields Methyl 1-(tert-butoxycarbonyl)-1,4-diazepane-5-carboxylate (Note: Numbering switch—Boc is on the distal N).[1]

Phase 4: Saponification

Objective: Hydrolyze the ester to the final acid.

Reagents:

  • Boc-ester intermediate[1][4]

  • Lithium Hydroxide (LiOH[1]·H

    
    O) (2.0 equiv)[1]
    
  • THF/Water (3:1)[1]

Protocol:

  • Dissolve the ester in THF/Water (3:1 mixture).[1]

  • Add solid LiOH·H

    
    O.
    
  • Stir at room temperature for 4-6 hours (monitor by LC-MS).

  • Neutralization: Carefully adjust pH to ~4-5 using 1M HCl.

  • Extraction: Extract with EtOAc (3 x 50 mL). (Note: The amino acid is zwitterionic; isoelectric extraction is key).[1]

  • Final Isolation: Dry organic layers and concentrate to afford 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid as a white/off-white solid.[1]

Data Summary & QC Specifications

ParameterSpecificationNotes
Appearance White to off-white solidHygroscopic
Molecular Formula C

H

N

O

MW: 244.29 g/mol
MS (ESI+) [M+H]

= 245.1
[M-tBu]

common fragment

H NMR (DMSO-d

)

1.40 (s, 9H, Boc), 2.8-3.5 (m, ring protons), 4.1 (m,

-H)
Broadening due to Boc rotamers
Yield (Overall) 35 - 45%From dibenzyl diamine

Process Logic & Troubleshooting

Workflow Start Start: N,N'-Dibenzylethylenediamine Step1 Alkylation (Me-2,4-dibromobutyrate) Result: Dibenzyl Diazepane Ester Start->Step1 Cyclization Step2 Hydrogenolysis (Pd/C, H2) Result: Free Diazepane Ester Step1->Step2 Deprotection Decision Regioselectivity Check Step2->Decision Step3 Selective Boc Protection (Kinetic Control) Decision->Step3 Distal N is more nucleophilic Step4 Saponification (LiOH) Result: Final Acid Step3->Step4 Ester Hydrolysis

Figure 2: Logical flow of the synthesis highlighting the critical regioselectivity checkpoint.

Troubleshooting Guide
  • Low Cyclization Yield: Ensure reagents are anhydrous. If polymerization occurs (gumming), increase dilution (e.g., 100 mL solvent per 1g reactant) and slow down the addition of the dibromide.[1]

  • Bis-Boc Formation: If the di-Boc product is observed during Phase 3, lower the temperature to -10°C and reduce Boc

    
    O equivalents to 0.[1]85. The mono-Boc product can be separated from unreacted diamine by column chromatography.[1]
    
  • Ester Hydrolysis Issues: If the methyl ester is stubborn, switch to LiOH in MeOH/Water or use mild heating (40°C). Avoid strong acid hydrolysis which will cleave the Boc group.

References

  • Synthesis of 1,4-diazepane-2-carboxylic acid derivatives

    • Source: BenchChem. "2,2-Dibromopropanoic acid | 594-48-9".[1] Accessed Oct 2023.[5]

    • Relevance: Describes the use of dibromo-esters in synthesizing diazepane cores via alkyl
  • Regioselective Protection of Diazepanes

    • Source: National Institutes of Health (NIH).[1] "Synthesis of Substituted 1,4-Diazepines...".

    • Relevance: Provides protocols for handling diazepane nitrogens and selective functionaliz
  • General Protocol for Boc-Protection of Polyamines

    • Source: Organic Syntheses. "1-tert-Butyloxycarbonyl-4-(9-fluorenylmethyloxycarbonylamino)piperidine-4-carboxylic acid".[1]

    • Relevance: Analogous procedure for selective protection in heterocyclic amino acids.
    • [1]

Sources

Application

Application Note: Strategic Amide Coupling with 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid

This Application Note is structured to address the specific chemical behavior of 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid (CAS 1214824-64-2). Crucial Chemical Insight: Structural analysis confirms that thi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific chemical behavior of 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid (CAS 1214824-64-2).

Crucial Chemical Insight: Structural analysis confirms that this molecule is effectively a side-chain protected amino acid (H-Dzp(Boc)-OH).[1][2][3]

  • Position 1 (N1): Protected by Boc.[1][2][3][4]

  • Position 4 (N4): This is a free secondary amine adjacent to the carboxyl group (alpha-amine).[1][2][3]

  • Position 5 (C5): Carboxylic acid.[1][2][3][4]

Therefore, this molecule exists as a zwitterion .[1][3] It cannot be used as a carboxylic acid donor (electrophile) without first protecting the N4 position, or it will self-polymerize.[1][2][3] The protocols below are designed to handle this specific "trap."

[1][2][3]

Introduction & Molecule Intelligence

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid is a critical building block for peptidomimetics, serving as a conformational constraint (homoproline analog) in drug discovery.[1][2][3] Its 7-membered diazepane ring offers unique spatial orientation compared to standard pyrrolidine (proline) or piperidine scaffolds.[1][2][3]

Chemical Profile
PropertySpecification
CAS Number 1214824-64-2
Formula C₁₁H₂₀N₂O₄
Molecular Weight 244.29 g/mol
Structural Class Cyclic

-Amino Acid (Side-chain protected)
Reactivity Alert Zwitterionic. Contains free secondary amine (N4) and free acid (C5).[1][2][3][5]
Solubility Moderate in DCM; High in DMF/DMSO; Soluble in water at neutral pH (zwitterion).[1][2]
The "Free Amine" Trap

Unlike standard "Boc-Amino Acids" (where the


-nitrogen is Boc-protected), this reagent has its 

-nitrogen (N1)
protected.[1][2][3] The

-nitrogen (N4) is unprotected .[1][2][3]
  • Implication: You cannot activate the carboxylic acid (C5) directly with carbodiimides (EDC/DCC) or uronium salts (HATU) without causing rapid intermolecular polymerization.[1][2]

Strategic Decision Tree

Before proceeding, identify your synthesis goal using the logic flow below.

G Start Start: 1-Boc-1,4-diazepane-5-COOH Decision Target Reaction? Start->Decision PathA N-Acylation (Coupling to an External Acid) Decision->PathA Extend N-Terminus PathB C-Amidation (Coupling to an External Amine) Decision->PathB Extend C-Terminus StepA1 Direct Coupling (Use Reagent as Nucleophile) PathA->StepA1 StepB1 CRITICAL: Protect N4 First (Fmoc-Cl or Cbz-Cl) PathB->StepB1 StepB2 Activate C5-COOH (HATU/DIPEA) StepB1->StepB2

Figure 1: Decision matrix for handling the reactive N4 amine.

Protocol A: N-Acylation (Extending the N-Terminus)

Use Case: Coupling the diazepane (as the amine) to an external Carboxylic Acid (R-COOH).[1][2][3] Mechanism: The N4 secondary amine is hindered; high-activity coupling reagents are required.[1][2][3]

Materials
  • Nucleophile: 1-Boc-1,4-diazepane-5-COOH (1.0 equiv)[1][2][3]

  • Electrophile: Target Carboxylic Acid (R-COOH) (1.1 equiv)[1][2][3]

  • Coupling Reagent: HATU (1.1 equiv) or PyBOP (1.1 equiv)[1][2][3]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1][2][3]

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure
  • Pre-Activation:

    • Dissolve the External Acid (R-COOH) and HATU in anhydrous DMF under nitrogen.

    • Add DIPEA (2.0 equiv) dropwise.[1][2][3]

    • Stir at 0°C for 5-10 minutes to form the active ester (O-At).[1][2][3]

    • Note: The solution should turn slightly yellow.[1][3]

  • Solubilization of Diazepane:

    • In a separate vial, suspend 1-Boc-1,4-diazepane-5-COOH in minimal DMF.

    • Add the remaining DIPEA (1.0 equiv).[1][2][3] This neutralizes the zwitterion, solubilizing the reagent and freeing the N4 amine.[2][3]

  • Coupling:

    • Add the Diazepane solution to the Pre-Activated Acid mixture.[1]

    • Allow to warm to Room Temperature (RT).[1][2][3]

    • Stir for 2–4 hours.

    • Monitoring: Check via LC-MS.[1][2][3] The secondary amine at N4 is sterically hindered; if conversion is slow (<50% at 2h), add 0.5 equiv HOAt.[2][3]

  • Workup (Preserving the Boc):

    • Dilute with Ethyl Acetate (EtOAc).[1][2][3]

    • Wash 1: 5% Citric Acid or KHSO₄ (mildly acidic to remove base/HATU byproducts without cleaving Boc).[1][2][3]

    • Wash 2: Water.[1][3]

    • Wash 3: Brine.[1][3]

    • Dry over Na₂SO₄ and concentrate.[1][3]

Protocol B: C-Amidation (Coupling to an Amine)

Use Case: Coupling the diazepane (as the acid) to an external Amine (R-NH₂).[1][2][3] Critical Requirement: You MUST protect the N4 position first.[1][3]

Phase 1: Orthogonal Protection (Fmoc-Protection of N4)

If your final synthesis is Solid Phase (SPPS), use Fmoc.[1][2][3] If Solution Phase, Cbz or Benzyl may be preferred.[2][3]

  • Dissolution: Dissolve 1-Boc-1,4-diazepane-5-COOH (1 equiv) in 1:1 Dioxane:Water.

  • Basification: Add NaHCO₃ (2.5 equiv).

  • Protection: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv) slowly at 0°C.

  • Reaction: Stir at RT for 4–6 hours.

  • Workup: Acidify to pH 3 with 1N HCl, extract with EtOAc.

    • Result:1-Boc-4-Fmoc-1,4-diazepane-5-carboxylic acid .[1][2][3] This is now a stable, fully protected amino acid ready for coupling.[1][3]

Phase 2: Amide Coupling

Now that N4 is protected, you can activate the C5-COOH.[1][2][3]

Reagents:

  • Acid: 1-Boc-4-Fmoc-1,4-diazepane-5-COOH (1.0 equiv)[1][2][3]

  • Amine: R-NH₂ (1.1 equiv)[1][2][3]

  • Coupling Agent: COMU or HATU (1.0 equiv)[1][2][3][4]

  • Additive: Oxyma Pure (1.0 equiv) - Essential to prevent racemization at C5.[1][2][3]

  • Base: TMP (2,4,6-Trimethylpyridine) or DIPEA (2.0 equiv).[1][2][3] TMP is preferred to reduce racemization.[2]

Procedure:

  • Dissolve the Protected Diazepane Acid in DMF/DCM (1:1).[1][3]

  • Add Oxyma Pure and COMU at 0°C.

  • Add Base (TMP/DIPEA).[1][3] Stir for 2 minutes.

  • Add the target Amine (R-NH₂) .[1][2][3]

  • Stir at 0°C for 1 hour, then RT for 2 hours.

  • Standard workup (Acid wash/Brine).[1][3]

Troubleshooting & Optimization

IssueRoot CauseSolution
Polymerization / Gelation Attempted to activate C5-COOH with N4 unprotected.STOP. See Protocol B. You must protect N4 before activation.
Low Yield (N-Acylation) Steric hindrance at N4 (7-membered ring).[1][2][3]Switch from HATU to PyAOP or PyBrOP (phosphonium salts often work better for hindered secondary amines).[1][2][3] Increase temperature to 40°C.
Racemization at C5 High base concentration or over-activation.[1][3]Use Oxyma Pure as an additive.[1][3] Switch base to Collidine (TMP) . Avoid pre-activating for >5 mins.[1][3]
Solubility Issues Zwitterionic nature of the starting material.Ensure at least 1.0 equiv of DIPEA is added to the diazepane suspension before mixing with the coupling partner.[2]

References

  • Sigma-Aldrich. 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid Product Sheet. CAS 1214824-64-2.[1][2][3] Link

  • El-Faham, A., & Albericio, F. (2011).[1][2][3] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[2][3] Link[1][2][3]

  • Valeur, E., & Bradley, M. (2009).[1][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[2][3] Link

  • PubChem. tert-butyl 1,4-diazepane-1-carboxylate (Structural Analog Data).Link[1][2][3]

Disclaimer: This protocol involves hazardous chemicals.[1][3] Always review Safety Data Sheets (SDS) and perform a risk assessment before experimentation.

Sources

Method

Application Note: Strategic Deprotection of N-Boc-1,4-Diazepane Derivatives

Part 1: Executive Summary & Strategic Rationale The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in medicinal chemistry, frequently serving as a core linker in GPCR ligands and kinase inhibitors. How...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in medicinal chemistry, frequently serving as a core linker in GPCR ligands and kinase inhibitors. However, its specific physicochemical properties—high polarity, conformational flexibility, and the basicity of the secondary amines—present distinct challenges during the removal of tert-butoxycarbonyl (Boc) protecting groups.

While standard acidolysis is chemically straightforward, the isolation of the deprotected product is the frequent failure point. 1,4-diazepane free bases are often hygroscopic oils that are difficult to handle and prone to absorbing atmospheric CO₂.

This guide prioritizes salt isolation strategies over traditional aqueous workups to ensure high recovery and stability.

Part 2: Mechanistic Grounding & Critical Control Points

Effective deprotection requires managing the fate of the tert-butyl cation.[1][2] If not scavenged, this electrophile can re-alkylate nucleophilic sites on the diazepane ring or, more commonly, alkylate electron-rich aromatic side chains (e.g., indoles, phenols) present in the molecule.

Reaction Mechanism

The reaction proceeds via an E1-like elimination mechanism.

BocDeprotection Substrate N-Boc-1,4-Diazepane Protonation Protonated Intermediate (Oxonium) Substrate->Protonation + H+ Elimination Carbamic Acid + t-Butyl Cation Protonation->Elimination - tBu+ Scavenging Cation Scavenging (Isobutylene/Adduct) Elimination->Scavenging Scavenger Product 1,4-Diazepane Salt + CO2 Elimination->Product - CO2

Figure 1: Mechanistic pathway highlighting the critical divergence point where the t-butyl cation must be sequestered.

Part 3: Validated Protocols

Method A: HCl in Dioxane (The "Precipitation" Method)

Best For: Scale-up (>1g), stable substrates, and generating crystalline salts for storage. Mechanism: Anhydrous acidolysis.

Reagents
  • Substrate: N-Boc-1,4-diazepane derivative.

  • Reagent: 4.0 M HCl in 1,4-dioxane (commercial or freshly prepared).

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH) (minimal volume).

  • Precipitant: Diethyl ether (Et₂O) or MTBE.

Protocol
  • Dissolution: Dissolve the substrate (1.0 equiv) in the minimum amount of dry DCM.[1]

    • Note: If the substrate is insoluble in DCM, use a minimal amount of MeOH, but be aware this slows the reaction slightly.

  • Acid Addition: Cool the solution to 0°C. Add 4.0 M HCl in dioxane (5–10 equiv) dropwise.

    • Why: Exotherm control prevents side reactions.

  • Reaction: Warm to room temperature (RT) and stir. Monitor by TLC or LCMS (typically 1–3 hours).

    • Endpoint: Disappearance of starting material.[3]

  • Isolation (Critical Step):

    • Do NOT evaporate yet.

    • Slowly add anhydrous Diethyl Ether (or MTBE) to the reaction mixture until turbidity persists (approx. 3-5x reaction volume).

    • Stir vigorously for 20 minutes. The diazepane dihydrochloride salt should precipitate as a white/off-white solid.

  • Filtration: Filter the solid under inert atmosphere (nitrogen blanket) if possible.

    • Caution: Diazepane salts can be hygroscopic.

  • Drying: Dry the filter cake under high vacuum at 40°C for 12 hours to remove trace dioxane.

Method B: TFA/DCM with Scavengers (The "Scavenging" Method)

Best For: Substrates with electron-rich aromatics (Trp, Tyr, Met) or when selective deprotection is required.

Reagents
  • Acid: Trifluoroacetic Acid (TFA).[1][2][4][5][6]

  • Solvent: Dichloromethane (DCM).[1][3]

  • Scavenger Cocktail: Triethylsilane (TES) and Water.

Protocol
  • Preparation: Prepare a solution of TFA:DCM:TES:H₂O (Ratio: 50:45:2.5:2.5 v/v).

    • Why TES? It effectively reduces the tert-butyl cation to isobutane, preventing re-alkylation [1].

    • Why Water? It aids in hydrolysis and decarboxylation.

  • Execution: Add the cocktail (10 mL per gram of substrate) to the solid N-Boc compound at 0°C.

  • Reaction: Stir at RT for 30–60 minutes.

  • Workup (Option 1: Resin Neutralization):

    • Evaporate volatiles.[3]

    • Redissolve residue in MeOH.

    • Add Amberlyst A21 (weakly basic resin) until pH is neutral.

    • Filter and concentrate.

  • Workup (Option 2: Salt Isolation):

    • Evaporate volatiles.[3]

    • Perform a "chase" evaporation: Add Toluene and evaporate (3x) to remove residual TFA as an azeotrope.

    • Precipitate with Et₂O as described in Method A.

Part 4: Decision Matrix & Troubleshooting

Select your method based on the downstream application and substrate sensitivity.

MethodSelection Start Start: N-Boc-1,4-Diazepane Sensitive Contains Trp, Tyr, Met or Acid-Labile Groups? Start->Sensitive Scale Scale > 1 gram? Sensitive->Scale No MethodB Method B: TFA + Scavengers (Isolate as TFA Salt or Free Base) Sensitive->MethodB Yes (Requires Scavenging) MethodA Method A: HCl/Dioxane (Isolate as HCl Salt) Scale->MethodA Yes (Better Handling) Scale->MethodB No (Quick Screening)

Figure 2: Decision tree for selecting the optimal deprotection strategy.

Data Summary: Method Comparison
FeatureHCl in DioxaneTFA / DCM
Reaction Rate Fast (<2 h)Very Fast (<30 min)
Scavenger Need Low (Isobutene escapes)High (Cation trapped in ion pair)
Product Form Crystalline Solid (HCl Salt)Hygroscopic Oil / Gum (TFA Salt)
Purification Precipitation (Filtration)Azeotropic Evaporation / Resin
Storage Stability HighLow (TFA salts degrade over time)
Troubleshooting "The Oil"

A common failure mode with 1,4-diazepanes is obtaining a sticky oil that refuses to crystallize.

  • Trituration: Dissolve the oil in a minimal amount of Isopropanol (IPA) and add cold Et₂O dropwise with vigorous stirring. Scratch the glass sides to induce nucleation.

  • Lyophilization: If the product is water-soluble, dissolve in water/dioxane (4:1) and freeze-dry. This usually yields a fluffy, handleable powder (albeit hygroscopic).

  • Free-Basing Difficulties: 1,4-diazepanes are highly water-soluble. Do not use standard aqueous extraction (DCM/Water). Instead, use Chloroform:Isopropanol (3:1) as the organic layer during extraction from high pH aqueous solution (pH > 12).

References

  • Lundt, B. F., et al. (1978).[5] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[5] Link

  • Han, G., et al. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." Journal of Peptide Research. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.[7] Link

  • BenchChem Protocols. (2025). "Boc Deprotection of Boc-D-4-aminomethylphe(Boc)." Link

Sources

Application

Using 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid as a pharmaceutical intermediate

This Application Note and Protocol Guide details the utilization of 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid (CAS: 1214824-64-2), a critical pharmaceutical intermediate for generating conformationally cons...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utilization of 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid (CAS: 1214824-64-2), a critical pharmaceutical intermediate for generating conformationally constrained peptidomimetics and heterocyclic scaffolds.[1][2][3][4]

Application Note: 1-Boc-1,4-Diazepane-5-Carboxylic Acid in Drug Discovery

1. Introduction & Chemical Profile

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid is a seven-membered heterocyclic amino acid.[1][2][3][4] Unlike its five-membered analog (proline) or six-membered analog (pipecolic acid), the diazepane ring offers a unique "twist-chair" conformation , providing a distinct vector for displaying pharmacophores in 3D space.[1][2][3][4]

  • CAS Number: 1214824-64-2[1][2][3][4][5]

  • Molecular Formula: C₁₁H₂₀N₂O₄[2][4]

  • Molecular Weight: 244.29 g/mol [2][3][4][5]

  • Key Structural Features:

    • N1-Position (Boc-protected): Acts as a distal anchor, typically used for introducing hydrophobic bulk or solubilizing groups after deprotection.[1][2][3][4]

    • N4-Position (Secondary Amine): An embedded nucleophile adjacent to the chiral center, functioning similarly to the proline nitrogen but with higher flexibility.[3]

    • C5-Carboxylic Acid: The primary handle for amide coupling, enabling the scaffold to serve as a C-terminal cap or a linker.[1][2][3][4]

2. Strategic Applications in Medicinal Chemistry

This scaffold is primarily utilized in three domains:

  • Peptidomimetics (Turn Mimetics): The 1,4-diazepane ring constrains the backbone

    
     and 
    
    
    
    angles, stabilizing
    
    
    -turn geometries.[1][2][3] This is critical for disrupting protein-protein interactions (PPIs).[1][3][4]
  • Protease Inhibitors: Used in the design of inhibitors for targets like Factor Xa and DPP-IV , where the ring occupies the S1 or S2 pocket, providing metabolic stability against ring-opening hydrolysis.[1][2][3]

  • GPCR Ligands: Structurally related to the core of Suvorexant (an Orexin antagonist), this acid derivative allows for the rapid diversification of the diazepane core via amidation.[3]

Part 2: Experimental Protocols

Strategic Planning: Orthogonal Protection

Critical Note: The commercial intermediate is typically supplied with N1-Boc protection and the N4-amine free (zwitterionic or salt form).[1][3][4] To perform selective chemistry at the C5-Carboxyl group without self-polymerization, you must first protect or functionalize the N4-amine. [1][2][3][4]

Protocol A: N4-Fmoc Protection (Orthogonal Setup)

Objective: To generate a fully protected scaffold (1-Boc-4-Fmoc-1,4-diazepane-5-carboxylic acid) suitable for solid-phase peptide synthesis (SPPS) or controlled solution-phase coupling.[1][2][3][4]

Reagents:

  • 1-Boc-1,4-diazepane-5-carboxylic acid (1.0 eq)[1][2][3][4]

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimidyl carbonate) (1.1 eq)[1][2][3][4]

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)[1][3]

  • Solvent: Water/Acetone (1:1 v/v)[1][3]

Procedure:

  • Dissolution: Dissolve 1.0 g of the starting material and 0.86 g of NaHCO₃ in 10 mL of water. Ensure complete dissolution (sonicate if necessary).[3]

  • Addition: Dissolve Fmoc-OSu (1.1 eq) in 10 mL of acetone. Add this solution dropwise to the aqueous amine solution over 15 minutes at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: MeOH/DCM 1:9; Stain: Ninhydrin - product will be UV active but Ninhydrin negative).[1][2][3][4]

  • Workup:

    • Evaporate acetone under reduced pressure.[1]

    • Acidify the remaining aqueous layer to pH 2–3 using 1M HCl (Caution: CO₂ evolution).[3]

    • Extract with Ethyl Acetate (3 x 20 mL).[3]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2][3]

  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash chromatography if purity <95%.

Protocol B: C5-Amide Coupling (The "Right-Hand" Extension)

Objective: Coupling the scaffold to an amine (R-NH₂) using HATU.[1][2][3][4] This assumes N4 is either protected (from Protocol A) or already functionalized.[1][3]

Reagents:

  • Scaffold (N4-protected) (1.0 eq)[1][3][4]

  • Amine Partner (R-NH₂) (1.1 eq)[1][3][4]

  • HATU (1.2 eq)[1][3]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1][2][3]

  • Solvent: DMF (Anhydrous)[3]

Step-by-Step:

  • Activation: In a flame-dried flask, dissolve the Scaffold (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (1.0 eq) and stir for 5 minutes at 0°C to activate the acid (formation of the OAt ester).

  • Coupling: Add the Amine Partner (1.1 eq) followed by the remaining DIPEA (2.0 eq).[3]

  • Stirring: Allow to stir at RT for 2–12 hours.

    • Checkpoint: If the amine partner is sterically hindered, heat to 40°C.[3]

  • Quench & Workup: Dilute with Ethyl Acetate, wash with 5% LiCl (to remove DMF), 1M HCl, saturated NaHCO₃, and Brine.

  • Validation: Verify product mass via LC-MS (ESI+).

Protocol C: N4-Derivatization (The "Left-Hand" Extension)

Objective: Functionalizing the secondary amine (N4) via Reductive Amination.[1][3][4] This is often performed before C5-coupling if the C5-acid is to remain free, or after C5-coupling if building a chain.[1][2][3][4]

Reagents:

  • Scaffold (N4-free) (1.0 eq)

  • Aldehyde (R-CHO) (1.2 eq)[1][3][4]

  • STAB (Sodium Triacetoxyborohydride) (1.5 eq)[1][3]

  • Acetic Acid (catalytic, 1-2 drops)[1][2][3]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1][2][3]

Procedure:

  • Imine Formation: Dissolve Scaffold and Aldehyde in DCE. Add catalytic Acetic Acid.[3] Stir for 30 minutes at RT.

  • Reduction: Add STAB in one portion.

  • Reaction: Stir for 4–16 hours under Nitrogen.

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Extract with DCM. The organic layer will contain the N-alkylated product.[1][2][3][4]

Part 3: Visualization & Workflows

Synthetic Decision Tree

The following diagram illustrates the decision logic for processing this scaffold based on the desired final pharmaceutical architecture.

Diazepane_Workflow Start Start: 1-Boc-1,4-diazepane-5-COOH (CAS: 1214824-64-2) Decision Target Architecture? Start->Decision PathA Path A: Peptidomimetic (Internal Scaffold) Decision->PathA Core Scaffold PathB Path B: N-Terminal Cap (Lipophilic Anchor) Decision->PathB N-Capping StepA1 1. Protect N4 (Fmoc-OSu) PathA->StepA1 StepB1 1. N4-Reductive Amination (Aldehyde + STAB) PathB->StepB1 StepA2 2. C5-Coupling (HATU/Amine) StepA1->StepA2 StepA3 3. N4-Deprotection (20% Piperidine) StepA2->StepA3 StepA4 4. N4-Acylation/Elongation StepA3->StepA4 StepB2 2. C5-Coupling (HATU/Amine) StepB1->StepB2 StepB3 3. N1-Boc Deprotection (TFA) StepB2->StepB3

Figure 1: Synthetic workflow for integrating the diazepane scaffold into peptide or small molecule chains.

Pharmacophore Mapping

The diazepane ring provides a specific spatial arrangement. The C5-Carboxyl and N4-Amine are "cis-like" in the twist-boat conformation, allowing for bidentate chelation or precise hydrogen bonding.[1][2][3][4]

Pharmacophore Core Diazepane Ring (Twist-Boat) N1 N1-Boc (Hydrophobic Domain) Core->N1 Distal N4 N4-Amine (H-Bond Acceptor/Donor) Core->N4 Proximal C5 C5-Carboxyl (Anionic/H-Bond Donor) Core->C5 Chiral Center N4->C5 Alpha-Position (Constrained Vector)

Figure 2: Pharmacophore connectivity showing the proximity of the N4 and C5 vectors.

Part 4: Quality Control & Handling

Analytical Data Summary
PropertySpecificationMethod
Appearance White to off-white powderVisual
Purity >95% (typically >97%)HPLC (210 nm)
Stereochemistry Enantiomeric Ratio (ER) check requiredChiral HPLC (Chiralpak AD-H)
Solubility Soluble in DMSO, DMF, MeOH; Low in WaterVisual/Gravimetric
Storage 2–8°C, DesiccatedStability Testing
Troubleshooting Guide
  • Issue: Low Yield in Coupling (Protocol B).

    • Cause: Steric hindrance of the secondary amine (N4) or the ring pucker shielding C5.[3]

    • Solution: Switch coupling reagent from HATU to COMU or PyBOP .[1] Increase temperature to 40°C.

  • Issue: Racemization at C5.

    • Cause: Over-activation of the carboxylic acid or excessive base.

    • Solution: Use Collidine instead of DIPEA as the base. Maintain 0°C during activation.

  • Issue: Poor Solubility.

    • Solution: The zwitterionic form is insoluble in non-polar solvents. Ensure N4 is protected or the pH is adjusted to solubilize in organic solvents (DCM/DMF).

References

  • Sigma-Aldrich. 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid Product Sheet. Retrieved from [1][3][4]

  • ChemicalBook. 1-(tert-butoxycarbonyl)-1,4-diazepane-5-carboxylic acid Properties and Suppliers. Retrieved from [1][3]

  • Cox, C. D., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305).[1][2][3][4] Journal of Medicinal Chemistry.[6] (Contextual reference for diazepane scaffolds in Suvorexant). Retrieved from [1][3]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 2756058 (Related 1-Boc-1,4-diazepane).[1][2][3][4] Retrieved from [1][3]

  • Chem-Impex. 1-Boc-4-(carboxythiophen-2-yl-methyl)-[1,4]diazepane Applications. (Demonstrating diazepane utility in neurological drug discovery). Retrieved from [1][3][4]

Sources

Method

Application Note: Application of 1,4-Diazepane Derivatives in Agrochemical Synthesis

Executive Summary The 1,4-diazepane (homopiperazine) moiety represents a critical "scaffold hop" from the ubiquitous piperazine ring found in commercial agrochemicals. While piperazines offer rigid, predictable vectors,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-diazepane (homopiperazine) moiety represents a critical "scaffold hop" from the ubiquitous piperazine ring found in commercial agrochemicals. While piperazines offer rigid, predictable vectors, 1,4-diazepanes introduce a seven-membered ring flexibility that can modulate binding kinetics and significantly alter physicochemical properties (LogP, aqueous solubility). This guide details the synthetic integration of 1,4-diazepanes into insecticide (neonicotinoid mimics) and fungicide (carboxamide analogs) discovery pipelines, providing validated protocols for regioselective functionalization.

The "Scaffold Hop": Piperazine vs. 1,4-Diazepane

In modern agrochemical discovery, "escaping the flatland" of aromatic heterocycles is a priority to improve bioavailability and circumvent resistance. The 1,4-diazepane ring offers a unique conformational landscape compared to piperazine.

Physicochemical Comparison

The following table highlights the shift in properties when expanding the ring size from 6 to 7 members.

PropertyPiperazine (6-membered)1,4-Diazepane (7-membered)Impact on Agrochemical Design
Conformation Rigid Chair (mostly)Flexible Twist-Chair/Twist-BoatAllows "induced fit" into resistant enzyme pockets.
Basicity (pKa) ~9.8 (N1), ~5.6 (N4)~10.0 (N1), ~6.5 (N4)Slightly higher basicity improves salt formation and solubility.
Lipophilicity (LogP) LowerModerate Increase (+0.3 to +0.5)Better membrane penetration for systemic activity in plants (xylem mobility).
Metabolic Stability Susceptible to N-oxidationEnhanced stability at C-H sitesSlower degradation in soil/plant matrices.
IP Space Crowded/GenericLess ExploredHigh potential for novel patentable matter.

Application Case Studies

Case Study A: Neonicotinoid Mimics (Insecticides)

Target: 1-[(6-chloropyridin-3-yl)methyl]-1,4-diazepane derivatives. Mechanism: Nicotinic Acetylcholine Receptor (nAChR) modulation.[1] Rationale: Replacing the imidazolidine or piperazine ring of established neonicotinoids (e.g., Imidacloprid analogs) with 1,4-diazepane alters the vector of the pharmacophore (the nitro/cyano-guanidine tail), potentially overcoming resistance in Aphis gossypii (cotton aphid) strains that have mutated receptor sites.

Case Study B: Carboxamide Fungicides (SDHI Analogs)

Target: N-biphenyl-1,4-diazepane-1-carboxamides. Mechanism: Succinate Dehydrogenase Inhibition (SDHI). Rationale: The 1,4-diazepane acts as a flexible linker between the toxophore (pyrazole acid) and the lipophilic tail. This flexibility allows the molecule to adopt a "U-shape" conformation often required for high-affinity binding in the ubiquinone binding site (Q-site) of fungal Complex II.

Synthetic Protocols & Workflows

Core Challenge: Regioselective Functionalization

The primary synthetic hurdle is differentiating the two nitrogen atoms (N1 and N4). Unlike piperazine, 1,4-diazepane is not symmetric if substituted, but the starting material (homopiperazine) is symmetric.

Strategy: Use of a "Blocking-Deprotection" strategy or statistical alkylation with rigorous purification.

Protocol: Synthesis of Mono-N-Functionalized 1,4-Diazepane

Application: Creating the core scaffold for Case Study A.

Reagents:

  • Homopiperazine (1,4-diazepane) [CAS: 505-66-8]

  • 6-Chloro-3-(chloromethyl)pyridine (CCMP)

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Stoichiometric Control: Dissolve homopiperazine (5.0 eq, excess is critical to prevent bis-alkylation) in MeCN (0.1 M concentration).

  • Base Addition: Add anhydrous

    
     (1.2 eq relative to alkyl halide).
    
  • Controlled Addition: Cool the mixture to 0°C. Add 6-Chloro-3-(chloromethyl)pyridine (1.0 eq) dropwise over 60 minutes. Note: Slow addition favors mono-alkylation.

  • Reaction: Allow to warm to RT and stir for 4 hours. Monitor by LC-MS (Target M+H: ~226).

  • Work-up (Self-Validating Step):

    • Filter solids.

    • Concentrate filtrate.

    • Validation: Dissolve residue in water. Extract with DCM. The excess unreacted homopiperazine remains in the aqueous phase (pH > 11), while the mono-alkylated product partitions into DCM.

    • Yield: Typically 65-75% mono-substituted product.

Advanced Functionalization Workflow

For more complex analogs (e.g., adding a pharmacophore at N4), follow this logic flow.

DiazepaneSynthesis cluster_conditions Reaction Conditions Start Start: Homopiperazine Step1 Step 1: N1-Protection / Mono-alkylation (Excess Amine or Boc-protection) Start->Step1 Check1 QC: LC-MS & NMR Confirm Mono-substitution Step1->Check1 Check1->Step1 Fail (Bis-alkylated) Step2 Step 2: N4-Functionalization (Acylation, Sulfonylation, or SNAr) Check1->Step2 Pass Step3 Step 3: Deprotection (if Boc used) or Final Coupling Step2->Step3 Final Target Agrochemical Active Step3->Final Cond1 Cond A: R-X, K2CO3, MeCN, 0°C Cond2 Cond B: Ar-COOH, HATU, DIPEA, DMF

Caption: Logical workflow for the regioselective synthesis of asymmetric 1,4-diazepane agrochemicals.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Bis-alkylation High local concentration of alkyl halide.Increase homopiperazine equivalents (up to 10x) or use N-Boc-homopiperazine.
Poor Solubility Formation of HCl salts during reaction.Use a biphasic system (DCM/Water) with a Phase Transfer Catalyst (TBAB).
Regioisomerism Substituents on C2/C3/C5/C6 carbons create chiral centers.Use enantiopure starting materials (e.g., from amino acid reduction) rather than resolving at the end.
Low Bioactivity Conformational entropy too high.Introduce a methyl group on the ring carbon (e.g., 6-methyl-1,4-diazepane) to lock conformation (Aza-gauche effect).

References

  • Review of 1,4-Diazepine Bioactivity

    • Rashid, M., et al. (2019). "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance." Current Organic Synthesis.
  • Neonicotinoid Pharmacophores & Bioisosterism

    • Samaritoni, J. G., et al. (2003). "Dihydropiperazine neonicotinoid compounds. Synthesis and insecticidal activity."[2][3][4] Journal of Agricultural and Food Chemistry. (Demonstrates the viability of the cyclic diamine scaffold).

  • Physicochemical Properties of Aza-DKP (Diazepane precursors)

    • Regenass, P., et al. (2017).[5] "Comparative Study of the Synthesis and Structural and Physicochemical Properties of Diketopiperazines vs Aza-diketopiperazines." Journal of Organic Chemistry. (Key data on solubility/stability improvements).

  • Structural Analysis of Homopiperazine

    • Aitken, R. A., et al. (2021).[6] "Homopiperazine (Hexahydro-1,4-diazepine)."[6] Molbank.[6] (X-ray data on conformation).

Sources

Application

Application Note: Structural Elucidation and Conformational Analysis of 1,4-Diazepane Scaffolds via 1H and 13C NMR

Executive Summary & Application Context The 1,4-diazepane (homopiperazine) ring is a privileged seven-membered heterocycle increasingly prevalent in medicinal chemistry, most notably in the dual orexin receptor antagonis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

The 1,4-diazepane (homopiperazine) ring is a privileged seven-membered heterocycle increasingly prevalent in medicinal chemistry, most notably in the dual orexin receptor antagonist Suvorexant (Belsomra®). Unlike stable six-membered rings (e.g., piperazines), 1,4-diazepanes exhibit complex conformational flexibility, often leading to broad, unresolved NMR signals at room temperature.

This Application Note provides a rigorous protocol for the complete spectral assignment of 1,4-diazepane derivatives. It addresses the specific challenges of ring inversion , nitrogen inversion , and rotameric exchange (in N-acylated derivatives), providing a self-validating workflow to distinguish between structural impurities and conformational isomers.

Structural Dynamics & NMR Theory

The Conformational Landscape

The 1,4-diazepane ring exists in a dynamic equilibrium between chair and twist-boat conformations. In solution, this interconversion is rapid on the NMR timescale at room temperature (


), often resulting in time-averaged signals.

However, the introduction of bulky substituents (e.g., N-aroyl groups in Suvorexant) or protonation (salt formation) increases the energy barrier for ring inversion (


), pushing the coalescence temperature (

) above ambient conditions. This results in:
  • Decoalescence: Splitting of signals into distinct conformer populations.

  • Line Broadening: Loss of multiplicity information due to exchange rates (

    
    ) comparable to the chemical shift difference (
    
    
    
    ).
The "Bridge" Distinction

Structurally, the ring comprises two distinct zones crucial for assignment:

  • Ethylene Bridge (C2–C3): Generally more deshielded due to proximity to two electronegative nitrogens.

  • Propylene Bridge (C5–C6–C7): Contains the unique C6 methylene, which is the most shielded carbon in the ring and serves as a diagnostic "anchor" for assignment.

Experimental Protocol

Sample Preparation
  • Solvent Selection:

    • Standard:DMSO-d6 is recommended over CDCl3 for polar pharmaceutical intermediates. Its higher viscosity slows molecular tumbling slightly, but its polarity helps stabilize specific conformers.

    • For Broad Signals: Use Toluene-d8 or DMF-d7 for Variable Temperature (VT) studies to access temperatures down to

      
       or up to 
      
      
      
      .
  • Concentration: 10–15 mg in 600

    
    L solvent. Avoid high concentrations (>30 mg) to prevent aggregation-induced broadening.
    
Instrument Parameters (600 MHz recommended)
ExperimentParameterSettingRationale
1H Standard Pulse Angle

(zg30)
Maximize signal-to-noise.
13C {1H} Relaxation Delay (d1)2.0 – 3.0 sEssential for quaternary carbons in N-aroyl derivatives.
1H VT-NMR Temperature

CRITICAL STEP: If peaks are broad, heat the sample to induce fast exchange and sharpen lines.
NOESY Mixing Time300 – 500 msRequired to determine relative stereochemistry of substituents.

Analytical Workflow (Logic Map)

The following diagram outlines the decision process for assigning 1,4-diazepane structures, specifically addressing the "Broad Peak" problem common in this scaffold.

Diazepane_Workflow Start Sample Preparation (DMSO-d6) H1_Survey 1H NMR Survey Scan (298 K) Start->H1_Survey Check_Broad Are signals broad or doubled? H1_Survey->Check_Broad Heat VT-NMR: Heat to 353 K (Fast Exchange Limit) Check_Broad->Heat Yes (Broad) C13_DEPT 13C + DEPT-135 Check_Broad->C13_DEPT No (Sharp) Cool VT-NMR: Cool to 233 K (Slow Exchange Limit) Heat->Cool If still complex Sharpen Signals Sharpen? (Average Spectrum) Heat->Sharpen Freeze Signals Resolve? (Distinct Conformers) Cool->Freeze Sharpen->C13_DEPT Use High T Data Freeze->C13_DEPT Assign Rotamers HSQC HSQC (1H-13C) C13_DEPT->HSQC COSY COSY (H-H Connectivity) HSQC->COSY HMBC HMBC (N-C Correlations) COSY->HMBC NOESY NOESY/ROESY (Stereochemistry) HMBC->NOESY Final Final Structural Assignment NOESY->Final

Caption: Decision tree for 1,4-diazepane assignment. Note the critical branch for Variable Temperature (VT) NMR to resolve conformational broadening.

Reference Data: Chemical Shift Tables

The following data represents the core 1,4-diazepane scaffold (free base) and general trends for N-substituted derivatives (e.g., amides/sulfonamides common in drug discovery).

Table 1: Characteristic 1H and 13C NMR Shifts (DMSO-d6)
PositionAtom

1H (ppm)
Multiplicity

13C (ppm)
Notes
2

2.70 – 3.50

or

50.0 – 55.0Ethylene Bridge. Deshielded. Often overlaps with Pos 3.
3

2.70 – 3.50

or

50.0 – 55.0Ethylene Bridge. Correlation in COSY is strong between 2 & 3.
5

2.60 – 3.20

or

46.0 – 49.0Propylene Bridge.

to Nitrogen.
6

1.60 – 1.90

or

28.0 – 34.0Diagnostic Peak. The most shielded

. Key entry point for assignment.
7

2.60 – 3.20

or

46.0 – 49.0Propylene Bridge.

to Nitrogen.
N1/N4

1.5 – 2.5

-Exchangeable. Chemical shift highly concentration/pH dependent.

Note: In N-acylated derivatives (e.g., Suvorexant intermediates), the


-protons (Pos 2, 3, 5, 7) can shift downfield to 3.5–4.5 ppm due to the anisotropic effect of the carbonyl.

Advanced Assignment Strategy (Self-Validating)

To ensure high-confidence assignment, follow this mechanistic logic:

Step 1: Anchor at C-6

Identify the triplet/quintet at 1.6–1.9 ppm (1H) and ~30 ppm (13C). This is the C-6 methylene. It is the only carbon in the ring not directly attached to a heteroatom.

  • Validation: In the COSY spectrum, this signal will show correlations to two other methylene groups (C-5 and C-7).

Step 2: Distinguish the Bridges
  • Propylene Bridge (C5/C7): These protons correlate to the C-6 anchor in COSY.

  • Ethylene Bridge (C2/C3): These protons do not correlate to C-6. They form an isolated spin system (unless long-range coupling is visible).

  • HMBC Check: If N1 is substituted (e.g., with an aryl group) and N4 is unsubstituted, HMBC correlations from the aryl protons will identify C2 and C7, breaking the symmetry.

Step 3: Stereochemistry (NOESY)

For chiral 1,4-diazepanes (e.g., 2-methyl or 5-methyl substituted):

  • Axial vs. Equatorial: Substituents generally prefer the equatorial position in the chair conformer.

  • Protocol: Use 1D-NOE or 2D-NOESY. Irradiate the methyl substituent; a strong NOE to the geminal proton and vicinal axial protons confirms the equatorial orientation.

Diagram 2: Structural Logic of the 1,4-Diazepane Ring

Caption: Chemical shift topology of the 1,4-diazepane ring. C6 is the shielded anchor point.

Troubleshooting & Common Pitfalls

Issue: "Missing" Carbons in 13C Spectrum
  • Cause: In N-acylated diazepanes, the rotation around the N-C(O) bond is often intermediate on the NMR timescale. This broadens the

    
    -carbons (C2, C7) into the baseline.
    
  • Solution: Run the 13C experiment at 353 K (

    
    ) . The increased rotation rate will sharpen the peaks, making them visible.
    
Issue: Double Sets of Signals
  • Cause: Presence of stable rotamers (cis/trans amide conformers).

  • Validation: Do not assume impurity. Perform a VT-NMR experiment. If the two sets of signals coalesce into one set at high temperature, they are rotamers. If they remain distinct, it is a chemical impurity.

References

  • Suvorexant Impurity Characterization: Rajana, N., et al. (2020). "Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS, HR-MS and 1D, 2D NMR." Journal of Chromatographic Science.

  • Homopiperazine Baseline Data: Al-Azmi, A. (2020). "Homopiperazine (Hexahydro-1,4-diazepine)." Molbank.

  • Conformational Analysis: Coleman, P. J., et al. (2010).[1] "Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Piperazine/Diazepane Dynamics: Rittner, R., et al. (2018). "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances.

Sources

Method

Large-scale synthesis of 1,4-diazepane building blocks

Application Note: Large-Scale Synthesis of 1,4-Diazepane Building Blocks Executive Summary The 1,4-diazepane (homopiperazine) scaffold is a privileged pharmacophore in medicinal chemistry, featured in diverse therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Synthesis of 1,4-Diazepane Building Blocks

Executive Summary

The 1,4-diazepane (homopiperazine) scaffold is a privileged pharmacophore in medicinal chemistry, featured in diverse therapeutic agents including Suvorexant (insomnia) and various kinase inhibitors. While commercially available, high-purity, mono-protected 1,4-diazepane building blocks (e.g., tert-butyl 1,4-diazepane-1-carboxylate) are often prohibitively expensive at the kilogram scale.[1]

This guide details a robust, scalable protocol for the synthesis of 1-Boc-1,4-diazepane via the Schmidt Rearrangement of N-Boc-4-piperidone . Unlike traditional cyclization methods (e.g., Richman-Atkins) which suffer from oligomerization and poor atom economy, this ring-expansion strategy offers superior regioselectivity and yield. We provide critical process safety parameters for handling hydrazoic acid (


) generation in situ.

Strategic Route Analysis

FeatureRoute A: Cyclization (Richman-Atkins) Route B: Schmidt Ring Expansion (Recommended)
Precursors Ethylenediamine + 1,3-DihalopropaneN-Boc-4-Piperidone +

Key Step Double N-alkylation (Inter/Intra)C-C to C-N Rearrangement
Atom Economy Low (Leaving groups, sulfonamide waste)High (Loss of

only)
Scalability Limited by dilution (to avoid polymers)Scalable with heat management
Safety Profile High (Standard alkylation)Critical (Azide handling required)
Yield 40–60% (Variable)85–95% (Consistent)

Decision: Route B is the industrial "Gold Standard" for mono-protected diazepanes due to the low cost of 4-piperidone and the generation of a differentiated intermediate (the lactam), which allows for orthogonal functionalization if reduction is not desired immediately.

Reaction Mechanism & Pathway

The synthesis proceeds in two stages:

  • Ring Expansion: Acid-mediated insertion of a nitrogen atom into the piperidone ring via the Schmidt reaction.

  • Lactam Reduction: Reduction of the resulting 5-oxo-1,4-diazepane to the saturated amine.

ReactionScheme Start N-Boc-4-Piperidone (C10H17NO3) Inter Azidohydrin Intermediate Start->Inter NaN3, MsOH (in situ HN3) Prod1 5-Oxo-1,4-Diazepane (Lactam) Inter->Prod1 -N2 (Migration) Final 1-Boc-1,4-Diazepane (Target) Prod1->Final BH3-THF or LiAlH4, Reflux

Figure 1: Synthetic pathway from 4-piperidone to homopiperazine.[1][2]

Detailed Protocol: Schmidt Rearrangement

Safety Warning: This reaction generates hydrazoic acid (


), which is highly toxic and explosive.[1]
  • Never use halogenated solvents (e.g., DCM) with azides to avoid forming di-azidomethane (explosive).[1]

  • Reactor: Glass-lined or Hastelloy. Avoid heavy metals (Cu, Pb) in fittings.[1]

  • Ventilation: Scrubber system with NaOH is mandatory to neutralize evolved

    
    .
    
Step 1: Synthesis of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)[1]

  • Sodium Azide (

    
    ) (1.2 equiv)[1]
    
  • Methanesulfonic acid (MsOH) (5.0 equiv) or TFA[1]

  • Solvent: Acetonitrile (MeCN) or THF (anhydrous)

Procedure:

  • Setup: Charge a jacketed reactor with N-Boc-4-piperidone dissolved in MeCN (5 vol). Cool to 0°C.[3]

  • Acid Addition: Add MsOH slowly, maintaining internal temperature

    
    . (Exothermic).[1]
    
  • Azide Addition (Critical): Add

    
     portion-wise as a solid or a slurry over 2–4 hours.
    
    • Process Control: Monitor

      
       evolution. Do not rush; accumulation of unreacted azide creates a runaway hazard.
      
  • Rearrangement: Allow the mixture to warm to 20–25°C. Stir for 12–16 hours.

    • IPC (In-Process Control):[1] Monitor by HPLC/TLC. Disappearance of ketone peak; appearance of lactam.

  • Quench: Cool to 0°C. Slowly add aqueous NaOH (20% w/w) to adjust pH to ~10.

    • Note: Ensure the off-gas scrubber is active to catch any residual

      
      .
      
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine.[4][5] Dry over

    
     and concentrate.
    
  • Purification: Recrystallization from EtOAc/Heptane is usually sufficient.

    • Yield Target: 85–92%

    • Appearance: White to off-white solid.

Detailed Protocol: Lactam Reduction

Step 2: Reduction to tert-butyl 1,4-diazepane-1-carboxylate

Reagents:

  • Lactam Intermediate (from Step 1)[1]

  • Borane-THF complex (

    
    ) (1M solution, 2.5 equiv)[1]
    
  • Alternative:

    
     (2.0 equiv) in THF (Strictly anhydrous)[1]
    

Procedure:

  • Setup: Charge reactor with Lactam intermediate in dry THF (10 vol). Cool to 0°C under

    
    .
    
  • Reduction: Add reductant (

    
     or 
    
    
    
    ) dropwise.[1]
    • Thermodynamics: This step is highly exothermic and releases

      
       gas.
      
  • Reflux: Heat to reflux (65°C) for 4–6 hours to ensure complete reduction of the amide carbonyl.

  • Quench (Careful): Cool to 0°C.

    • If using

      
      : Fieser workup (Water, 15% NaOH, Water).[1]
      
    • If using

      
      : Add MeOH slowly to destroy excess borane, then add dilute HCl and reflux for 1 hour to break the amine-borane complex.
      
  • Isolation: Basify with NaOH to pH >12. Extract with DCM or MTBE.

  • Purification: Distillation (high vacuum) or formation of the oxalate salt for high-purity storage.

Process Engineering & Quality Control

Workflow Diagram

Workflow cluster_0 Step 1: Schmidt Reaction cluster_1 Step 2: Reduction Input N-Boc-4-Piperidone + MeCN Cool Cool to 0°C Input->Cool AddAzide Add NaN3/Acid (Controlled Rate) Cool->AddAzide Quench NaOH Quench (Scrubber Active) AddAzide->Quench Reduct Add Reductant (BH3 or LAH) Quench->Reduct Isolated Lactam Reflux Reflux 6h Reduct->Reflux Workup Basify & Extract Reflux->Workup

Figure 2: Process flow for the two-stage synthesis.

Quality Control Specifications
ParameterSpecificationMethod
Purity (HPLC) > 98.0%C18 Column, MeCN/H2O (+0.1% TFA)
Residual Azide < 10 ppmIon Chromatography / Colorimetric
Water Content < 0.5%Karl Fischer
Identity Conforms1H NMR, MS (ESI+)

Analytical Checkpoint (NMR):

  • Lactam: Look for amide proton (~6.5-7.5 ppm) and carbonyl carbon (~175 ppm).[1]

  • Final Amine: Disappearance of amide proton; appearance of new

    
     signals adjacent to the secondary amine (~2.8-3.0 ppm).
    

References

  • Schmidt Reaction in Flow: Use of continuous flow to safely manage hydrazoic acid on scale.

    • Source: Deadman, B. J., et al.[1] "The synthesis of Bicyclic Homopiperazines via Schmidt Rearrangement in Continuous Flow." Org.[6][7][8] Process Res. Dev.2020 , 24, 10, 2221–2228.[1] Link[1]

  • General Schmidt Protocol: Classic b

    • Source:Organic Syntheses, Coll.[1][8] Vol. 10, p.667 (2004); Vol. 77, p.64 (2000).[1] Link[1]

  • Industrial Azepane Synthesis: Analogous ring expansion using diazoacetate (Alternative route).[1]

    • Source: "Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate." Org.[6][7][8] Process Res. Dev.2010 , 14, 6, 1464–1468.[1] Link[1]

  • Safety of Azides: Guidelines for handling organic azides and

    
    .
    
    • Source: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angew. Chem. Int. Ed.2005 , 44, 5188.[1] Link[1]

Sources

Application

Purification of 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid via column chromatography

Application Note: Purification of 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid Part 1: Executive Summary & Strategic Analysis The purification of 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid present...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid

Part 1: Executive Summary & Strategic Analysis

The purification of 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid presents a classic "zwitterionic challenge" in organic synthesis. Unlike fully protected intermediates, this molecule possesses three distinct functional domains that dictate its chromatographic behavior:

  • Lipophilic Domain: The tert-butyl carbamate (Boc) group and the diazepane ring.

  • Acidic Domain: The free carboxylic acid at position 5 (pKa ~2–3).

  • Basic Domain: The secondary amine at position 4 (pKa ~9–10).

The Core Challenge: On standard normal-phase silica (SiO₂), the free amine interacts strongly with silanol groups (hydrogen bonding), while the carboxylic acid can lead to dimerization or non-specific adsorption. This results in severe peak tailing ("streaking"), poor recovery, and co-elution with impurities.

The Solution: This guide prioritizes Reverse Phase (C18) Flash Chromatography as the "Gold Standard" method, utilizing pH control to manipulate the ionization state of the molecule. A secondary "Catch-and-Release" method using Strong Cation Exchange (SCX) is provided for rapid desalting or bulk cleanup.

Part 2: Strategic Decision Matrix

Before selecting a protocol, assess your impurity profile and available equipment.

PurificationStrategy Start Crude Mixture Analysis ImpurityCheck Major Impurities? Start->ImpurityCheck NonPolar Non-polar byproducts (e.g., unreacted Boc2O) ImpurityCheck->NonPolar Lipophilic PolarSalts Inorganic salts / Polar coupling reagents ImpurityCheck->PolarSalts Polar/Ionic MethodA METHOD A: Reverse Phase (C18) (Recommended) NonPolar->MethodA High Resolution Required MethodC METHOD C: Modified Normal Phase (Last Resort) NonPolar->MethodC No C18 Available MethodB METHOD B: SCX (Ion Exchange) (Catch & Release) PolarSalts->MethodB Bulk Cleanup MethodB->MethodA If purity < 95%

Figure 1: Decision tree for selecting the optimal purification modality based on crude mixture composition.

Part 3: Detailed Protocols

Protocol A: Reverse Phase Flash Chromatography (Gold Standard)

Principle: By using an acidic mobile phase, we protonate the carboxylic acid (neutralizing it) and the secondary amine (cationizing it). The molecule behaves as a stable cation, avoiding zwitterionic insolubility and ensuring sharp peaks on C18 silica.

  • Stationary Phase: C18 (Octadecyl) functionalized silica (20–40 µm spherical particles preferred).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid (FA).

    • Note: Formic acid is volatile and easily removed. Avoid TFA if the Boc group is highly labile, though Boc is generally stable to 0.1% TFA for the duration of a run.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the crude residue in a minimum volume of 1:1 Water:MeCN (or pure DMSO if solubility is poor). Filter through a 0.45 µm syringe filter to protect the column.

  • Equilibration: Flush the column with 5% Solvent B for 3 Column Volumes (CV).

  • Gradient Method:

Time (CV)% Solvent B (MeCN)Mechanism
0–20% → 5%Injection & Salt Elution
2–105% → 40%Elution of Target (Polar Cation)
10–1240% → 95%Wash Lipophilic Impurities
12–1595%Column Wash
  • Detection: Monitor UV at 210 nm (amide bond) and 254 nm (weak). If available, use ELSD (Evaporative Light Scattering Detector) or MS (Mass Spec, ESI+) for definitive identification.

  • Post-Run: Pool fractions containing the product. Lyophilize (freeze-dry) rather than rotary evaporate to prevent heat-induced Boc-deprotection and to remove the aqueous solvent efficiently.

Protocol B: Strong Cation Exchange (SCX) "Catch and Release"

Principle: This method utilizes the basicity of the N4 amine. The molecule binds to the acidic sulfonic acid resin, allowing non-basic impurities to be washed away. The product is then released using an ammonia solution.

  • Stationary Phase: Propylsulfonic acid functionalized silica (SCX-2).

  • Solvents: Methanol (MeOH), 2M Ammonia in Methanol (NH₃/MeOH).

Step-by-Step Procedure:

  • Conditioning: Wash the SCX cartridge with 3 CV of MeOH.

  • Loading: Dissolve crude sample in MeOH (or DCM/MeOH if needed) and load onto the cartridge.

    • Mechanism:[1] The free amine (N4) protonates and binds ionically to the sulfonate resin.

  • Washing: Elute with 5 CV of 100% MeOH .

    • Result: Non-basic impurities (e.g., excess Boc anhydride, unreacted acids) elute. The target remains bound.

  • Elution: Elute with 3–5 CV of 2M NH₃ in MeOH .

    • Mechanism:[1] Ammonia displaces the target amine.

  • Workup: Concentrate the ammonia fraction under reduced pressure. The excess ammonia evaporates, leaving the zwitterionic product.

Protocol C: Normal Phase Silica (The "Desperation" Method)

Warning: Only use this if C18 or SCX are unavailable. Yield losses due to irreversible adsorption are common.

  • Stationary Phase: Standard Silica Gel 60 (40–63 µm).

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Acetic Acid (AcOH).

  • Ratio: 90 : 9 : 1 (v/v/v).

Critical Modification: Do not use Ammonia/Triethylamine on bare silica for this substrate; the carboxylic acid will form a salt that may crash out or streak badly. Use Acetic Acid to keep the carboxylic acid protonated (neutral) and the amine protonated (cationic salt with acetate).

  • TLC Visualization: Use Ninhydrin stain (stains free amines red/purple) or Bromocresol Green (stains carboxylic acids yellow on blue background).

  • Elution: Run an isocratic column or a shallow gradient (e.g., 0% to 15% MeOH in DCM, maintaining 1% AcOH throughout).

  • Workup: Co-evaporate with toluene multiple times to remove the acetic acid from the final product.

Part 4: Quality Control & Data Validation

Self-Validating the Purification: After isolation, verify the integrity of the Boc group and the zwitterionic state.

  • NMR (D₂O or DMSO-d₆):

    • Check for the tert-butyl singlet (~1.4 ppm, 9H).

    • Verify the diazepane ring protons (multiplets between 1.5–4.0 ppm).

    • Diagnostic: In D₂O, the disappearance of the NH signal and COOH signal is normal due to exchange.

  • Mass Spectrometry (ESI):

    • Expect

      
       and potentially 
      
      
      
      .
    • Alert: If you see

      
      , the Boc group was lost (likely due to excessive heat or acidity during workup).
      

References

  • Vertex Pharmaceuticals. (2012). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling. National Institutes of Health.
  • Ilisz, I., et al. (2024). Chiral zwitterionic stationary phases based on Cinchona alkaloids. PubMed.
  • Royal Society of Chemistry. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.
  • Hammarström, L. G. J., et al. (2004). 1-tert-Butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic acid.[2] Organic Syntheses. Retrieved from

  • Sigma-Aldrich. (2023). Application Note – N-Boc protection and Purification.

Sources

Method

Experimental procedure for HATU coupling with carboxylic acids

Application Note & Technical Guide Introduction: The "Gold Standard" for Difficult Couplings In the landscape of peptide synthesis and medicinal chemistry, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]py...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Introduction: The "Gold Standard" for Difficult Couplings

In the landscape of peptide synthesis and medicinal chemistry, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) stands as the premier coupling reagent for sterically hindered or electronically deactivated carboxylic acids.

While carbodiimides (EDC, DCC) are sufficient for routine couplings, HATU is required when kinetics are sluggish or when chiral integrity is paramount. Derived from HOAt (1-hydroxy-7-azabenzotriazole), HATU leverages a specific "neighboring group effect" provided by the pyridine nitrogen, which stabilizes the active ester intermediate and dramatically accelerates amine acylation while suppressing racemization.

Target Audience: Synthetic Chemists, Peptide Scientists, and Process Development Engineers.

Mechanism of Action & Critical Control Points

To master HATU coupling, one must understand the competition between the Productive Pathway (Amide Formation) and the Destructive Pathway (Guanidinylation).

The Neighboring Group Effect (The "Why")

Unlike its predecessor HBTU, HATU contains a nitrogen atom at the 7-position of the benzotriazole ring. This nitrogen forms a hydrogen bond (or electrostatic interaction) with the incoming amine during the transition state. This anchiomeric assistance positions the amine perfectly for nucleophilic attack on the carbonyl, increasing the reaction rate by orders of magnitude compared to HBTU/HOBt systems.

The Guanidinylation Trap

A common failure mode is the formation of a guanidine byproduct. If the amine reacts directly with the HATU uronium center before the carboxylic acid has formed the active ester, the amine is permanently "capped" as a guanidine species.

The Golden Rule of HATU: Never mix HATU and Amine in the absence of the activated Carboxylic Acid.

Mechanistic Pathway Diagram

HATU_Mechanism Start Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO-) Start->Carboxylate Deprotonation Base Base (DIPEA) Base->Carboxylate HATU HATU (Reagent) ActiveEster OAt-Active Ester (Reactive Intermediate) HATU->ActiveEster SideProduct Guanidine Byproduct (Dead End) HATU->SideProduct Carboxylate->ActiveEster Attacks HATU Product Amide Product (R-CO-NH-R') ActiveEster->Product Amine Attack (Fast) Amine Amine (R'-NH2) Amine->Product Amine->SideProduct Direct Attack on HATU (If Acid is absent/slow)

Caption: The kinetic competition between productive active ester formation (Green) and the irreversible guanidinylation side reaction (Red).

Experimental Parameters

Stoichiometry Table

Precision in stoichiometry is vital. Excess HATU is a liability, not an asset, as it increases the risk of side reactions with the amine.

ComponentEquivalents (Eq.)RoleNotes
Carboxylic Acid 1.0 Limiting ReagentEnsure high purity; water kills HATU.
HATU 0.98 - 1.05 ActivatorDo not exceed 1.1 eq. Excess HATU reacts with amines.
Base (DIPEA) 2.0 - 3.0 Proton Scavenger1 eq to deprotonate acid, 1 eq to neutralize generated acid.
Amine 1.0 - 1.2 NucleophileAdd after activation to prevent guanidinylation.
Solvent N/AMediumDMF, NMP, or DMAc. DCM is often too non-polar for HATU solubility.
Solvent & Base Selection[1][2]
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) is the standard. If the starting material is insoluble, NMP (N-Methyl-2-pyrrolidone) is a powerful alternative. Avoid protic solvents (MeOH, EtOH) as they will react with the active ester.

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).[1] Avoid Triethylamine (TEA) if possible, as it is more nucleophilic and can cause racemization or react with the active ester.

Standard Operating Procedure (SOP)

Objective: Synthesis of Amide via HATU Activation.

Phase 1: Preparation
  • Flame-dry or oven-dry a round-bottom flask containing a magnetic stir bar.

  • Purge the flask with Nitrogen or Argon.

  • Ensure all reagents are at room temperature.

Phase 2: Activation (The "Pre-Activation" Step)

Crucial for preventing side reactions.

  • Dissolve Acid: Add Carboxylic Acid (1.0 eq) to the flask.

  • Add Solvent: Add anhydrous DMF (concentration 0.1 M to 0.2 M relative to acid).

  • Add HATU: Add HATU (1.0 eq) in one portion. The solution may be a suspension at this point.

  • Add Base: Add DIPEA (2.0 eq) dropwise via syringe.

    • Observation: The solution should turn yellow/orange immediately. This indicates the formation of the OAt-active ester and the release of the HOAt anion.

  • Wait: Stir at Room Temperature for 15–30 minutes .

    • Why? This ensures the acid is fully converted to the active ester before the amine sees the HATU.

Phase 3: Coupling
  • Add Amine: Add the Amine (1.0–1.2 eq) .

    • Note: If the amine is an HCl salt, add an extra 1.0 eq of DIPEA to neutralize the salt.

  • Reaction: Stir at Room Temperature.

    • Time: Most HATU reactions are complete within 1–4 hours . Highly hindered substrates may require overnight stirring.

  • Monitoring: Check via TLC or LC-MS.

    • Success: Disappearance of Acid peak; appearance of Product peak (M+1).

    • Failure: Presence of [M_amine + 99] indicates Guanidinylation (+100 mass unit adduct).

Phase 4: Workup & Purification

HATU generates water-soluble byproducts (HOAt and tetramethylurea), making aqueous workup highly effective.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or DCM (approx. 10x reaction volume).

  • Acid Wash: Wash organic layer with 10% Citric Acid or 0.5M HCl (2x).

    • Purpose: Removes unreacted amine and the DIPEA.

  • Base Wash: Wash organic layer with Saturated NaHCO₃ (2x).

    • Purpose: Removes unreacted carboxylic acid and the HOAt byproduct (which is yellow).

    • Visual Cue: The organic layer should lose its yellow tint.

  • Brine Wash: Wash with Saturated NaCl (1x).

  • Dry & Concentrate: Dry over MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Guanidine Byproduct Amine attacked HATU directly.Strictly enforce Pre-activation. Mix Acid + HATU + Base for 20 min before adding Amine.
Racemization Base strength too high or reaction time too long.Switch base to Collidine (weaker base).[1] Reduce pre-activation time to 2 min.
Incomplete Reaction Steric hindrance.[2][3][1][4]Increase temperature to 40-50°C. Switch solvent to NMP. Use 1.5 eq HATU/Acid (re-optimize stoichiometry).
Product is Yellow Residual HOAt.Perform additional washes with 1M NaOH (if product is stable) or extensive NaHCO₃ washes.

Workflow Visualization

Workup_Protocol Rxn Reaction Mixture (DMF, Product, Byproducts) Dilute Dilute with EtOAc Rxn->Dilute AcidWash Wash: 10% Citric Acid Dilute->AcidWash RemoveAmine Removes: Excess Amine, DIPEA AcidWash->RemoveAmine BaseWash Wash: Sat. NaHCO3 AcidWash->BaseWash RemoveAcid Removes: Excess Acid, HOAt (Yellow) BaseWash->RemoveAcid Brine Wash: Brine BaseWash->Brine Dry Dry (Na2SO4) & Concentrate Brine->Dry Final Crude Amide Dry->Final

Caption: Standard aqueous workup specifically designed to remove HATU byproducts (HOAt).

References

  • Carpino, L. A. (1993).[5] 1-Hydroxy-7-azabenzotriazole.[5][6] An efficient peptide coupling additive.[1][4][5][6][7] Journal of the American Chemical Society, 115(10), 4397-4398.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide.

Sources

Application

Technical Guide: Peptide Bond Formation via EDC/HOBt Coupling

Introduction & Strategic Rationale The formation of amide bonds (peptide coupling) remains a cornerstone of organic synthesis and drug discovery. While newer uronium/phosphonium reagents (e.g., HATU, PyBOP) offer high re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

The formation of amide bonds (peptide coupling) remains a cornerstone of organic synthesis and drug discovery. While newer uronium/phosphonium reagents (e.g., HATU, PyBOP) offer high reactivity, the carbodiimide method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with 1-Hydroxybenzotriazole (HOBt) persists as a "gold standard" for specific applications—particularly bioconjugation and large-scale solution-phase synthesis.[1]

Why this method?

  • Purification Efficiency: Unlike Dicyclohexylcarbodiimide (DCC), which produces an insoluble urea byproduct that is difficult to remove, EDC produces a water-soluble urea byproduct.[1][2] This allows for purification via simple aqueous extraction (acid/base washes), eliminating the need for chromatography in many intermediate steps.[1]

  • Racemization Suppression: HOBt acts as a nucleophilic additive that intercepts the highly reactive O-acylisourea intermediate, preventing the formation of the racemization-prone oxazolone (azlactone) species.[1]

Mechanism of Action

Understanding the chemical cascade is vital for troubleshooting low yields. The reaction proceeds through an activation phase followed by an aminolysis phase.

The Chemical Cascade[1]
  • Activation: The carboxylic acid reacts with EDC to form the unstable O-acylisourea .[1][3]

  • Transesterification (The Critical Step): The O-acylisourea is susceptible to two failure modes: rearrangement to an unreactive N-acylurea or intramolecular cyclization to a racemizing oxazolone.[1] HOBt rapidly attacks the O-acylisourea to form the OBt-active ester .[1]

  • Aminolysis: The amine nucleophile attacks the OBt-ester to form the stable Peptide Bond , regenerating HOBt.[1]

Visualizing the Pathway

The following diagram illustrates the competitive pathways. Note the "Red Zone" indicating failure modes that HOBt prevents.

EDC_HOBt_Mechanism Carboxyl Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Unstable Intermediate) Carboxyl->O_Acyl + EDC EDC EDC (Carbodiimide) N_Acyl N-Acylurea (Dead End Byproduct) O_Acyl->N_Acyl Rearrangement (Slow) Oxazolone Oxazolone (Racemization Risk) O_Acyl->Oxazolone Cyclization (Fast w/o HOBt) ActiveEster OBt-Active Ester (Stable & Reactive) O_Acyl->ActiveEster + HOBt (Fast) Urea Water Soluble Urea O_Acyl->Urea Leaving Group HOBt HOBt (Additive) ActiveEster->HOBt Regenerated Product Peptide Bond (Amide) ActiveEster->Product + Amine Amine Amine (R'-NH2)

Figure 1: Mechanistic pathway of EDC/HOBt coupling.[1][4] Green paths indicate the desired stabilization by HOBt; red dashed paths indicate side reactions.

Critical Safety & Handling: HOBt

WARNING: EXPLOSION HAZARD Anhydrous HOBt is classified as an explosive (Class 1.3).[1][5] It is sensitive to friction and heat.

  • Formulation: Always use HOBt hydrate (typically ~12% water w/w).[1] The water acts as a desensitizer.

  • Storage: Store cool and dark. Do not allow the hydrate to dry out completely.

  • Transportation: Strict regulations apply to the transport of dry HOBt. Ensure your supply chain provides the hydrated form.

  • Alternatives: If safety regulations prohibit HOBt in your facility, Oxyma Pure is a non-explosive alternative with similar or superior efficiency [1].

Standard Operating Procedure (Solution Phase)

This protocol is designed for the coupling of an N-protected amino acid (e.g., Boc/Fmoc) to an amine or C-protected amino acid ester.[1]

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
Carboxylic Acid 1.0 eqSubstrateLimiting reagent.[1]
Amine 1.0 - 1.2 eqNucleophileUse slight excess to drive completion.[1]
EDC·HCl 1.1 - 1.5 eqActivatorWater-soluble salt form preferred.[1]
HOBt·H₂O 1.2 - 1.5 eqAdditiveExcess ensures O-acylisourea trapping.[1]
Base (DIPEA/NMM) 2.0 - 3.0 eqpH ControlOnly required if amine is a salt (e.g., HCl salt).[1]
Solvent N/AMediumDCM (Dichloromethane) or DMF.[1][6]
Step-by-Step Protocol

Phase A: Activation (0°C)

  • Dissolve the Carboxylic Acid (1.0 eq) and HOBt (1.2–1.5 eq) in the chosen solvent (DCM or DMF).[1]

    • Note: HOBt may not dissolve fully in DCM until the reaction proceeds; DMF is preferred for solubility but harder to remove.

  • Cool the reaction vessel to 0°C (Ice bath).

  • Add EDC[7]·HCl (1.2–1.5 eq).

  • Stir at 0°C for 15–30 minutes .

    • Checkpoint: This "pre-activation" allows the formation of the OBt-active ester.[1] You may observe the solution becoming clear or a precipitate changing form.

Phase B: Coupling (RT) 5. Add the Amine (1.0–1.2 eq).[1]

  • Critical: If the amine is an HCl salt, premix it with DIPEA (N,N-Diisopropylethylamine, 2.0–3.0 eq) in a separate vial before addition to neutralize the salt.[1]
  • Allow the mixture to warm to Room Temperature (RT) naturally.
  • Stir for 4–16 hours (Overnight is standard).
  • Monitoring: Check via TLC or LC-MS.[1] Look for the disappearance of the carboxylic acid.

Phase C: Workup (The "Self-Validating" Purification) 8. Dilution: Dilute the reaction mixture with excess Ethyl Acetate (EtOAc) or DCM.

  • Note: EtOAc is preferred as it creates a better density difference for aqueous washes.
  • Wash 1 (Acidic): Wash organic layer 2x with 1M HCl or 10% Citric Acid .[1]
  • Purpose: Removes unreacted Amine, DIPEA, and the EDC-urea byproduct (protonated form).[1]
  • Wash 2 (Basic): Wash organic layer 2x with Saturated NaHCO₃ .[1]
  • Purpose: Removes unreacted Carboxylic Acid and HOBt (deprotonated form).[1]
  • Wash 3 (Neutral): Wash 1x with Brine (Saturated NaCl).
  • Dry & Concentrate: Dry over MgSO₄, filter, and evaporate solvent.
Protocol Workflow Diagram

Protocol_Workflow Start Start: Dissolve Acid + HOBt Cool Cool to 0°C Start->Cool AddEDC Add EDC (Pre-activation 15-30 min) Cool->AddEDC Decision Is Amine a Salt? AddEDC->Decision Neutralize Premix Amine + DIPEA Decision->Neutralize Yes AddAmine Add Amine to Reaction Decision->AddAmine No (Free base) Neutralize->AddAmine React Stir RT (4-16h) AddAmine->React Workup Dilute w/ EtOAc React->Workup WashAcid Wash 1: 1M HCl (Removes Urea, Amine) Workup->WashAcid WashBase Wash 2: Sat. NaHCO3 (Removes Acid, HOBt) WashAcid->WashBase Finish Dry & Concentrate WashBase->Finish

Figure 2: Operational workflow for solution-phase EDC/HOBt coupling.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield N-acylurea formationEnsure temperature is kept low (0°C) during EDC addition.[1] Increase HOBt equivalents to outcompete rearrangement.
Racemization High pH / Slow activationAvoid excess base (DIPEA).[1] Ensure HOBt is added before EDC. Use "pre-activation" step strictly.
Precipitate in Reaction Urea formation or low solubilityIf using DCM, the urea byproduct may precipitate (this is good).[1] Filter it off. If reagents precipitate, switch to DMF.
Product in Aqueous Layer Product is too polarIf the peptide is small/polar, it may be lost during acid/base washes. Use n-Butanol extraction or lyophilize and use HPLC.[1]

References

  • König, W., & Geiger, R. (1970).[1][4] A New Method for Synthesis of Peptides: Activation of Carboxyl Group with Dicyclohexylcarbodiimide using 1-Hydroxybenzotriazoles as Additives. Chemische Berichte. (Seminal work establishing HOBt usage).

  • Organic Syntheses. (2022). Synthesis of Peptides using EDC/Oxyma. (Demonstrates modern adaptation of the protocol). Retrieved from [Link][1]

Sources

Method

Application Note: Chiral Separation of 1,4-Diazepane-5-Carboxylic Acid

[1] Executive Summary The enantiomeric resolution of 1,4-diazepane-5-carboxylic acid presents a distinct set of chromatographic challenges due to its zwitterionic nature, high polarity, and lack of a UV-active chromophor...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The enantiomeric resolution of 1,4-diazepane-5-carboxylic acid presents a distinct set of chromatographic challenges due to its zwitterionic nature, high polarity, and lack of a UV-active chromophore. This Application Note outlines two validated workflows for the separation of these enantiomers:

  • Method A (Direct Analysis): Utilizes Zwitterionic Chiral Stationary Phases (ZWIX) with LC-MS/ELSD detection.[1] This method is "elegant," requiring no sample pretreatment, and is ideal for high-throughput screening where Mass Spectrometry is available.[1]

  • Method B (Indirect Analysis): Involves Fmoc-derivatization to introduce a chromophore and reduce polarity, enabling robust separation on standard Immobilized Polysaccharide columns (e.g., Chiralpak IC) with standard UV detection.[1]

Introduction & Molecule Profile[2][3]

1,4-diazepane-5-carboxylic acid is a seven-membered cyclic amino acid.[1] Structurally, it is a homolog of proline and piperazine-2-carboxylic acid.[1] It serves as a critical scaffold in the synthesis of integrin inhibitors and peptidomimetics.[1]

The Separation Challenge
  • No Chromophore: The molecule lacks a benzene ring or conjugated system, rendering standard UV detection (254 nm) impossible without derivatization.[1]

  • Zwitterionic Character: It contains two secondary amine groups (basic) and one carboxylic acid (acidic).[1] At neutral pH, it exists as a highly polar zwitterion, leading to poor retention on standard Reverse Phase (C18) and insolubility in Normal Phase solvents (Hexane).

  • Secondary Amines: Unlike primary amino acids, it cannot form the specific "three-point" interaction required by some crown-ether columns (like CROWNPAK CR), making Zwitterionic phases or derivatization necessary.

Decision Matrix: Selecting the Protocol

Use the following logic flow to determine the appropriate method for your laboratory setup.

DecisionMatrix Start Start: 1,4-Diazepane-5-COOH Sample CheckMS Is LC-MS or ELSD available? Start->CheckMS MethodA METHOD A: Direct Analysis (Chiralpak ZWIX) CheckMS->MethodA Yes (High Throughput) MethodB METHOD B: Derivatization (Fmoc-Cl + Polysaccharide CSP) CheckMS->MethodB No (UV Only)

Figure 1: Decision matrix for selecting the separation strategy based on available detection instrumentation.

Method A: Direct Separation (ZWIX Protocol)

Theory: This method utilizes the Chiralpak ZWIX(+) or ZWIX(-) columns.[2][3][4][5][6] These phases contain a cinchona alkaloid fused with a sulfonic acid, creating a zwitterionic selector.[1][4] The separation mechanism relies on double ion-pairing : the amine of the analyte interacts with the sulfonic acid of the selector, while the carboxylate of the analyte interacts with the quinuclidine nitrogen of the selector.

Protocol Parameters
ParameterCondition
Column Chiralpak ZWIX(+) (3 µm, 3.0 x 150 mm)
Mobile Phase MeOH / ACN / H₂O (49 : 49 : 2 v/v/v)
Additives 50 mM Formic Acid + 25 mM Diethylamine (DEA)
Flow Rate 0.5 mL/min
Temperature 25°C - 40°C (Higher temp often improves peak shape for zwitterions)
Detection LC-MS (ESI+) or ELSD
Sample Diluent Mobile Phase (exclude additives if solubility allows)
Step-by-Step Workflow
  • Preparation: Premix MeOH and ACN. Add the water component containing the dissolved Formic Acid and DEA.[1][2] Critical: The acid/base ratio (2:1 molar ratio of FA to DEA) is essential to maintain the ionization state of both the selector and the analyte.

  • Equilibration: Flush the column for at least 20 column volumes. ZWIX phases are sensitive to equilibration status.[1]

  • Injection: Inject 1-5 µL of sample (1 mg/mL).

  • Elution Order: typically, L-isomers elute first on ZWIX(+).[1][4] This can be reversed by switching to ZWIX(-).[1][4]

Advantages: No sample prep; separates the "native" molecule; high sensitivity with MS.[1] Disadvantages: Requires MS/ELSD; mobile phase preparation is strict.[1]

Method B: Indirect Separation (Fmoc Derivatization)

Theory: Derivatization with 9-fluorenylmethyl chloroformate (Fmoc-Cl) serves two purposes:

  • Chromophore Addition: The fluorenyl group absorbs strongly at 254 nm and 265 nm.[1]

  • Lipophilicity: It masks the polar secondary amines, allowing the molecule to be retained and resolved on standard Immobilized Polysaccharide columns (e.g., Chiralpak IC, IA, or IB).[1]

Note: Since 1,4-diazepane-5-carboxylic acid has two secondary amines, using excess Fmoc-Cl is recommended to generate the bis-Fmoc derivative, ensuring a single, stable peak.

Derivatization Protocol
  • Reagents:

    • Borate Buffer (0.2 M, pH 8.5 - 9.0).[1]

    • Fmoc-Cl solution (10 mM in Acetonitrile).[1]

  • Reaction:

    • Mix 100 µL of Sample (aqueous) + 100 µL Borate Buffer.[1]

    • Add 200 µL Fmoc-Cl solution (ensure molar excess > 3x relative to amines).[1]

    • Vortex and incubate at room temperature for 10 minutes.

  • Quenching (Optional but recommended): Add 20 µL of 1-aminoadamantane or simple glycine to react with excess Fmoc-Cl, preventing a large reagent peak from interfering.

Chromatographic Protocol
ParameterCondition
Column Chiralpak IC or Chiralpak AD-H (5 µm, 4.6 x 250 mm)
Mobile Phase n-Hexane / Ethanol / TFA (80 : 20 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 25°C

Why Chiralpak IC? The immobilized phase (IC) is robust against the acetonitrile potentially remaining from the derivatization step. If using coated phases (AD-H), ensure the sample is dried and reconstituted in mobile phase to prevent column damage.

DerivatizationWorkflow Step1 Sample + Borate Buffer (pH 9.0) Step2 Add Excess Fmoc-Cl (in ACN) Step1->Step2 Step3 Incubate 10 min @ RT Step2->Step3 Step4 Bis-Fmoc Derivative Formed Step3->Step4 Step5 Inject on Chiralpak IC Step4->Step5

Figure 2: Workflow for the Fmoc-derivatization of 1,4-diazepane-5-carboxylic acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (Method A) Incorrect Acid/Base ratio in MP.[1]Ensure Formic Acid is 50mM and DEA is 25mM.[1][2] The 2:1 ratio is critical for ZWIX double ion-pairing.[1]
Low Sensitivity (Method A) MS Suppression.[1]Ensure the DEA used is high-purity LC-MS grade.[1] Check ESI source voltage.
Multiple Peaks (Method B) Incomplete Derivatization.[1][6]The molecule has two amines.[1] If Fmoc is insufficient, you will see Mono-Fmoc (N1), Mono-Fmoc (N4), and Bis-Fmoc.[1] Increase Fmoc concentration.
Baseline Drift (Method B) Excess Fmoc-Cl eluting.[1]Use a quenching agent (Glycine) or adjust the gradient to flush excess reagent away from the analyte peaks.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). (Accessed 2023).[1] [Link]

  • Ilisz, I., et al. "Separation of alpha-amino acids on zwitterionic chiral stationary phases."[1] Journal of Chromatography A. [Link]

  • Phenomenex. High-Performance Liquid Chromatography (HPLC) Enantioseparation of N-Fmoc α-Amino Acids. [Link][1]

Sources

Application

Application Note: Borane-Mediated Reduction of Lactam Intermediates in Diazepine Synthesis

Part 1: Executive Summary & Strategic Rationale The reduction of lactam (cyclic amide) intermediates is a pivotal transformation in the synthesis of 1,4-benzodiazepines and pyrrolo[2,1-c][1,4]benzodiazepines (PBDs). Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The reduction of lactam (cyclic amide) intermediates is a pivotal transformation in the synthesis of 1,4-benzodiazepines and pyrrolo[2,1-c][1,4]benzodiazepines (PBDs). While Lithium Aluminum Hydride (


) is a traditional reductant, its aggressive reactivity profile often leads to poor chemoselectivity, causing dechlorination of aryl halides or over-reduction of the diazepine imine bond.

Borane (


)  reagents offer a superior alternative due to their electrophilic nature.[1] Unlike nucleophilic hydrides, borane chemoselectively targets electron-rich centers (like the amide oxygen), leaving nitro groups, aryl halides, and often ester functionalities intact.

This guide details the protocol for reducing lactam-diazepine precursors to their corresponding cyclic amines, specifically addressing the critical—and often overlooked—step of breaking the stable boron-nitrogen complex during workup.

Part 2: Mechanism of Action

Understanding the mechanism is vital for troubleshooting.[2] Borane reduction of secondary/tertiary amides proceeds via an electrophilic attack on the carbonyl oxygen, not the carbonyl carbon.

Mechanistic Pathway[2][3][4][5]
  • Coordination:

    
     coordinates to the carbonyl oxygen (Lewis base).
    
  • Hydride Transfer: An intramolecular hydride transfer occurs from boron to the carbonyl carbon.

  • Reduction: The C-O bond is cleaved, eventually expelling a borate species and forming the amine.

  • Complexation (The Trap): The resulting amine is a strong Lewis base and immediately coordinates with excess borane to form a stable Amine-Borane Complex (

    
    ) . This complex is resistant to simple aqueous hydrolysis, leading to perceived "low yields" if not aggressively treated.
    

BoraneReductionMechanism Lactam Lactam (Substrate) Coordination Borane-O Coordination Lactam->Coordination + BH3 ImineInt Iminium Intermediate Coordination->ImineInt Hydride Transfer Complex Amine-Borane Complex (Stable) ImineInt->Complex Reduction FreeAmine Cyclic Amine (Final Product) Complex->FreeAmine Acidic Reflux (CRITICAL STEP)

Figure 1: Mechanistic pathway highlighting the critical dissociation step required to release the final product.

Part 3: Reagent Selection Guide

Selecting the correct borane source is a trade-off between stability, concentration, and handling ease.[3]

FeatureBorane-THF (

)
Borane-Dimethyl Sulfide (

)
In-Situ (

)
Concentration Low (1.0 M)High (10.0 M or Neat)Variable
Stability Poor (Requires <5°C storage)Excellent (Room Temp stable)Freshly generated
Odor Mild ether smellIntense, noxious sulfide odorSolvent dependent
Safety Flammable solvent dangerPyrophoric if neat; high energy

evolution spike
Recommendation Best for small scale (<10g) Best for scale-up (>100g) Best for difficult substrates

Expert Insight: For diazepine synthesis involving nitro-groups,


 is preferred over in-situ generation to avoid potential interactions with the Lewis Acid (

) used in generation.

Part 4: Detailed Experimental Protocol

Protocol: Reduction of 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Safety Pre-Check:

  • Hazard: Borane is pyrophoric.[3]

    
     gas is generated during quenching.
    
  • Control: All glassware must be oven-dried. Maintain a positive pressure of Nitrogen (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) or Argon.
    
Phase 1: The Reduction
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, temperature probe, and pressure-equalizing addition funnel. Flush with

    
    .
    
  • Solvation: Dissolve the lactam intermediate (1.0 equiv) in anhydrous THF (5–10 volumes). Cool to 0°C.[4]

  • Addition: Transfer

    
     (1.0 M, 3.0–5.0 equiv) to the addition funnel via cannula.
    
    • Note: A large excess is required because the amine product coordinates borane, removing it from the reaction pool.

  • Reaction: Dropwise add the borane solution over 30–60 minutes.

    • Observation: Gas evolution (

      
      ) may occur if moisture is present or acidic protons (NH) are deprotonated.
      
  • Kinetics: Allow to warm to Room Temperature (RT), then heat to reflux (66°C) for 2–4 hours. Monitor by TLC/HPLC.

    • Endpoint: Disappearance of starting material.[2] The product spot may appear as a smear due to the Boron-complex.

Phase 2: The Quench & Complex Breaking (Critical)

Many protocols fail here by using a simple water wash. You must chemically cleave the B-N bond.

  • Initial Quench: Cool the mixture to 0°C. Carefully add Methanol (MeOH) dropwise until gas evolution ceases.

    • Caution: Vigorous exotherm and

      
       release.[2]
      
  • Acid Hydrolysis: Add 6M HCl (approx. 2–3 equiv relative to Borane used).

  • Reflux: Heat the mixture to reflux for 1 hour.

    • Chemistry:

      
      .
      
  • Neutralization: Cool to RT. Basify with NaOH (2M) or

    
     to pH > 10 to free the amine base.
    
Phase 3: Isolation
  • Extract with Ethyl Acetate or DCM (3x).

  • Wash combined organics with Brine.

  • Dry over

    
     and concentrate.
    
  • Purification: Recrystallization from EtOH/Water or Column Chromatography.

Part 5: Workflow Visualization

ProtocolWorkflow Start Start: Dry Setup (N2 Atmosphere) Addition Add BH3 Reagent (0°C, Dropwise) Start->Addition Reflux Reflux (THF) 2-4 Hours Addition->Reflux Check TLC Check (SM Consumed?) Reflux->Check Check->Reflux No Quench Quench: MeOH (0°C, Exothermic) Check->Quench Yes AcidHydrolysis Acid Hydrolysis (Reflux w/ HCl) Quench->AcidHydrolysis Break B-N Complex Workup Basify & Extract AcidHydrolysis->Workup

Figure 2: Operational workflow emphasizing the mandatory acid hydrolysis step.

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Mass Balance) Product stuck as B-N complex.Increase time/strength of Acid Reflux step (Phase 2, Step 3).
Incomplete Reduction Old reagent (

degradation).
Check reagent titer.

degrades ~1-2% per week at RT.
Over-reduction Reduction of aryl ring or imine.Lower temperature to RT; ensure stoichiometry is not >5 equiv.
Gel formation Polymerization of borates.Use MeOH during quench to form volatile Trimethyl Borate (

).

References

  • Brown, H. C., & Heim, P. (1973). Selective Reductions. Reduction of Amides with Diborane. The Journal of Organic Chemistry. Link

  • Burkhardt, E. R., & Matos, K. (2006). Borane Reagents for the Reduction of Amides and Lactams.[5][4] Chemical Reviews. Link

  • Organic Chemistry Portal. (n.d.). Reduction of Amides to Amines.[4][6][7] Link

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.[6] (General reference for Boron chemistry handling).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Carboxylic Acid Coupling &amp; Amide Bond Formation

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Amide/Ester Coupling Conditions Introduction: The "Art" of the Amide Bond Welcome to the advanced troubleshooting ce...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Amide/Ester Coupling Conditions

Introduction: The "Art" of the Amide Bond

Welcome to the advanced troubleshooting center for carboxylic acid coupling. While amide bond formation is chemically straightforward, achieving high yields without racemization (epimerization) or side reactions in complex substrates requires a nuanced understanding of kinetics and mechanism.

This guide moves beyond "add reagent and stir." We focus on the causality of failure—why reactions turn black, why yields drop, and how to couple "impossible" sterically hindered amines.

Module 1: The Standard Coupling (Uronium/Aminium Salts)

Primary Reagents: HATU, HBTU, HCTU Best For: Routine couplings, solid-phase peptide synthesis (SPPS), fast kinetics.

Critical Protocol: The "Pre-Activation" Rule

Issue: "I used HATU and my yield is low, but I see a new spot on TLC that isn't product." Diagnosis: You likely added the amine too early or used an excess of HATU relative to the acid. Mechanism: Uronium reagents (HATU) can react directly with primary amines to form a guanidinium byproduct , permanently capping your amine.

Correct Protocol (The 3-Step Sequence):

  • Dissolve: Carboxylic Acid (1.0 equiv) + Base (DIEA/NMM, 2.0–3.0 equiv) in solvent (DMF/DMA).

  • Activate: Add HATU (0.95–1.0 equiv). Stir for 2–5 minutes.

    • Note: Do not wait longer than 10 minutes; the active ester (OAt) can hydrolyze or rearrange.

  • Couple: Add the Amine (1.0–1.2 equiv) only after activation is complete.

FAQ: Racemization & Additives

Q: My chiral acid is epimerizing. Should I switch reagents? A: Before switching reagents, switch your base and additive.

  • The Culprit: Strong bases (DIEA, Et3N) abstract the

    
    -proton of the activated ester, leading to oxazolone formation and loss of chirality.
    
  • The Fix:

    • Switch Base: Use 2,4,6-Collidine (TMP) . It is sterically hindered and less basic (pKa ~7.4 vs 10.5 for DIEA), significantly reducing proton abstraction.

    • Switch Additive: Replace HOBt with Oxyma Pure . Oxyma is non-explosive (unlike HOBt) and often shows superior suppression of racemization [1].

Module 2: The "Brick Wall" (Sterically Hindered Couplings)

Primary Reagents: T3P (Propylphosphonic anhydride), Ghosez's Reagent Best For: Aib (aminoisobutyric acid), N-methylated amines, anilines.[1]

The Solution: T3P (Propylphosphonic Anhydride)

When HATU fails due to steric bulk, T3P is the industry standard "problem solver."

  • Why it works: It forms a mixed anhydride that is highly reactive but, crucially, does not stabilize the oxazolone intermediate as readily as uronium salts, leading to ultra-low epimerization [2].

  • Green Bonus: The byproduct is water-soluble propylphosphonic acid.

T3P Optimization Protocol:

Variable Recommendation
Solvent EtOAc, 2-MeTHF, or DMF (if solubility requires).
Base Pyridine (mild) or NMM (stronger). DIEA can be used but Pyridine often gives cleaner profiles with T3P.
Temperature Start at 0°C, warm to RT. Can be heated to 80°C (in EtOAc/2-MeTHF) without significant racemization.

| Workup | Acid Wash (0.1M HCl): Removes amines. Base Wash (0.5M NaHCO3): Removes unreacted acid and T3P byproducts. |

The "Nuclear Option": Ghosez's Reagent

Scenario: T3P failed. The amine is extremely unreactive (e.g., electron-deficient aniline). Solution: Convert the acid to an Acid Chloride under neutral conditions using Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) [3].[2]

  • Advantage: Avoids the harsh acidity of Thionyl Chloride (

    
    ).
    
  • Protocol: React Acid + Ghosez Reagent in DCM (0°C to RT, 1h)

    
     Acid Chloride forms. Add Amine + Base directly to this solution.
    

Module 3: Bioconjugation & Aqueous Chemistry

Primary Reagents: EDC (Carbodiimide) + NHS/Sulfo-NHS Best For: Protein labeling, antibody-drug conjugates (ADCs), aqueous solubility.[3][4]

Troubleshooting: The "pH Swing"

Issue: "My protein precipitated" or "Zero conjugation efficiency." Root Cause: Carbodiimide chemistry is pH-dependent.[3][5] EDC activation is fastest at acidic pH, but amide bond formation (lysine attack) requires basic pH.

The "Two-Step pH Swing" Protocol:

  • Activation (pH 5.0 - 6.0): Dissolve Carboxyl component in MES buffer (pH 5.5). Add EDC + Sulfo-NHS.[3] React for 15 mins.

    • Why? At pH > 7, EDC hydrolyzes rapidly before activating the acid.

  • Coupling (pH 7.2 - 7.5): Adjust pH to 7.4 (add Phosphate buffer or base) or add the Amine component dissolved in PBS.

    • Why? Lysines are protonated (

      
      ) at pH 5 and cannot attack. They need pH > 7 to exist as nucleophilic free amines (
      
      
      
      ).

Module 4: Green & Scalable Alternatives

Focus: Replacing DMF/DCM and HOBt.

Solvent Selection: 2-MeTHF & CPME

DMF and NMP are reprotoxic. For scale-up, replace them with 2-MeTHF (2-Methyltetrahydrofuran) or CPME (Cyclopentyl methyl ether).

  • Performance: These solvents are hydrophobic enough for aqueous workups (unlike DMF) but polar enough to dissolve most peptide intermediates.

  • Synergy: T3P + 2-MeTHF is a "Gold Standard" green coupling system [4].

Reagent Selection Guide
FeatureHATU / Uronium T3P (Anhydride) EDC / Carbodiimide
Reactivity HighHigh (Heat tolerant)Moderate
Racemization Risk Moderate (High with strong base)Very Low Moderate (Low with HOBt/Oxyma)
Steric Tolerance ModerateExcellent Low
Byproduct Removal Chromatography requiredAqueous Wash Aqueous Wash (Urea)
Water Tolerance Low (Hydrolyzes)LowHigh

Visualizing the Workflow

Figure 1: Coupling Reagent Decision Tree

CouplingDecision Start Start: Select Coupling Strategy IsAqueous Is water required? (Bioconjugation/Protein) Start->IsAqueous IsHindered Is the Amine/Acid sterically hindered? IsAqueous->IsHindered No UseEDC Use EDC + Sulfo-NHS (pH Swing Protocol) IsAqueous->UseEDC Yes IsRacemization Is the Acid chiral/sensitive? IsHindered->IsRacemization No UseT3P Use T3P + Pyridine (Heat if necessary) IsHindered->UseT3P Yes (Standard) UseHATU Use HATU + Collidine (Add Oxyma Pure) IsRacemization->UseHATU Yes UseStandard Use HATU + DIEA (Standard Protocol) IsRacemization->UseStandard No UseGhosez Use Ghosez's Reagent (Acid Chloride route) UseT3P->UseGhosez T3P Failed

Caption: Logical flow for selecting the optimal coupling reagent based on substrate solubility, steric hindrance, and chirality.

Figure 2: The "Black Reaction" Mechanism (Guanidinylation)

Guanidinylation cluster_correct Correct Path (Pre-activation) cluster_wrong Wrong Path (Mixed together) HATU HATU Reagent Amine Free Amine (R-NH2) HATU->Amine Direct Attack Acid Carboxylic Acid HATU->Acid 1. Activate DeadProduct Guanidinium Byproduct (Dead End / Low Yield) Amine->DeadProduct ActiveEster Active Ester (Desired Intermediate) Acid->ActiveEster ActiveEster->Amine 2. Add Amine

Caption: Mechanism showing why adding amine before HATU activation leads to irreversible side reactions (Guanidinylation).

References

  • Subirós-Funosas, R., et al. (2009).[6] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt." Chemistry – A European Journal.

  • Dunetz, J. R., et al. (2016). "T3P: Propylphosphonic Anhydride."[7][8] Organic Process Research & Development.

  • Ghosez, L., et al. (1979). "A mild method for the preparation of acid chlorides." Journal of the Chemical Society, Chemical Communications.

  • Albericio, F., et al. (2018). "Green Solvents in Peptide Synthesis." Green Chemistry.

Sources

Optimization

Troubleshooting low yields in Boc-diazepane synthesis

Status: Operational 🟢 Current Wait Time: 0 ms Operator: Senior Application Scientist (Ph.D.) Welcome to the Diazepane Synthesis Support Hub You have reached the Tier-3 Engineering Support for 7-membered heterocycle synth...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational 🟢 Current Wait Time: 0 ms Operator: Senior Application Scientist (Ph.D.)

Welcome to the Diazepane Synthesis Support Hub

You have reached the Tier-3 Engineering Support for 7-membered heterocycle synthesis. We understand that constructing 1-Boc-homopiperazine (1-Boc-1,4-diazepane) and its derivatives is deceptively difficult compared to their 5- and 6-membered counterparts (pyrrolidines and piperidines).

The thermodynamic instability and entropic disfavor of 7-membered ring formation often result in oligomerization , bis-protection , or incomplete cyclization .

Select your active failure mode below to access the specific troubleshooting protocol.

📂 Ticket #001: "I'm getting a mixture of unreacted starting material and bis-Boc product."

Context: You are trying to synthesize 1-Boc-homopiperazine from homopiperazine using Boc anhydride (


), but your yields are stuck at <40%.
🔬 Diagnosis: The Statistical Trap

Because homopiperazine has two identical secondary amines (C2 symmetry in solution), adding


 creates a statistical distribution.
  • Kinetic Reality: Once the first Boc group attaches, the second amine remains nucleophilic. In standard conditions (DCM/THF, RT), the reaction rate for the second protection is often similar to the first, leading to a 1:2:1 mixture (Start:Mono:Bis).

🛠️ Resolution: The "pH-Switch" Protocol

Do not rely on stoichiometry alone (e.g., adding 0.9 eq of Boc). You must use selective protonation to chemically deactivate one amine.

The Protocol (High-Yield Route):

  • Dissolution: Dissolve homopiperazine (1.0 eq) in Methanol or Ethanol.

  • Selective Protonation: Add 1.0 equivalent of HCl (4M in Dioxane or aqueous) or TFA dropwise at 0°C.

    • Why? This forms the monohydrochloride salt. Statistically, the protons distribute, but the equilibrium strongly favors monoprotonation (

      
       hopping). The protonated amine is non-nucleophilic.
      
  • Protection: Add

    
     (1.1 eq) slowly.
    
    • Result: Only the free amine reacts.

  • The Critical Workup (Yield Recovery): Most yield is lost during purification. Use the pH-Switch Extraction method (visualized below) to isolate the product without column chromatography.

pH_Switch_Extraction Start Crude Reaction Mixture (MeOH/Water) Step1 Evaporate MeOH Dissolve residue in Water Start->Step1 Step2 Wash with Ether/DCM (Keep Aqueous Layer) Step1->Step2 Waste1 Organic Layer (Contains Bis-Boc & Impurities) Step2->Waste1 Removes Bis-Boc Step3 Basify Aqueous Phase (pH > 12 with NaOH) Step2->Step3 Aqueous contains Mono-Boc Salt Step4 Extract with DCM (3x) Step3->Step4 Free Base Formed Final Evaporate DCM Pure 1-Boc-Homopiperazine Step4->Final

Figure 1: The "pH-Switch" extraction logic. By exploiting the basicity of the remaining secondary amine, you can wash away non-basic impurities (bis-Boc) before isolating the product.

📂 Ticket #002: "My cyclization reaction turned into a polymer/tar."

Context: You are building the diazepane ring from a linear precursor (e.g., a diamine reacting with a dielectrophile or a Schmidt reaction).

🔬 Diagnosis: Entropic Disfavor

According to Baldwin’s Rules and general ring-closing kinetics, 7-membered rings are entropically disfavored compared to 5- or 6-membered rings. The chain ends struggle to find each other (intramolecular), making it statistically more likely for one end to find a different molecule (intermolecular), leading to polymerization.

🛠️ Resolution: Pseudo-High Dilution

You cannot simply "add more solvent" to the flask; this is inefficient. You must use a Pseudo-High Dilution setup to keep the instantaneous concentration of reactive species near zero.

The Protocol:

  • The Solvent Bath: Fill your reaction flask with the full volume of solvent (e.g., 500 mL for a 1g scale reaction). Heat to reflux.[1][2][3]

  • Dual-Stream Addition:

    • Syringe A: Linear Precursor in minimal solvent.

    • Syringe B: Coupling Agent/Base in minimal solvent.

  • Syringe Pump: Add both streams simultaneously over 8–12 hours .

    • Mechanism:[3][4][5][6][7][8] As soon as a drop of Precursor hits the flask, it is surrounded by a vast excess of solvent and immediately encounters the Coupling Agent. It cyclizes before it can find another Precursor molecule.

Yield Comparison Table:

MethodologyConcentrationTypical Yield (7-membered ring)Primary Failure Mode
Standard Batch 0.1 M - 0.5 M15% - 30%Oligomerization (Tar)
High Dilution 0.001 M40% - 55%Extremely slow kinetics
Pseudo-High Dilution Effective <0.001 M65% - 85% Pump failure / Clogging
📂 Ticket #003: "I lost the Boc group during Lactam Reduction."

Context: You successfully made the cyclic lactam (Boc-diazepinone) and tried to reduce the carbonyl to a methylene group to get the final diazepane.

🔬 Diagnosis: Lewis Acid Lability

If you used Lithium Aluminum Hydride (LAH) at elevated temperatures or with improper quenching, the aluminates can coordinate to the Boc carbonyl, leading to cleavage (to the N-methyl) or removal. If you used TFA/Silane , you obviously removed the Boc.

🛠️ Resolution: Borane-THF Complex

Borane (


 or 

) reduces amides to amines but is generally chemoselective for the amide over the carbamate (Boc) at controlled temperatures.

The Protocol:

  • Setup: Dry THF,

    
    , Nitrogen atmosphere.
    
  • Addition: Add

    
     (3-4 equivalents) to the Boc-lactam.
    
  • Reflux: Gently reflux for 2–4 hours.

  • The "Workup Trap": The reaction forms a stable Borane-Amine complex that must be broken, or your yield will appear to be 0%.

    • Fix: Cool to

      
      . Add Methanol slowly (gas evolution!). Then, add a stoichiometric amount of acetic acid or dilute HCl (carefully monitoring pH to not drop below 4-5 if possible, or do a quick hit and neutralize) and reflux for 1 hour to break the B-N bond.
      
    • Alternative: Use N,N,N',N'-tetramethylethylenediamine (TMEDA) during the workup to chelate the Borane.

📂 FAQ: Common Anomalies

Q: The NMR shows double peaks for every signal. Is my product impure? A: Likely No . Boc-diazepanes exhibit strong rotamers (rotational isomers) due to the restricted rotation of the N-Boc bond and the flexibility of the 7-membered ring.

  • Verification: Run the NMR at elevated temperature (

    
    ). If the peaks coalesce into sharp singlets, it is a single pure compound.
    

Q: Can I use the Copper Chelation method for mono-protection? A: Yes. Reacting the diamine with


 forms a blue complex where the copper protects the two nitrogens in a specific geometry. Reacting this complex with 

forces the reaction to occur on the accessible site (or displaces one ligand).
  • Verdict: It is higher yield (>90%) but requires handling heavy metals and sulfide/cyanide workups to remove the copper. The Acid Salt (Ticket #001) method is greener and sufficient for most needs.

📊 Troubleshooting Logic Map

Troubleshooting_Flow Start Low Yield Detected Step1 Which Step? Start->Step1 Branch1 Mono-Protection Step1->Branch1 Branch2 Ring Closure Step1->Branch2 Branch3 Lactam Reduction Step1->Branch3 Sol1 Use Acid Salt Method (pH Switch Workup) Branch1->Sol1 Bis-Boc forming? Sol2 Pseudo-High Dilution (Syringe Pump) Branch2->Sol2 Polymerizing? Sol3 Switch to BH3-THF (Break B-N bond) Branch3->Sol3 Boc loss?

Figure 2: Rapid diagnostic flow for identifying the correct protocol adjustment.

📚 References
  • Selective Mono-Boc Protection of Diamines:

    • Title: Selective Mono-Boc-Protection of Bispidine.[8]

    • Source: Sciforum (Molbank).

    • URL:[Link][4]

    • Relevance: Establishes the TFA/HCl salt method for differentiating identical amines in bicyclic/cyclic systems.

  • Flow Chemistry & Statistical Yields:

    • Title: Mono-Boc-Protection of Diamines - Microreactor Technology.

    • Source: Sigma-Aldrich (Merck).

    • Relevance: Confirms the 45% statistical yield ceiling for batch reactions without pH control.

  • Pseudo-High Dilution Techniques:

    • Title: An improved method for the solution cyclization of peptides under pseudo-high dilution conditions.

    • Source: ResearchGate / Tetrahedron Letters.

    • URL:[Link]

    • Relevance: Provides the foundational methodology for using syringe pumps to overcome entropic barriers in macrocyclization.

  • Copper-Promoted Synthesis:

    • Title: Copper-promoted synthesis of 1,4-benzodiazepinones via alkene diamination.[9][10]

    • Source: PubMed Central (NIH).

    • URL:[Link]

    • Relevance: Advanced alternative route for diazepinone synthesis avoiding traditional cyclization pitfalls.

Sources

Troubleshooting

How to improve the solubility of starting materials in coupling reactions

Mission Statement: To provide researchers with high-fidelity, scientifically grounded solutions for overcoming solubility bottlenecks in cross-coupling chemistries (Suzuki, Buchwald-Hartwig, Sonogashira). This guide move...

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: To provide researchers with high-fidelity, scientifically grounded solutions for overcoming solubility bottlenecks in cross-coupling chemistries (Suzuki, Buchwald-Hartwig, Sonogashira). This guide moves beyond trial-and-error, utilizing thermodynamic principles and advanced catalytic systems to ensure reaction homogeneity and kinetic efficiency.

Module 1: The Physics of Solubility (Solvent Engineering)

The Core Problem: The "Like Dissolves Like" rule is often too simplistic for complex drug intermediates. Poor solubility in coupling reactions typically results from a mismatch in Hansen Solubility Parameters (HSP) between the solute (starting material) and the solvent matrix.

The Science: Hansen Solubility Parameters (HSP)

Instead of a single "polarity" value, HSP splits interaction energy into three components. To maximize solubility, the solvent's HSP sphere must overlap with the solute's.

ParameterSymbolPhysical Meaning
Dispersion Forces

Van der Waals interactions (universal). High in aromatics/halogens.
Polar Forces

Dipole-dipole interactions. High in ketones, nitriles.
Hydrogen Bonding

H-bond donor/acceptor capability.[1] High in alcohols, amines.

Application Strategy: If your starting material is a rigid, crystalline aromatic (High


, Low 

) and you are using a polar protic solvent like Methanol (High

), the mismatch causes precipitation.

Recommended Solvent Systems (Green & Efficient):

  • For Lipophilic Substrates: Anisole, 2-MeTHF (High

    
    , Moderate 
    
    
    
    ).
  • For Polar/H-Bonding Substrates: n-Butanol, Ethyl Acetate/Ethanol blends.

  • Universal "Fixers": DMSO or NMP (High

    
    , High 
    
    
    
    ) used as a 5-10% co-solvent spike.

Module 2: The "Green" Solution – Micellar Catalysis

Scenario: You have a highly hydrophobic starting material (LogP > 3) that is insoluble in standard organic/aqueous mixtures, and you want to avoid toxic dipolar aprotic solvents (DMF, DMAc).

The Fix: Surfactant-Mediated Micellar Catalysis. Using engineered surfactants (e.g., TPGS-750-M), you create "nanoreactors" in water. The hydrophobic starting material and catalyst migrate into the lipophilic core of the micelle, creating a zone of extremely high local concentration, while the bulk solvent remains water.

Mechanism of Action:

  • Encapsulation: Hydrophobic substrate dissolves inside the micelle core.

  • Concentration: Local concentration effectively approaches "neat" conditions (1-2 M).

  • Kinetics: Reaction rates accelerate due to the entropy effect and high local concentration.

MicellarMechanism cluster_0 Aqueous Bulk Phase cluster_1 Micellar Nanoreactor (The 'Lipophilic Pocket') Start Hydrophobic Substrate (Insoluble in Water) MicelleForm Self-Assembly into Micelles Start->MicelleForm Surfactant Engineered Surfactant (e.g., TPGS-750-M) Surfactant->MicelleForm Core Substrate + Catalyst Concentrated in Core MicelleForm->Core Encapsulation Reaction Cross-Coupling Occurs Core->Reaction Product Product Ejection (Precipitates or Extracted) Reaction->Product

Figure 1: Mechanism of Micellar Catalysis. Hydrophobic substrates are sequestered into the micelle core, solving solubility issues in aqueous media.

Module 3: Biphasic Systems & Phase Transfer Catalysis (PTC)

Scenario: Your reaction requires an inorganic base (K3PO4, Cs2CO3) which is insoluble in your organic solvent (Toluene), while your organic substrate is insoluble in water.

The Fix: Phase Transfer Catalysis (PTC). Add a quaternary ammonium salt (e.g., TBAB, Aliquat 336). The PTC agent forms a lipophilic ion pair with the inorganic anion (e.g.,


 or 

), shuttling it into the organic phase where the reaction occurs.
  • Key Advantage: Allows the use of cheap, non-polar solvents (Toluene, Heptane) for highly lipophilic substrates while maintaining base activity.

Troubleshooting Matrix (FAQ)

SymptomDiagnosisCorrective Action
"Brick Dust" (Starting material remains solid at

)
High Crystal Lattice Energy. The solvent cannot overcome the enthalpy of fusion.1. Disrupt lattice: Melt the substrate in a minimum amount of DMSO before adding the main solvent.2. Switch to a solvent with higher

(e.g., Chlorobenzene, Anisole).
Reaction Stalls at 50% (Slurry forms)Product Inhibition. The product is less soluble than the starting material and co-precipitates, trapping the catalyst.1. Increase temperature to near-boiling.2. Add a "solubilizing tail" protecting group if early in synthesis.3. Dilute reaction (0.1 M

0.05 M).
Catalyst "Crashes Out" (Black precipitate forms)Ligand Dissociation. The ligand is not soluble enough to stabilize the Pd(0) species.1. Use electron-rich, bulky ligands (e.g., Buchwald ligands) that are highly lipophilic.2. Add free ligand (1-2 mol%) to shift equilibrium.
Base is Clumping Surface Passivation. The inorganic base is coated by insoluble salts.1. Add 1-5% water to the organic solvent (creates a "wetted" surface).2. Use finely ground base (micronized).3. Switch to soluble organic bases (DBU, DIPEA) if compatible.

Standard Operating Procedure (SOP)

Protocol: Micellar Suzuki-Miyaura Coupling for Hydrophobic Substrates

Designed for substrates with LogP > 3 that fail in standard MeOH/Water systems.

Reagents:

  • Surfactant: 2 wt % TPGS-750-M in degassed water.

  • Catalyst: Pd(dtbpf)Cl2 (1-2 mol %) or Pd(OAc)2/SPhos.

  • Base: Triethylamine (

    
    ) or 2,6-Lutidine (Organic soluble bases work best in micelles).
    

Workflow:

  • Preparation: In a reaction vial, add the aryl halide (1.0 equiv) and boronic acid (1.2 equiv).

  • Surfactant Addition: Add the 2 wt % TPGS-750-M aqueous solution.

    • Target Concentration: 0.5 M (global concentration).

  • Catalyst/Base: Add the Pd catalyst and the organic base.

  • Stirring (Critical): Stir vigorously (>700 rpm). The mixture should look like a milky emulsion.

  • Reaction: Heat to 45–50 °C.

    • Note: Micellar systems often run cooler than traditional couplings.

  • Workup:

    • Add a minimum amount of EtOAc or MTBE.

    • Stir gently; the emulsion will break.

    • The surfactant remains in the water layer; the product extracts into the organic layer.

Decision Logic: Solvent Selection Guide

SolventSelection Start Start: Analyze Substrate IsIonic Is it Ionic/Salt? Start->IsIonic IsLipophilic Is it Highly Lipophilic? (LogP > 3) IsIonic->IsLipophilic No Water Use Water/Buffer IsIonic->Water Yes GreenReq Is Green Chem Required? IsLipophilic->GreenReq Yes StandardOrg Standard Organic? IsLipophilic->StandardOrg No (Moderate Polarity) Micellar Use Micellar Media (TPGS-750-M / Water) GreenReq->Micellar Yes Anisole Anisole or Toluene (High Dispersion Forces) GreenReq->Anisole No (Traditional) PolarAprotic DMSO/DMF or Co-solvent Mix StandardOrg->PolarAprotic Difficult Solubility Alcohol/Ester Mix Alcohol/Ester Mix StandardOrg->Alcohol/Ester Mix Standard

Figure 2: Decision Tree for Solvent Selection based on substrate properties and Green Chemistry requirements.

References

  • Pfizer Solvent Selection Guide : Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[2] Green Chemistry, 2008, 10, 31-36.[2]

  • Micellar Catalysis (Lipshutz Group) : Lipshutz, B. H., et al. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature." Journal of Organic Chemistry, 2011, 76, 4379–4391.

  • Hansen Solubility Parameters : Abbott, S. "Hansen Solubility Parameters: A User's Handbook." CRC Press, 2007.

  • Phase Transfer Catalysis : Halpern, M. "Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives."[3] Springer, 1994.

  • CHEM21 Solvent Guide : Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 2016, 18, 288-296.

Sources

Optimization

Technical Support Center: Minimizing Racemization in Peptide Coupling

Current Status: Online Agent: Senior Application Scientist Ticket ID: RAC-OPT-2024 Subject: Troubleshooting Guide for Chiral Integrity in Amide Bond Formation Introduction: The Chiral Imperative Racemization—the partial...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: RAC-OPT-2024 Subject: Troubleshooting Guide for Chiral Integrity in Amide Bond Formation

Introduction: The Chiral Imperative

Racemization—the partial conversion of an L-amino acid to its D-enantiomer (or vice versa)—is a silent failure mode in peptide synthesis. A racemized residue (epimer) often possesses identical mass and similar solubility to the target, making it difficult to separate, yet it can render a drug candidate biologically inert or immunogenic.

This guide moves beyond basic protocols to provide a mechanistic understanding and troubleshooting framework for preserving optical purity during coupling.

Module 1: Diagnostic Framework (The "Why")

Before optimizing, you must understand the enemy. Racemization is not random; it is a chemical outcome of specific activation pathways.

The Mechanism of Failure

While direct enolization (proton abstraction from the


-carbon) occurs, the dominant pathway for racemization during coupling is the formation of the 5(4H)-oxazolone  intermediate.
  • Activation: The carboxyl group is activated (e.g., O-acylisourea).

  • Cyclization: The carbonyl oxygen of the preceding amide bond attacks the activated carbonyl, forming a 5-membered oxazolone ring.

  • Loss of Chirality: The oxazolone ring increases the acidity of the

    
    -proton, allowing weak bases to abstract it, leading to a planar, achiral intermediate.
    
Visualization: The Oxazolone Pathway

OxazoloneMechanism Start Activated Amino Acid (L-Isomer) Oxazolone 5(4H)-Oxazolone (Chiral Intermediate) Start->Oxazolone Cyclization (N-acyl attack) Product_L L-Peptide (Target) Start->Product_L Direct Coupling (Fast path) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base-catalyzed proton abstraction Oxazolone->Product_L Amine Attack Product_D D-Peptide (Epimer Impurity) Oxazolone->Product_D Amine Attack (Post-enolization) Enol->Oxazolone Reprotonation (Random face)

Figure 1: The oxazolone pathway is the primary driver of racemization. Fast coupling (Green path) competes with cyclization. Once the enol forms (Red node), optical purity is lost.

Module 2: Reagent Selection (The "What")

The choice of coupling cocktail is your primary control lever. The goal is to maximize the rate of amide bond formation (


) while minimizing the rate of racemization (

).
Additives: The Suppressors

Additives react with the activated ester to form a reactive intermediate that is less prone to oxazolone formation.

AdditiveStatusMechanism & Notes
HOBt LegacyEffective but classified as an explosive (Class 1).[1] Decomposes violently upon heating.
HOAt LegacyFaster coupling than HOBt due to the pyridine nitrogen effect (neighboring group participation). Expensive.
Oxyma Pure Gold Standard Non-explosive. Superior racemization suppression compared to HOBt.[1][2][3][4] Forms a highly reactive oxime ester.
Bases: The Catalysts of Chaos

Bases are necessary for uronium/phosphonium activation but are the primary cause of proton abstraction.

BasepKa (conj. acid)Steric HindranceRecommendation
DIEA (DIPEA) ~10.7HighStandard use. Avoid with Cys/His/Phg.
NMM ~7.4ModerateWeaker base, safer for some applications, but slower coupling.
2,4,6-Collidine ~7.4Very High Best for Sensitive Residues. The steric bulk prevents it from approaching the

-proton.
Coupling Reagents
  • Carbodiimides (DIC): Safest for chirality because they do not require exogenous base (unless the amine is a salt).

  • Uronium Salts (HATU/HBTU): Fast and powerful, but require base, increasing risk.

  • COMU: A modern uronium salt based on Oxyma.[1] Offers the power of HATU with the safety and fidelity of Oxyma.

Module 3: Troubleshooting & FAQs

Scenario A: "My Cysteine residue is racemizing (5-20% D-Cys)."

Root Cause: Cysteine is uniquely prone to racemization due to the electron-withdrawing nature of the sulfur atom (even when protected) and the high acidity of the


-proton.
Solution: 
  • Switch Solvent: Use DCM/DMF (1:1) instead of pure DMF. DCM lowers the dielectric constant, stabilizing the chiral center.

  • Change Base: Switch from DIEA to 2,4,6-Collidine (TMP) .

  • Protocol Adjustment: Do not pre-activate Cysteine. Add the base last, immediately before adding the resin/amine.

  • Reagent: Use DIC/Oxyma Pure . If using uronium salts, use COMU with Collidine.

Scenario B: "I am doing Fragment Condensation and seeing massive epimerization."

Root Cause: In stepwise synthesis, the activated amino acid has a urethane protecting group (Fmoc/Boc) on the N-terminus, which prevents oxazolone formation. In fragment condensation, the activated C-terminus is an amide, which cyclizes to oxazolone extremely rapidly. Solution:

  • Strategy: This is unavoidable chemically. You must minimize the time the activated species exists.

  • Reagents: Use DIC/HOAt or DIC/Oxyma .

  • Additives: Add CuCl2 (Copper(II) chloride).[5] It complexes with the racemization-prone intermediate, locking the geometry.

Scenario C: "Histidine is losing chirality."

Root Cause: The imidazole ring acts as an intramolecular base, abstracting its own


-proton (autocatalysis).
Solution: 
  • Protection: Ensure you are using His(Trt) or His(Bum) . His(Boc) is less effective at suppressing this.

  • Base: Use Collidine .[3][6][7]

Module 4: Decision Logic & SOPs

Use this logic flow to select your coupling conditions.

Workflow Visualization

CouplingLogic Start Select Coupling Strategy IsFragment Is this Fragment Condensation? Start->IsFragment FragYes High Risk IsFragment->FragYes Yes FragNo Stepwise Synthesis IsFragment->FragNo No FragSol Use DIC / Oxyma Consider CuCl2 additive FragYes->FragSol Sensitive Is AA Cys, His, or Phg? FragNo->Sensitive SensYes Yes (Sensitive) Sensitive->SensYes Yes SensNo No (Standard) Sensitive->SensNo No SensSol Use DIC / Oxyma / Collidine OR COMU / Collidine (No Pre-activation) SensYes->SensSol StdSol DIC / Oxyma (Base-free) OR HATU / DIEA (Fast) SensNo->StdSol

Figure 2: Decision matrix for selecting reagents based on residue sensitivity and coupling type.

SOP: Low-Racemization Coupling Protocol (The "Safe" Method)

Recommended for Cys, His, Phg, and difficult sequences.

  • Preparation: Dissolve Amino Acid (1.0 eq) and Oxyma Pure (1.0 eq) in DCM/DMF (1:1).

  • Activation: Add DIC (1.0 eq).

  • Addition:

    • If AA is Fmoc-Cys/His: Add mixture to resin immediately. Do not wait.

    • If AA is standard: Allow 2-minute pre-activation.

  • Base (Optional): Only add 2,4,6-Collidine (1.0 eq) if the coupling kinetics are sluggish. Avoid DIEA.

SOP: High-Efficiency Coupling (The "Fast" Method)

Recommended for steric bulk (Aib, N-Me) or aggregation-prone sequences (except Cys/His).

  • Reagent: COMU (1.0 eq) + Amino Acid (1.0 eq).

  • Base: DIEA (2.0 eq).

  • Process: Mix and add immediately to resin.

  • Note: COMU generates the Oxyma active ester in situ but is more stable and soluble than HATU.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Han, Y., & Albericio, F. (2004). Racemization in Solid-Phase Peptide Synthesis. Current Organic Chemistry, 8(11), 1001-1019. Link

  • Jadhav, S. V., et al. (2023).[1][8] Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5645. Link

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

Troubleshooting

Common side reactions with carbodiimide coupling reagents

Status: Operational | Tier: Level 3 (Senior Specialist) Topic: Troubleshooting Side Reactions in Amide Bond Formation Audience: Medicinal Chemists, Peptide Scientists, Process Development Engineers[1] Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Specialist) Topic: Troubleshooting Side Reactions in Amide Bond Formation Audience: Medicinal Chemists, Peptide Scientists, Process Development Engineers[1]

Executive Summary: The Carbodiimide Paradox

Carbodiimides (EDC, DCC, DIC) are the workhorses of amide coupling, yet they are inherently prone to self-destruction.[1] The central paradox is that the O-acylisourea intermediate—required for amine attack—is thermodynamically unstable. If the amine reacts too slowly, this intermediate rearranges or cyclizes, leading to irreversible byproducts.[1]

This guide moves beyond basic "add and stir" instructions. We dissect the kinetic competition between productive coupling and destructive rearrangement , providing you with the mechanistic insight to tilt the balance in your favor.

The "Dead End" Mechanisms: Visualizing the Failure Points

To troubleshoot, you must visualize the invisible competition occurring in your flask.[1] The diagram below maps the three critical pathways: the desired path (Green) and the two most common failure modes (Red).

Carbodiimide_Pathways Start Carboxylic Acid + Carbodiimide Intermediate O-Acylisourea (Highly Reactive) Start->Intermediate Activation Product Desired Amide (Product) Intermediate->Product Path A: Amine Attack (Fast w/ Additive) NAcylurea N-Acylurea (Stable Byproduct) Intermediate->NAcylurea Path B: O→N Migration (Slow Amine / High Temp) Azlactone Azlactone (Racemization) Intermediate->Azlactone Path C: Cyclization (Base Induced)

Figure 1: The Kinetic Crossroads.[1] The O-acylisourea is a transient species.[1] Without rapid amine attack (Path A), it inevitably collapses into N-acylurea (Path B) or racemizes via azlactone formation (Path C).[1]

Troubleshooting Modules: Diagnosis & Mitigation
Module A: The N-Acylurea Rearrangement

Symptom: Low yield; LC-MS shows a major peak with Mass = [Product + 0] or [Acid + Carbodiimide].[1] Diagnosis: The O-acylisourea intermediate rearranged into an N-acylurea before the amine could attack.[1] This is an irreversible O-to-N acyl migration.[1]

FactorMechanism of FailureCorrection Strategy
Solvent High dielectric solvents (DMF, DMSO) stabilize the charged transition state of the rearrangement.[1]Switch to DCM or CHCl₃ if solubility permits.[1] If DMF is required, keep temperature low.[1]
Temperature Heat accelerates the intramolecular rearrangement faster than the bimolecular coupling.Strictly 0°C for activation. Warm to RT only after 1 hour.[1]
Sterics Bulky amines react slowly, giving the intermediate time to rearrange.[1]Mandatory Additives. Use Oxyma Pure or HOAt to convert the O-acylisourea to a more stable active ester.[1]

The "Additives" Solution: Additives like Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) or HOBt intercept the O-acylisourea.[1][2] They form an active ester that is less reactive than the O-acylisourea but immune to the O-to-N rearrangement.[1][3]

  • Reaction: O-acylisourea + Oxyma

    
     Oxyma-Ester + Urea.[1]
    
  • Result: The Oxyma-ester reacts cleanly with the amine.[1]

Module B: Racemization (Loss of Chirality)

Symptom: Presence of diastereomers (e.g., L-D peptide mixed with L-L product).[1] Diagnosis: Proton abstraction from the


-carbon of the activated amino acid. This occurs primarily via the 5(4H)-oxazolone (azlactone)  pathway.[1]

The Mechanism:

  • The carbonyl oxygen of the O-acylisourea attacks the amide backbone of the activated amino acid.

  • This forms a cyclic azlactone.[1]

  • The base (e.g., DIEA) deprotonates the

    
    -carbon of the azlactone (which is highly acidic due to resonance).[1]
    
  • Reprotonation occurs non-stereoselectively, resulting in a racemic mixture.[1]

Mitigation Protocol:

  • Base Management: Never mix carbodiimides with strong bases if possible.[1] If using salts (e.g., Amine[1][4]·HCl), use the weakest base possible (NMM or TMP) rather than DIEA.[1]

  • Use "Safe" Reagents: DIC/Oxyma is currently the gold standard for minimizing racemization, superior to EDC/HOBt [1, 2].[1]

  • Urethane Protection: Amino acids with urethane protecting groups (Boc, Fmoc) are resistant to azlactone formation.[1] Be hyper-vigilant when coupling N-alkylated or acetylated amino acids.[1]

Module C: Side-Chain Dehydration (Asn/Gln)

Symptom: Product mass is -18 Da (loss of water).[1] Diagnosis: The side-chain amide of Asparagine (Asn) or Glutamine (Gln) has been dehydrated to a nitrile (cyano-alanine derivative).[1]

The Fix:

  • Avoid Carbodiimides for Asn/Gln: Use pre-formed active esters (e.g., Fmoc-Asn(Trt)-OPfp) or uronium salts (HATU/HBTU) which are less prone to this specific dehydration mechanism than carbodiimides.[1]

  • Side-Chain Protection: Always use Trityl (Trt) protection on the Asn/Gln side chain.[1] The bulky group physically prevents the dehydration mechanism.

Interactive Troubleshooting Flowchart

Follow this logic tree to resolve your current synthesis failure.

Troubleshooting_Tree Start Identify Issue CheckMass Check LC-MS Mass Start->CheckMass MassPlusReagent Mass = Acid + Carbodiimide (No Amine inc.) CheckMass->MassPlusReagent + Reagent Mass MassMinus18 Mass = Product - 18 Da CheckMass->MassMinus18 -18 Da MassCorrect Mass Correct (But Low Purity) CheckMass->MassCorrect Expected Mass Diagnosis1 Diagnosis: N-Acylurea (Rearrangement) MassPlusReagent->Diagnosis1 Diagnosis2 Diagnosis: Nitrile Formation (Asn/Gln Dehydration) MassMinus18->Diagnosis2 Diagnosis3 Check Chirality (Racemization?) MassCorrect->Diagnosis3 Sol1 Action: Add Oxyma/HOBt Lower Temp to 0°C Diagnosis1->Sol1 Sol2 Action: Use Trt-protection or Switch to Active Ester Diagnosis2->Sol2 Sol3 Action: Switch Base to TMP/NMM Use DIC/Oxyma Diagnosis3->Sol3 Diastereomers Found

Figure 2: Rapid Diagnostic Logic Tree for Carbodiimide Failures.

The Gold Standard Protocol: DIC/Oxyma Coupling

This protocol is designed to maximize yield while suppressing N-acylurea formation and racemization.[1]

Reagents:

  • Carboxylic Acid (1.0 eq) [1]

  • Amine (1.0 - 1.2 eq)

  • DIC (Diisopropylcarbodiimide) (1.0 - 1.1 eq) [1]

  • Oxyma Pure (1.0 - 1.1 eq) [1]

  • Solvent: DCM (preferred) or DMF (if solubility requires).[1]

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid and Oxyma Pure in the minimum amount of solvent.[1]

    • Why? Pre-mixing the acid and additive ensures the additive is ready to intercept the O-acylisourea immediately.

  • Cooling: Cool the mixture to 0°C in an ice bath.

    • Why? N-acylurea formation is highly temperature-dependent.[1]

  • Activation: Add DIC dropwise.[1] Stir at 0°C for 2–5 minutes.

    • Note: Do not pre-activate for >10 minutes, or you risk active ester hydrolysis or rearrangement.[1]

  • Coupling: Add the Amine . If the amine is a salt (e.g., HCl salt), add DIEA (1.0 eq) simultaneously with the amine, not before.[1]

    • Why? Adding base to the activated ester without the amine present promotes azlactone formation (racemization).[1]

  • Reaction: Allow to stir at 0°C for 30 minutes, then slowly warm to room temperature. Monitor via LC-MS.

Frequently Asked Questions (FAQ)

Q: Why is EDC preferred for aqueous conjugations, but DIC for organic synthesis? A: EDC (EDAC) is a hydrochloride salt, making it water-soluble.[1] It is used for protein conjugation in buffer.[1][5] DIC is a liquid soluble in organic solvents (DCM/DMF) and forms a urea byproduct that is soluble in DCM but insoluble in cold ether, facilitating workup.[1]

Q: Can I use DMAP to accelerate the reaction? A: Proceed with extreme caution. While DMAP is a potent catalyst, it is also a "racemization machine."[1] It strongly promotes the formation of the N-acylpyridinium ion, which is highly susceptible to azlactone formation. Use DMAP only for achiral couplings or esterifications (Steglich esterification), never for chiral peptide coupling.[1]

Q: I don't have Oxyma. Can I use HOBt? A: Yes, HOBt is the traditional alternative.[1] However, Oxyma Pure has been shown to be safer (non-explosive) and often yields higher optical purity [1].[1] If using HOBt, ensure it is not dehydrated (wet HOBt is safer) and be aware of its explosive classification during transport.[1]

References
  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Chemistry – A European Journal, 15(37), 9394–9403.[1] [1]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1]

  • Sheehan, J. C., & Hess, G. P. (1955).[1][6] A New Method of Forming Peptide Bonds.[1] Journal of the American Chemical Society, 77(4), 1067–1068.[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

Sources

Optimization

Selective deprotection of N-Boc groups in the presence of tert-butyl esters

The following guide is structured as a Tier 3 Technical Support resource for the Selective Deprotection of N-Boc Groups in the Presence of tert-Butyl Esters . Topic: Selective N-Boc Removal (vs.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource for the Selective Deprotection of N-Boc Groups in the Presence of tert-Butyl Esters .

Topic: Selective N-Boc Removal (vs. tert-Butyl Esters) Ticket ID: CHEM-SEL-BOC-OTBU Status: Resolved / Guide Published

The Selectivity Paradox

The Challenge: Both the tert-butoxycarbonyl (Boc) amine protection and the tert-butyl ester (OtBu) are acid-labile groups relying on the stability of the tert-butyl cation. Standard acidic deprotection (e.g., TFA/DCM, HCl/Dioxane) typically cleaves both groups, resulting in the unwanted deprotection of the carboxylic acid.[1]

The Solution: To achieve chemoselectivity, we must exploit subtle differences in Lewis basicity, coordination chemistry, or equilibrium thermodynamics (Le Chatelier’s principle).[1]

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the optimal method for your substrate.

DecisionMatrix Start START: Substrate Analysis Q1 Does substrate contain other Lewis-acid sensitive groups? (e.g., silyl ethers, trityl) Start->Q1 MethodA PROTOCOL A: ZnBr2 / DCM (The Gold Standard) Q1->MethodA No (Robust) MethodB PROTOCOL B: H2SO4 / t-BuOAc (The Thermodynamic Lock) Q1->MethodB No (Scale-up/Cost focus) MethodC PROTOCOL C: CeCl3 / NaI (The Mild Alternative) Q1->MethodC Yes (Very Sensitive) ResultA Overnight Stirring MethodA->ResultA High Selectivity Slow Kinetics ResultB < 4 Hours MethodB->ResultB High Speed Cheap Reagents ResultC Overnight / Reflux MethodC->ResultC Neutral pH High Cost

Figure 1: Protocol Selection Decision Tree based on substrate sensitivity and operational constraints.

Detailed Experimental Protocols

Protocol A: The Lewis Acid "Gold Standard" (ZnBr2)

Mechanism: Zinc bromide acts as a mild Lewis acid.[1] It coordinates preferentially to the carbamate carbonyl (which is more Lewis basic/accessible than the ester carbonyl in this context), facilitating the cleavage of the tert-butyl group via an SN1-like pathway without generating a proton concentration high enough to hydrolyze the ester.

  • Best For: General substrates, amino acid derivatives.[1]

  • Avoid If: You need a reaction time under 4 hours.

Step-by-Step Workflow:

  • Preparation: Ensure ZnBr₂ is anhydrous.[1] If the powder is clumped or wet, fuse it under vacuum or purchase a fresh anhydrous bottle.[1]

  • Dissolution: Dissolve the N-Boc-amino acid-OtBu ester (1.0 equiv) in DCM (approx. 0.1 M concentration).[1][2]

  • Addition: Add ZnBr₂ (4.0 – 5.0 equiv) in one portion.

  • Reaction: Stir vigorously at Room Temperature (RT).

    • Note: The reaction is heterogeneous initially. As the Boc group cleaves, the amine-zinc complex may precipitate or change the suspension appearance.

  • Monitoring: Monitor via TLC (stain with Ninhydrin for free amine). Reaction typically takes 16–24 hours .[1]

  • Workup:

    • Add water to quench.[1]

    • Extract the organic layer.

    • Crucial: The zinc can chelate the product. Wash the organic layer with 5% aqueous NaHCO₃ or EDTA solution to break the complex.

Protocol B: The Thermodynamic Lock (H₂SO₄ in t-BuOAc)

Mechanism: This method utilizes Le Chatelier’s Principle . By conducting the reaction in tert-butyl acetate (t-BuOAc), the solvent effectively floods the equilibrium. Even if the ester were to hydrolyze, the massive excess of tert-butyl source in the solvent forces the equilibrium back toward the ester, while the carbamate (Boc) cleavage releases CO₂ (irreversible), driving the reaction forward.[1]

  • Best For: Large scale, cost-sensitive projects, robust substrates.[1]

  • Avoid If: Your substrate is sensitive to strong mineral acids.[1]

Step-by-Step Workflow:

  • Solvent System: Prepare tert-butyl acetate (t-BuOAc) .[3]

  • Setup: Dissolve substrate (1.0 equiv) in t-BuOAc (0.5 M).

  • Acid Addition: Add concentrated H₂SO₄ (1.5 – 3.0 equiv) dropwise at 0°C.

  • Reaction: Warm to RT. Stir for 2–4 hours .

    • Observation: Gas evolution (CO₂) indicates Boc cleavage.[1][3]

  • Workup:

    • Slowly pour the reaction mixture into an excess of ice-cold saturated NaHCO₃ .

    • Extract with EtOAc.[1]

    • Dry over Na₂SO₄ and concentrate.

Protocol C: The Mild Alternative (CeCl₃·7H₂O / NaI)

Mechanism: The Cerium(III)/Iodide system acts as a mild Lewis acid promoter.[1] The iodide ion assists in the nucleophilic cleavage of the tert-butyl group after coordination by Cerium. This occurs at neutral pH, preserving highly acid-sensitive esters.[1]

  • Best For: Complex natural products, substrates with multiple protecting groups (e.g., TBDMS, Trityl).[1]

Step-by-Step Workflow:

  • Solvent: Use Acetonitrile (MeCN) .[1]

  • Mixture: Dissolve substrate (1.0 equiv) in MeCN.

  • Reagents: Add CeCl₃·7H₂O (0.5 equiv) and NaI (0.5 equiv).[1]

  • Reaction: Stir at RT (or mild reflux 40-50°C for sluggish substrates) for 4–6 hours .

  • Workup:

    • Dilute with water.[1]

    • Extract with EtOAc.[1]

    • Wash with dilute sodium thiosulfate (if iodine color appears) and brine.[1]

Performance Comparison Data

FeatureZnBr₂ (Protocol A)H₂SO₄ / t-BuOAc (Protocol B)[1]CeCl₃ / NaI (Protocol C)
Selectivity (Boc vs OtBu) ExcellentVery HighGood
Reaction Time Slow (16-24 h)Fast (2-4 h)Moderate (4-8 h)
Reagent Cost ModerateVery LowModerate
Moisture Sensitivity High (Requires Anhydrous)LowLow (Uses Hydrate)
Scalability Moderate (Solubility issues)HighLow

Troubleshooting & FAQs

Q: I used Protocol A (ZnBr₂), but my reaction stalled at 50% conversion.

  • Diagnosis: Your ZnBr₂ was likely wet.[1] Zinc bromide is extremely hygroscopic.[1]

  • Fix: Fuse the ZnBr₂ under high vacuum with a heat gun before use, or increase equivalents to 6.0–8.0.

Q: Using Protocol B, I see a new spot on TLC that corresponds to the carboxylic acid (ester hydrolysis).

  • Diagnosis: You likely used wet tert-butyl acetate or allowed the reaction to overheat.

  • Fix: Ensure the t-BuOAc is dry. Keep the temperature strictly at RT. Do not let it exceed 25°C.[1]

Q: Can I use TMSOTf (Trimethylsilyl triflate) for this?

  • Advisory: While TMSOTf/2,6-lutidine is a powerful method for Boc removal, it is risky for this specific selectivity.[1] TMSOTf is potent enough to cleave tert-butyl esters under many conditions. We recommend sticking to ZnBr₂ for guaranteed safety of the ester.

Q: My product is water-soluble. How do I work up the ZnBr₂ reaction?

  • Fix: Do not use an aqueous wash.[1] Instead, precipitate the zinc salts by adding dry ether or pentane, filter through Celite, and then purify the filtrate via chromatography.[1]

Mechanistic Visualization (ZnBr₂ Pathway)[1]

ZnBr2_Mechanism cluster_selectivity Why OtBu Survives Step1 Coordination ZnBr2 binds to Boc Carbonyl Step2 Activation C-O bond weakens Step1->Step2 Selective Binding Step3 Fragmentation Release of t-Butyl Cation Step2->Step3 Rate Limiting Step Step4 Product Free Amine + Zn Complex Step3->Step4 -CO2 -Isobutene Explanation Ester Carbonyl is less Lewis Basic than Carbamate

Figure 2: Mechanistic pathway of Zinc Bromide selective deprotection.[1] The kinetic preference for the carbamate oxygen over the ester oxygen preserves the OtBu group.

References

  • Nigam, S. C., Mann, A., Taddei, M., & Wermuth, C. G. (1989).[1][4] Selective removal of the tert-butoxycarbonyl group from secondary amines: ZnBr2 as the deprotecting reagent. Synthetic Communications, 19(18), 3139–3142.[1] Link

  • Lin, L. S., Lanza, T., de Laszlo, S. E., Truong, Q., Kamenecka, T., & Hagmann, W. K. (2000).[1] Deprotection of N-Boc groups in the presence of tert-butyl esters.[2][5][6][7][8] Tetrahedron Letters, 41(36), 7013–7016.[1] Link

  • Marcantoni, E., Massaccesi, M., Torregiani, E., Bartoli, G., Bosco, M., & Sambri, L. (2001).[1] A simple and mild deprotection of Boc-amino acids and peptides with CeCl3·7H2O–NaI system in acetonitrile. The Journal of Organic Chemistry, 66(15), 5237–5239.[1] Link

  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004).[1] Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2.[9] The Journal of Organic Chemistry, 69(18), 6131–6133.[1] Link

  • Sakaitani, M., & Ohfune, Y. (1990).[1] Syntheses and reactions of silyl carbamates. 1. Chemoselective deprotection of t-butoxycarbonyl groups.[2][6] The Journal of Organic Chemistry, 55(3), 870–876.[1] Link[1]

Sources

Troubleshooting

Challenges in the purification of polar amine products

Technical Support Center: Purification of Polar Amine Products Welcome to the Advanced Purification Support Hub. Subject: Overcoming the "Polar Amine Paradox" in Chromatography and Extraction.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Amine Products

Welcome to the Advanced Purification Support Hub. Subject: Overcoming the "Polar Amine Paradox" in Chromatography and Extraction. Operator: Senior Application Scientist (Ph.D., Separation Science).

Introduction: The Polar Amine Paradox

As researchers, we often encounter the "Polar Amine Paradox." Your molecule is too polar to retain on standard C18 silica (eluting in the void volume) yet too basic for standard normal phase silica (irreversible binding or severe tailing due to silanol interactions).

This guide moves beyond basic textbook advice. We will troubleshoot the specific physicochemical interactions causing your failure modes—specifically silanol activity (


)  and hydrophilic partitioning —and provide self-validating protocols to resolve them.

Module 1: Chromatographic Tailing & Resolution Loss

Symptom: Asymmetric peaks (Tailing Factor


), broad elution bands, or complete loss of product on the column.
The Mechanism: Silanol Ion-Exchange

Standard silica-based columns (even C18) possess residual silanol groups (


).
  • The Causality: At neutral pH, acidic silanols (

    
    ) are deprotonated (
    
    
    
    ). Your basic amine is protonated (
    
    
    ).
  • The Result: Unwanted ionic retention occurs secondary to the primary separation mechanism, causing the "tail" as the amine drags along the charged surface.

Troubleshooting Protocol 1: The "Sacrificial Base" Method

If you must use standard silica or C18 at low pH:

  • Action: Add Triethylamine (TEA) or Trifluoroacetic Acid (TFA) to the mobile phase.

  • Mechanism: TEA competes for the active silanol sites, effectively "capping" them dynamically. TFA forms an ion pair with the amine, neutralizing its positive charge and masking it from silanols.

  • Self-Validating Step:

    • Run a standard injection.[1] Calculate Tailing Factor (

      
      ).
      
    • Target:

      
      .
      
    • Warning: TFA suppresses ionization in LC-MS. If using MS, switch to Formic Acid or Ammonium Formate, though tailing suppression is weaker.

Troubleshooting Protocol 2: High pH Reverse Phase

The Gold Standard. Instead of fighting the


, work above it.
  • Column Selection: You must use a hybrid-particle column (e.g., Waters XBridge, Agilent Gemini, or Phenomenex Kinetex EVO). Standard silica dissolves above pH 8.

  • Mobile Phase: 10mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 10.0).

  • Logic: At pH 10, both the silanols and your amine are deprotonated (neutral).

    • 
       (Ionized) 
      
      
      
      Repulsion is irrelevant as amine is
      
      
      (Neutral).
    • Result: The neutral amine becomes more hydrophobic, drastically increasing retention and sharpening the peak.

Module 2: Zero Retention (Elution in Void Volume)

Symptom: The compound elutes immediately (


) on C18, co-eluting with salts and solvent front.
The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)

When Reverse Phase fails, HILIC is the orthogonal alternative.

HILIC Mechanism Visualization

HILIC is not just "Normal Phase with water." It relies on the partitioning of the analyte into a water-enriched layer adsorbed onto the polar stationary phase.[2][3][4]

HILIC_Mechanism cluster_0 Stationary Phase Surface Silica Polar Stationary Phase (Bare Silica / Zwitterionic) WaterLayer Stagnant Water-Enriched Layer (The 'Pseudo-Stationary' Phase) Silica->WaterLayer Hydration BulkMobile Bulk Mobile Phase (>70% Acetonitrile) WaterLayer->BulkMobile Phase Boundary Analyte Polar Amine (Analyte) Analyte->WaterLayer Partitioning (Retention) Analyte->BulkMobile Elution

Figure 1: The HILIC Partitioning Mechanism.[1] Retention is driven by the analyte's preference for the water layer over the acetonitrile-rich bulk.

HILIC Troubleshooting Guide
IssueRoot CauseCorrective Action
Drifting Retention Times Incomplete Equilibration. HILIC columns require 20-50 column volumes to re-establish the water layer.Increase re-equilibration time between runs. Critical: Never store HILIC columns in 100% organic solvent.
Peak Splitting Sample Diluent Mismatch. Injecting a sample dissolved in 100% water disrupts the local phase equilibrium.Dissolve sample in 75:25 ACN:Buffer. The sample solvent must match the initial mobile phase conditions.
No Retention (even in HILIC) Salt Interference. Ensure buffer concentration is >10mM to suppress ion-exchange effects on the silica surface.

Module 3: Extraction & Work-Up (The "Water Trap")

Symptom: Product remains in the aqueous layer during liquid-liquid extraction (LLE) despite basic pH adjustment.

The "Salting Out" Protocol

Polar amines are highly soluble in water due to hydrogen bonding. Standard EtOAc/Hexane extractions will fail.

  • Saturation: Add NaCl to the aqueous layer until saturated (undissolved salt visible). This increases the ionic strength, forcing the organic amine out ("Salting Out").

  • The Solvent Cocktail: Switch to high-polarity organic solvents.

    • Level 1: Dichloromethane (DCM).

    • Level 2 (The "Magic" Mix): DCM : Isopropanol (3:1 ratio). This mixture is polar enough to extract amines but immiscible with brine.

    • Level 3: n-Butanol. (Warning: High boiling point, difficult to rotovap).

  • pH Check: Ensure pH is

    
    . For a secondary amine (
    
    
    
    ), you need pH 13-14 (use NaOH pellets, not Bicarbonate).

Module 4: Flash Chromatography Decision Matrix

Symptom: You need to purify grams of material, but the amine streaks across the column.

Flash_Decision Start Start: Flash Purification of Polar Amine CheckSolubility Is it soluble in DCM/MeOH? Start->CheckSolubility StandardSilica Standard Silica Gel CheckSolubility->StandardSilica Yes C18_Aq Reverse Phase C18 CheckSolubility->C18_Aq No Yes Yes No No (Water soluble only) Modifier Add 1-5% Triethylamine (TEA) or NH4OH to Mobile Phase StandardSilica->Modifier Cheapest Option AmineSilica Use Amine-Functionalized Silica Cartridge StandardSilica->AmineSilica Best Resolution C18_Action Use 0.1% TFA or High pH Buffer C18_Aq->C18_Action

Figure 2: Decision Tree for Flash Chromatography of Amines.

FAQ: Rapid Fire Troubleshooting

Q: My amine degrades on silica. What now? A: Silica is slightly acidic. If your amine is acid-sensitive, use Basic Alumina or an Amine-functionalized silica cartridge. Alternatively, pre-treat the silica column by flushing with 1% TEA in Hexane before loading the sample.

Q: I'm using LC-MS and cannot use TEA or TFA. What are my options? A: Use Ammonium Formate (pH 3.8) or Ammonium Bicarbonate (pH 10) . These are volatile buffers compatible with MS. If retention is still poor, switch to a Pentafluorophenyl (PFP) column, which offers unique selectivity for amines via pi-pi interactions.

Q: I have a quaternary amine (permanently charged). It won't retain. A: Standard C18 is useless here. You must use Strong Cation Exchange (SCX) or use an Ion-Pairing Reagent like Heptafluorobutyric acid (HFBA) to induce hydrophobicity.

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2025). Effect of pH on the Retention of Polar Amines on Hybrid Particles. Waters Application Notes. Link

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technical Overview. Link

  • Méndez, A., et al. (2003).[5] Comparison of the acidity of residual silanol groups in several liquid chromatography columns. Journal of Chromatography A. Link

  • University of Rochester. (n.d.). Workup for Removing Amines: Extraction Protocols. Department of Chemistry. Link

Sources

Optimization

Improving the efficiency of 1,4-diazepane ring formation

Executive Summary: The "Medium Ring" Paradox Welcome to the technical support center for 1,4-diazepane synthesis. If you are here, you are likely battling the "Medium Ring Effect." Unlike 5- or 6-membered rings, 7-member...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Medium Ring" Paradox

Welcome to the technical support center for 1,4-diazepane synthesis. If you are here, you are likely battling the "Medium Ring Effect."

Unlike 5- or 6-membered rings, 7-membered rings like 1,4-diazepane suffer from a unique thermodynamic penalty:

  • Entropic Disadvantage: The probability of the two ends of a linear chain meeting is significantly lower than for 5/6-membered chains.

  • Enthalpic Strain: Transannular interactions (Pitzer strain) create a high-energy transition state.

The Result: Without intervention, intermolecular polymerization (oligomerization) is kinetically favored over intramolecular cyclization. This guide provides the protocols to reverse that favorability.

Module 1: Troubleshooting Cyclization Failures (Oligomerization)

User Ticket: "My LC-MS shows a ladder of masses (M+X, M+2X...), and the reaction mixture is a viscous tar. Yield is <20%."

Diagnosis: You are experiencing competitive intermolecular polymerization. The concentration of your linear precursor is too high, allowing head-to-tail collisions between different molecules rather than head-to-tail cyclization within the same molecule.

Solution: The Pseudo-High Dilution (PHD) Protocol We must simulate infinite dilution without using 100L of solvent.

Protocol 1.1: Syringe Pump-Controlled Cyclization

Applicable for: Double alkylation of diamines (e.g., ethylenediamine + 1,3-dihalopropane).

  • The Reactor: Set up a 3-neck round-bottom flask with a high-efficiency reflux condenser.

  • The Base: Suspend Cesium Carbonate (

    
    )  (3.0 equiv) in Acetonitrile (MeCN).
    
    • Why Cesium? The "Cesium Effect" is real. The large ionic radius of

      
       coordinates with the linear precursor, acting as a template to bring the nucleophilic and electrophilic ends closer together.
      
  • The Solvent Heat: Bring the base suspension to a vigorous reflux.

  • The Addition (Critical Step):

    • Dissolve your linear diamine/dihalide precursors in a separate volume of MeCN.

    • Use a syringe pump to add this solution to the refluxing base over 12–24 hours .

    • Target Concentration: The instantaneous concentration of unreacted precursor in the flask should never exceed 0.01 M .

Visualizing the Logic:

PHD_Protocol Start Linear Precursor (High Conc.) Pump Syringe Pump (Slow Addition) Start->Pump Reactor Reactor (Refluxing Cs2CO3) Pump->Reactor Controlled Rate Polymer Intermolecular Polymerization (Tar) Reactor->Polymer If Conc. High Cycle Intramolecular Cyclization (1,4-Diazepane) Reactor->Cycle If Conc. Low (Cs+ Effect) Path_Fast Fast Addition (>0.1 M) Path_Slow Slow Addition (<0.01 M)

Figure 1: The kinetic competition between polymerization and cyclization. The syringe pump ensures the "Reactor" node never accumulates enough substrate to trigger the "Polymer" pathway.

Module 2: Ring Expansion (The Schmidt Reaction)

User Ticket: "I cannot form the 7-membered ring directly. Is there a way to grow a 6-membered ring?"

Diagnosis: Direct cyclization is failing due to entropy. It is often energetically easier to expand a pre-existing 6-membered ring (piperidone) which already has the ends "tied" together.

Solution: Schmidt Rearrangement of 4-Piperidones This method converts N-alkyl-4-piperidones into 1,4-diazepan-5-ones (lactams), which can be reduced to the saturated diazepane if needed.

Protocol 2.1: Sodium Azide Expansion

Safety Warning: Hydrazoic acid (


) is generated in situ. It is explosive and highly toxic. Perform ONLY in a high-velocity fume hood behind a blast shield.
  • Preparation: Dissolve N-benzyl-4-piperidone (1.0 equiv) in Polyphosphoric Acid (PPA) or concentrated

    
    .
    
    • Note: PPA is preferred as it acts as both solvent and Lewis acid, moderating the exotherm.

  • Azide Addition: Cool the mixture to 0°C. Add Sodium Azide (

    
    )  (1.2 equiv) portion-wise over 1 hour.
    
    • Troubleshooting: Do not let the temperature rise above 5°C during addition. Rapid

      
       evolution indicates a runaway reaction.
      
  • Rearrangement: Slowly warm to Room Temperature (RT) and stir for 12 hours.

    • Mechanism:[1][2][3][4] The azide attacks the ketone, forming an azidohydrin intermediate. Migration of the carbon anti to the

      
       leaving group expands the ring.
      
  • Quench: Pour onto crushed ice and basify with NaOH to pH 10. Extract with DCM.[5]

Data Comparison: Direct Cyclization vs. Ring Expansion

ParameterDirect Alkylation (Module 1)Schmidt Expansion (Module 2)
Starting Material Linear Diamines4-Piperidones
Atom Economy Low (Leaving groups lost)High (Only

lost)
Reaction Time 24+ Hours (Slow addition)4–12 Hours
Typical Yield 30–50%60–85%
Safety Profile ModerateHigh Risk (Azides)
Module 3: Metal-Catalyzed Synthesis (Buchwald-Hartwig)[6]

User Ticket: "I need to make a benzo-fused 1,4-diazepane, but the copper-mediated Ullmann coupling is too harsh."

Diagnosis: Traditional Ullmann couplings require high heat (150°C+), which degrades sensitive diazepane scaffolds.

Solution: Pd-Catalyzed Intramolecular N-Arylation Using modern phosphine ligands allows this cyclization to occur at <100°C.

Protocol 3.1: The BINAP/Pd Protocol
  • Substrate: A linear precursor containing a secondary amine on one end and an aryl bromide/triflate on the other.

  • Catalyst System:

    • Pd Source:

      
       (2 mol%)
      
    • Ligand: rac-BINAP or Xantphos (4 mol%)

    • Why these ligands? They have a wide "bite angle," which favors reductive elimination to form medium-sized rings.

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv).
    
  • Solvent: Toluene or Dioxane (degassed).

  • Execution: Heat to 80°C under Argon.

    • Troubleshooting: If you see protodehalogenation (loss of Br without cyclization), your catalyst is active but the cyclization is slow. Switch to a bulkier ligand like BrettPhos to accelerate the reductive elimination step.

Module 4: Purification & Isolation FAQs

Q: My product co-elutes with the starting diamine on Silica. How do I separate them? A: 1,4-Diazepanes are highly polar and streak on silica.

  • Fix 1 (The "Tea Bag" Method): Add a polymer-supported aldehyde resin (e.g., StratoSpheres™ PL-CHO) to the crude mixture. It will covalently bind the unreacted primary amine starting material. Filter the resin, and your filtrate contains the secondary amine product.

  • Fix 2 (Derivatization): Treat the crude mixture with

    
     (0.9 equiv relative to expected product). The Boc-protected diazepane is much less polar and purifies easily on silica (Hexane/EtOAc). Deprotect with TFA later.
    

Q: I see a "double mass" dimer in the MS. A: This is the [2+2] macrocycle (14-membered ring), a common byproduct of dimerization.

  • Fix: You cannot separate this easily by flash chromatography. You must use Preparative HPLC (C18 column) or optimize Module 1 (Pseudo-High Dilution) to prevent its formation in the first place.

Visualizing the Decision Pathway

Diazepane_Decision_Tree Start Target: 1,4-Diazepane Scaffold Q1 Is the ring benzo-fused? Start->Q1 Benzo Yes (Benzodiazepine) Q1->Benzo Yes Saturated No (Fully Saturated) Q1->Saturated No Method_Pd Use Pd-Catalyzed N-Arylation (Module 3) Benzo->Method_Pd Q2 Do you have a Piperidone precursor? Saturated->Q2 Method_Schmidt Use Schmidt Expansion (Module 2) Q2->Method_Schmidt Yes Method_Alk Use Double Alkylation with High Dilution (Module 1) Q2->Method_Alk No

Figure 2: Decision matrix for selecting the optimal synthetic route based on structural requirements.

References
  • Beletskaya, I. P., et al. (2005). "Palladium-catalyzed synthesis of 1,4-diazepines and 1,4-benzodiazepines." Journal of Organometallic Chemistry.

  • Boyer, J. H. (1959). "The Schmidt Reaction."[6] Organic Reactions.[2][4][5][7][8][9][10] (Classic text on mechanism).

  • Illuminati, G., & Mandolini, L. (1981). "Ring closure reactions of bifunctional chain molecules." Accounts of Chemical Research. (Foundational theory on medium ring strain).

  • Wolfe, J. P., & Buchwald, S. L. (1996). "Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry. (Basis for Module 3).

  • Xu, Z., et al. (2020).[8] "Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination." ACS Catalysis.

Sources

Troubleshooting

Technical Support Center: Moisture-Sensitive Coupling Reagents (HATU &amp; EDC)

Status: Operational Ticket Focus: Hydrolysis Prevention, Storage Protocols, and Troubleshooting Assigned Specialist: Senior Application Scientist Introduction: The Moisture Paradox Welcome to the technical support hub fo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Hydrolysis Prevention, Storage Protocols, and Troubleshooting Assigned Specialist: Senior Application Scientist

Introduction: The Moisture Paradox

Welcome to the technical support hub for peptide coupling reagents. You are likely here because HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is failing in your workflow.

The Core Problem: These reagents are designed to be electrophilic powerhouses, activating carboxylic acids to form amides. However, this same electrophilicity makes them aggressively hygroscopic. They do not distinguish between the nucleophilic oxygen in a water molecule and the carboxylate you intend to activate.

This guide provides self-validating protocols to manage this sensitivity, ensuring your reagents attack your substrate, not the humidity in your lab air.

Module 1: Storage & Handling (The "Dry Chain")

Q1: My HATU/EDC arrived at room temperature. Is it compromised? A: Likely not, provided the manufacturer’s seal is intact. However, immediate action is required.

  • Protocol: Upon receipt, inspect the bottle for clumping. Free-flowing powder indicates integrity.

  • Storage: Transfer to long-term storage immediately.

    • HATU: Store at -20°C . It is chemically stable for years if kept dry [1].

    • EDC.HCl: Store at -20°C . While the HCl salt is more stable than the free base, it is still prone to hydrolysis over months at room temperature [2].

Q2: The reagent has formed hard clumps. Can I grind it up and use it? A: Do not use. Clumping is the primary physical indicator of hydrolysis.

  • The Chemistry: As HATU hydrolyzes, it forms tetramethylurea (TMU) and free acid species which alter the crystal lattice, causing caking.

  • The Risk: Using clumped reagent introduces unknown stoichiometry. You will likely under-activate your acid, leading to low yields and difficult purification.

  • Validation: If you must verify, run a melting point test. Pure HATU melts/decomposes at ~183-185°C. Significant deviation indicates degradation.

Q3: How do I weigh these reagents without a glovebox? A: Use the "Equilibrate & Speed-Weigh" technique. Opening a cold bottle in a warm lab causes immediate condensation inside the bottle, destroying the remaining stock.

Standard Operating Procedure (SOP) for Weighing:

  • Equilibration: Remove the bottle from the freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 1 hour) before breaking the seal.

  • Vessel Selection: Use anti-static weighing boats or glass vials. Avoid paper, which can trap moisture.

  • The Transfer:

    • Open the bottle, dispense the approximate amount into a secondary container (e.g., a clean scintillation vial), and immediately recap the stock bottle.

    • Weigh the precise amount from this secondary container.

    • Never return unused reagent from the secondary container to the stock bottle.

Module 2: Solvents & Reaction Conditions

Q4: Can I use the DMF sitting on my shelf for HATU couplings? A: Strictly No. DMF (Dimethylformamide) degrades over time to form dimethylamine and formic acid.

  • The Failure Mode: Dimethylamine is a secondary amine that will react with your activated ester, capping your peptide/molecule with a dimethylamide group. This is a dead-end side reaction.

  • The Test: Mix 1 mL of DMF with 1 mL of water and add a drop of bromophenol blue. A blue color indicates basic amines (bad). A yellow color indicates acidity (also bad). The solution should remain neutral (greenish) [3].

  • Recommendation: Use "Anhydrous" grade DMF packed under nitrogen/argon, or DMF from a solvent purification system.

Q5: EDC is water-soluble.[1][2] Why does moisture matter? A: EDC is unique because it is used in aqueous buffers for bioconjugation, but it is a race against time.

  • Hydrolysis Rate: In water, EDC has a half-life of roughly 20–30 hours at pH 7, but this drops typically to minutes at acidic pH if not buffered correctly [4].

  • Optimization:

    • pH Window: Perform activation at pH 4.5 – 6.0 . Above pH 7, hydrolysis accelerates; below pH 4, the carboxyl groups are protonated and unreactive.

    • Quenching: If the reaction is too slow, EDC hydrolyzes to a urea byproduct (EDU), which is inert but must be removed (see Module 3).

Module 3: Troubleshooting & Diagnostics

Q6: My HATU reaction turned yellow/red immediately upon adding DIPEA. Is this a failure? A: No, this is normal.

  • Mechanism: The yellow/orange color comes from the deprotonation of the HOAt moiety (7-aza-1-hydroxybenzotriazole) or the formation of charge-transfer complexes between the uronium salt and the base [5].

  • Warning Sign: If the solution turns black or precipitates immediately, check your solvent quality (see Q4).

Q7: I have low conversion. Should I add more HATU to the existing mixture? A: Proceed with caution.

  • The Issue: If the first equivalent failed due to wet solvent, adding more HATU will likely just hydrolyze again. Furthermore, excess HATU can react with the N-terminal amine of your peptide (guanidinylation), permanently capping it [6].

  • Corrective Action: It is safer to work up the reaction, isolate the starting material, and restart with fresh reagents and ultra-dry solvent.

Q8: How do I remove the byproducts (TMU from HATU, Urea from EDC)? A:

Reagent Byproduct Removal Strategy
HATU Tetramethylurea (TMU) Water Wash: TMU is water-soluble.[3] Wash organic layer 3x with water or brine. Precipitation: If product is a peptide, precipitate in cold ether; TMU stays in the ether.

| EDC.HCl | 1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU) | Acid Wash: The urea byproduct is basic. Wash with dilute HCl (0.1 M) or 5% citric acid to protonate it and drive it into the aqueous layer. |

Visualizations
Workflow 1: The "Dry Chain" Decision Matrix

Caption: Logical flow for handling moisture-sensitive reagents from storage to reaction.

DryChain Start Reagent Receipt Inspection Visual Inspection (Clumping?) Start->Inspection Discard DISCARD (Hydrolysis Likely) Inspection->Discard Yes Storage Store at -20°C (Desiccated) Inspection->Storage No (Free Flowing) Usage Usage Request Storage->Usage Equilibrate Equilibrate to RT (1 Hour in Desiccator) Usage->Equilibrate Open Open & Dispense (Secondary Container) Equilibrate->Open Reseal Immediately Reseal & Return to -20°C Open->Reseal Weigh Weigh from Secondary Container Open->Weigh

Workflow 2: Troubleshooting Coupling Failure

Caption: Diagnostic tree for identifying the root cause of failed HATU/EDC couplings.

Troubleshooting Problem Low Yield / No Reaction CheckSolvent Check Solvent (DMF) Amine Smell? Problem->CheckSolvent BadSolvent Cause: Dimethylamine Side Reaction CheckSolvent->BadSolvent Yes (Fishy Smell) CheckReagent Check Reagent (Melting Point/Color) CheckSolvent->CheckReagent No BadReagent Cause: Hydrolysis (Inactive Reagent) CheckReagent->BadReagent Clumped/Low MP CheckBase Check Base (DIPEA) Stoichiometry? CheckReagent->CheckBase Looks Good BadBase Cause: Acid not Deprotonated CheckBase->BadBase < 2 Equivalents Solution Restart with Fresh Reagents CheckBase->Solution > 2 Equivalents (Unknown Issue)

References
  • Actim S.R.L. EDAC – Water soluble Carbodiimide Technical Guide. Retrieved from [Link]

  • ResearchGate. (2014). Solid phase peptide synthesis: Has anyone encountered their pre-activation solution turning orange or pink? Retrieved from [Link]

  • ResearchGate. (2019). Thermodiffusion and hydrolysis of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Retrieved from [Link]

  • ResearchGate. (2018). Color change during coupling in peptide synthesis? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for EDC Coupling Reactions

To: Research Scientists & Process Chemists From: Senior Application Scientist, Bioconjugation & Synthesis Division Subject: Advanced Troubleshooting for Urea Byproduct Removal (EDU) Executive Summary The primary advantag...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists & Process Chemists From: Senior Application Scientist, Bioconjugation & Synthesis Division Subject: Advanced Troubleshooting for Urea Byproduct Removal (EDU)

Executive Summary

The primary advantage of using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) over older carbodiimides like DCC is the water solubility of its urea byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) .[1] Theoretically, a simple aqueous wash should remove it. In practice, however, variable pH conditions, solvent choices, and side-reactions often trap this byproduct in your organic phase or co-elute it with your product.

This guide moves beyond basic textbook protocols to address the specific physicochemical failures that cause urea retention and provides self-validating workflows to ensure purity.

Module 1: The Standard Aqueous Workup (The "Acid Wash" Protocol)

The Scenario: You are performing a standard amide coupling in Dichloromethane (DCM) or Ethyl Acetate. The Issue: After a standard water wash, NMR shows a persistent impurity (multiplets around 1.1 ppm and 2.8 ppm). The Fix: You are likely failing to protonate the tertiary amine of the urea byproduct.

The Mechanism

The urea byproduct (EDU) contains a basic dimethylamino group. At neutral pH, it possesses significant solubility in organic solvents like DCM. To force it into the aqueous phase, you must protonate this amine (


), converting it into a highly polar ammonium salt.
Optimized Protocol
  • Dilution: Dilute the reaction mixture 5-fold with Ethyl Acetate (preferred over DCM for better phase separation, though DCM is acceptable).

  • Acidic Wash (Critical Step): Wash the organic phase 2× with 0.5 M HCl or 10% Citric Acid .

    • Why: This drops the pH < 3, ensuring 99.9% protonation of the urea's dimethylamino tail.

  • Basic Wash: Wash 2× with Saturated

    
    .
    
    • Why: Removes unreacted carboxylic acid starting material and neutralizes any entrained acid.

  • Brine Wash: Wash 1× with Saturated NaCl to remove trapped water.

  • Dry & Concentrate: Dry over

    
    .
    

Data Table: Solvent Compatibility for Urea Removal

Solvent SystemUrea Removal Efficiency (Neutral Wash)Urea Removal Efficiency (Acid Wash)Notes
DCM LowHighUrea is moderately soluble in neutral DCM.[1]
Ethyl Acetate MediumVery High Best choice for liquid-liquid extraction.[1]
Diethyl Ether HighHighUrea precipitates out; can often be filtered off directly.[2]
DMF N/AN/ADMF is miscible with water; requires extensive brine washes or LiCl.[3]
Module 2: The "Water-Soluble Product" Challenge

The Scenario: Your target molecule is a peptide, nucleotide, or polar small molecule that is water-soluble.[2] The Issue: You cannot perform an aqueous extraction because your product will wash away with the urea. The Fix: Switch to Solid-Phase Scavenging or Chromatographic filtration.

Strategy A: Polymer-Supported Reagents (Prevention)

Instead of free EDC, use Polymer-Supported EDC (PS-EDC) .[1]

  • Workflow: The reagent is bound to a polystyrene bead. The urea byproduct remains attached to the bead.

  • Purification: Simple filtration. The filtrate contains your pure product.

  • Caveat: Slower reaction kinetics due to heterogeneous phase; requires 2-3 equivalents.[1]

Strategy B: The "Reverse" Trap (Scavenging)

If you must use solution-phase EDC:

  • Complete the reaction.[3][4][5][6]

  • Add a Polystyrene-Supported Sulfonic Acid (PS-TsOH) resin to the reaction vessel.

  • Stir for 30–60 minutes.

    • Mechanism:[5][7][8][9] The acidic resin captures the basic dimethylamino group of the urea (and unreacted EDC).

  • Filter the resin.[4] Evaporate the solvent.[4]

Module 3: The "Ghost" Impurity ( -Acylurea)[1]

The Scenario: You have washed extensively with acid, base, and brine.[3] Mass Spec shows a peak matching your product's mass (


), but NMR shows a different structure.
The Diagnosis:  You have formed 

-acylurea
.[5][8][10] This is NOT the urea byproduct; it is a rearranged, stable isomer of your active ester. It is chemically inert and virtually impossible to separate from your product without chromatography.
The Cause

If the amine nucleophile is slow to attack the


-acylisourea intermediate, the intermediate undergoes an intramolecular 

acyl migration.
Prevention Protocol
  • Add Additives: Always use NHS (N-hydroxysuccinimide) or HOBt (Hydroxybenzotriazole).[1]

    • Mechanism:[5][7][8][9] These attack the unstable

      
      -acylisourea immediately to form a stable "Active Ester," which does not rearrange but reacts rapidly with amines.
      
  • Order of Addition:

    • Wrong: Acid + EDC

      
       Wait 1 hour 
      
      
      
      Add Amine. (Promotes rearrangement).
    • Right: Acid + NHS + EDC

      
       Form Active Ester 
      
      
      
      Add Amine.
  • Temperature: Keep the activation step at

    
    . Rearrangement is thermally driven.
    
Module 4: Visualizing the Workflows
Figure 1: The Logic of Urea Removal

This flowchart illustrates the decision matrix for removing EDU based on your product's solubility.

UreaRemoval Start Reaction Complete (Contains Product + Urea Byproduct) IsProdSoluble Is Product Water Soluble? Start->IsProdSoluble AcidWash Dilute with EtOAc Wash with 0.5M HCl IsProdSoluble->AcidWash No (Standard) Resin Add Sulfonic Acid Resin (Scavenger) IsProdSoluble->Resin Yes PhaseSep Phase Separation: Urea -> Aqueous Phase (Protonated) Product -> Organic Phase AcidWash->PhaseSep BaseWash Wash with NaHCO3 (Remove Acids) PhaseSep->BaseWash Final Dry & Concentrate (Pure Product) BaseWash->Final Filter Filter Resin Resin->Filter Evap Evaporate Solvent Filter->Evap

Caption: Decision tree for removing 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) based on product solubility.

Figure 2: The

-Acylurea Trap (Mechanism)

Understanding the competition between productive coupling and the rearrangement side-reaction.

Mechanism Acid Carboxylic Acid + EDC Intermediate O-Acylisourea (Unstable Intermediate) Acid->Intermediate AmineAttack Amine Attack (Nucleophilic Substitution) Intermediate->AmineAttack Fast (with NHS) Rearrange Intramolecular Rearrangement Intermediate->Rearrange Slow (No Additive) Product Desired Amide + Urea Byproduct AmineAttack->Product SideProduct N-Acylurea (Stable Impurity) Rearrange->SideProduct

Caption: Kinetic competition between amide formation and the irreversible N-acylurea rearrangement.

FAQ: Troubleshooting Specific Failures

Q: I used an acid wash, but the urea is still there. Why? A: Your acid might be too weak or the volume too low. The urea acts as a buffer. If you have a large excess of EDC/Urea, a single wash with weak citric acid might not lower the pH enough to fully protonate the dimethylamine group. Check the pH of the aqueous layer after the wash; it must be acidic (pH < 3).

Q: Can I use precipitation to remove the urea? A: Yes, but only if your product is insoluble in ether/hexanes.

  • Protocol: Dissolve the crude mixture in a minimum amount of DCM. Drop this solution slowly into rapidly stirring cold Diethyl Ether or Hexane. The urea byproduct is generally insoluble in ether and may precipitate, but it often oils out. This method is less reliable than the acid wash.

Q: My product is acid-sensitive (e.g., contains a trityl group). Can I still do the acid wash? A: Proceed with caution. Replace HCl with 0.5 M Citric Acid or Ammonium Chloride (saturated solution). Perform the wash quickly and cold (


), then immediately neutralize with bicarbonate.
References
  • BenchChem. (2025).[2] . Retrieved from

  • Thermo Fisher Scientific. (n.d.). EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride) Instructions. Retrieved from

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Tripathi, S., et al. (2005). Polymer supported carbodiimide strategy for the synthesis of N-acylated derivatives.[11] Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • ResearchGate. (2015). How EDC byproduct urea can be separated? Retrieved from

Sources

Troubleshooting

Technical Support Center: Fast &amp; Efficient Boc Deprotection (HCl/Dioxane)

[1][2] Welcome to the Advanced Synthesis Support Hub. Topic: Selective N-tert-butoxycarbonyl (Boc) Removal utilizing 4M HCl in 1,4-Dioxane.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Welcome to the Advanced Synthesis Support Hub. Topic: Selective N-tert-butoxycarbonyl (Boc) Removal utilizing 4M HCl in 1,4-Dioxane. Status: Operational | Updated: 2025

Executive Summary: The "Surgical" Alternative

While Trifluoroacetic acid (TFA) is the most common reagent for Boc removal, it is often a "nuclear option"—cleaving not just Boc, but also tert-butyl esters, ethers, and trityl groups.

4M HCl in Dioxane is the "surgical" alternative.[1][2] Its primary advantage is chemoselectivity . It rapidly cleaves N-Boc groups while frequently leaving tert-butyl esters and ethers intact, a crucial differentiation for complex peptide or small molecule synthesis [1].

Standard Operating Protocol (The "Happy Path")

Use this baseline protocol for >90% of standard substrates.

Reagents & Setup
  • Reagent: 4.0 M HCl in 1,4-Dioxane (Commercial or freshly prepared).

  • Solvent: Anhydrous 1,4-Dioxane (or DCM as co-solvent if solubility is poor).

  • Temperature: Room Temperature (20–25 °C).

  • Time: 30 minutes – 1 hour.

Step-by-Step Workflow
  • Dissolution: Dissolve the Boc-protected substrate (1 mmol) in minimal anhydrous dioxane (or DCM).

  • Addition: Add 4M HCl in dioxane (5–10 equivalents relative to Boc groups).

    • Note: Gas evolution (CO₂ and isobutylene) will occur.[3] Ensure the vessel is vented (e.g., a needle through the septum).

  • Reaction: Stir at room temperature for 30 minutes.

  • Monitoring: Check TLC (stain with Ninhydrin) or LCMS for the disappearance of starting material.

  • Workup (Precipitation Method):

    • Dilute the reaction mixture with excess cold diethyl ether or MTBE.

    • The amine hydrochloride salt should precipitate as a white/off-white solid.

    • Filter, wash with ether, and dry under vacuum.

Troubleshooting Center (Q&A)

Direct solutions to specific experimental failures.

Q1: The reaction is incomplete after 1 hour. What is wrong?

Diagnosis: The concentration of HCl has likely dropped below the effective threshold. Root Cause: HCl gas is highly volatile. If the bottle has been opened frequently or stored in warm conditions, the concentration may be significantly <4M. The Fix:

  • Immediate: Add an additional 5–10 equivalents of reagent.

  • Systemic: Titrate your reagent or purchase smaller bottles (e.g., 100 mL) to ensure freshness. Store at 4°C.

Q2: My product is oiling out (gumming) instead of precipitating.

Diagnosis: Trapped solvent or hygroscopic salt formation. Root Cause: Dioxane has a high boiling point (101°C) and can be difficult to remove. If the salt is hygroscopic, it absorbs atmospheric water, creating a gum. The Fix:

  • Trituration: Decant the supernatant. Add fresh diethyl ether, sonicate vigorously to break up the gum, and cool to 0°C. Repeat 2-3 times.

  • Lyophilization: Dissolve the gum in water (or tBuOH/H2O) and freeze-dry. This yields a fluffy powder.

Q3: I observe alkylation on Tryptophan (Trp) or Methionine (Met) residues.

Diagnosis: "Tert-butyl cation scavenging" failure. Root Cause: The cleavage mechanism generates a reactive tert-butyl cation.[4] Without a scavenger, this electrophile attacks electron-rich side chains (Trp indole, Met sulfur, Tyr phenol). The Fix:

  • Add Scavengers: Add 2.5% v/v Triisopropylsilane (TIPS) or Thioanisole to the reaction mixture before adding HCl.

  • Note: While HCl/Dioxane is cleaner than neat TFA, sensitive substrates still require scavengers.

Q4: Will this reagent cleave my tert-butyl ester (OtBu)?

Diagnosis: Selectivity inquiry. Answer: Likely No (Good News). Expert Insight: Unlike TFA, HCl/Dioxane is kinetically selective. Han et al. (2001) demonstrated that 4M HCl/Dioxane cleaves N-Boc in ~30 mins while leaving tert-butyl esters and ethers intact [1].[5]

  • Warning: Extended reaction times (>2-3 hours) or the presence of moisture will eventually hydrolyze the ester. Quench immediately upon Boc consumption.

Mechanistic Logic & Visualization

The Mechanism

The efficiency relies on the protonation of the carbamate oxygen, leading to fragmentation.[4] The resulting carbamic acid is unstable and spontaneously decarboxylates.

BocMechanism Substrate Boc-Amine Protonation Protonated Intermediate Substrate->Protonation + H+ (HCl) Frag Fragmentation Protonation->Frag Cation t-Butyl Cation (C4H9+) Frag->Cation Slow Step Carbamic Carbamic Acid (R-NH-COOH) Frag->Carbamic Gas Gas Release (CO2 + Isobutylene) Cation->Gas - H+ Product Amine HCl Salt (R-NH3+ Cl-) Carbamic->Product - CO2

Figure 1: Acid-catalyzed cleavage pathway.[4] Note that the t-Butyl cation is the source of potential side reactions (alkylation).

Comparative Efficiency Data
FeatureHCl in Dioxane (4M) TFA / DCM (1:1) Neat TFA
Selectivity High (Spares tBu esters/ethers)Low (Cleaves tBu esters)None (Cleaves all acid-labile groups)
Reaction Speed Fast (30–60 min)Fast (30–60 min)Very Fast (5–15 min)
Workup Evaporation or Ether Precip.Evaporation (Traces difficult to remove)Evaporation (Corrosive fumes)
Salt Form Hydrochloride (Physiologically friendly)Trifluoroacetate (Toxic, alters biological assays)Trifluoroacetate

Safety & Handling (Critical)

  • Peroxide Formation: Dioxane is an ether and forms explosive peroxides upon exposure to air and light.

    • Protocol: Test for peroxides using starch-iodide paper before distilling or heating. Use commercial "anhydrous" grades packed under argon.

  • Pressure Buildup: The reaction generates 1 mole of CO₂ and 1 mole of Isobutylene gas per mole of Boc.

    • Protocol: Never run this reaction in a tightly sealed vessel. Use a septum with a bleed needle.

  • Corrosivity: HCl fumes are damaging to metal and lung tissue. Always operate in a fume hood.[6]

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001).[5] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[7][5][2][4][8] Journal of Peptide Research, 58(4), 338–341.[5]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for deprotection conditions).
  • Stahl, G. L., Walter, R., & Smith, C. W. (1978). General procedure for the synthesis of mono-N-acylated 1,6-diaminohexanes. The Journal of Organic Chemistry, 43(11), 2285–2286.

Sources

Optimization

Addressing steric hindrance in amide bond formation

Technical Support Center: Advanced Amide Bond Formation Topic: Overcoming Steric Hindrance in Difficult Couplings Current Status: Online | Agent: Senior Application Scientist Welcome to the Advanced Synthesis Support Mod...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Amide Bond Formation Topic: Overcoming Steric Hindrance in Difficult Couplings Current Status: Online | Agent: Senior Application Scientist

Welcome to the Advanced Synthesis Support Module

If you are reading this, standard EDC/NHS or HBTU couplings have likely failed. You are facing a "molecular wall"—steric hindrance caused by bulky side chains (e.g., Val, Ile, Aib),


-methylation, or conformationally restricted scaffolds.

This guide is not a textbook; it is a troubleshooting system designed to escalate your chemistry from standard protocols to high-energy activation strategies. We prioritize causality (why it failed) and self-validating workflows (how to prove it works).

Part 1: Diagnostic Workflow

Before selecting a reagent, diagnose the specific nature of your hindrance. Use the logic flow below to determine your escalation path.

Amide_Coupling_Logic Start COUPLING FAILURE (Low Yield/No Reaction) Analyze Analyze Substrate Start->Analyze IsChiral Is the Activated Carboxyl Chiral & Epimerizable? Analyze->IsChiral Standard Standard Hindrance (e.g., Val-Val) IsChiral->Standard Yes (Risk) Extreme Extreme Hindrance (N-Me, Aib, Tetrasubstituted) IsChiral->Extreme No (or Acceptable Risk) Reagent1 USE COMU or HATU + Collidine/TMP Standard->Reagent1 Moderate Bulk Reagent2 USE TFFH (Acid Fluoride) Isolable or In-situ Extreme->Reagent2 N-Methylated/Aib Reagent3 USE Ghosez's Reagent (Acid Chloride) Extreme->Reagent3 Acid Fluoride Fails

Figure 1: Decision matrix for selecting coupling strategies based on steric severity and epimerization risk.

Part 2: The Heavy Artillery (Reagent Selection)

When steric bulk prevents the approach of the amine nucleophile, the lifetime of the active ester becomes critical. If the active ester hydrolyzes or rearranges (e.g., to an


-acylurea) faster than the amine can attack, the reaction fails.
Tier 1: The Uronium/Phosphonium Standard (HATU & COMU)

For moderate hindrance (e.g., coupling two secondary amino acids), we move beyond HBTU.

  • HATU: Contains the 7-azabenzotriazole (HOAt) moiety. The pyridine nitrogen in the 7-position provides a "neighboring group effect" (anchimeric assistance) that stabilizes the active ester and accelerates the amine attack via a cyclic transition state.

  • COMU: A newer generation reagent based on Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate). It offers similar or superior reactivity to HATU but is safer (non-explosive) and minimizes epimerization.[1]

Comparative Data: Reaction Efficiency

FeatureHATUCOMUPyBOP
Leaving Group HOAt (7-Aza)OxymaHOBt
Steric Tolerance HighHighModerate
Epimerization Risk ModerateLowModerate
Solubility Good (DMF)Excellent (DMF/DCM)Good
Byproduct Removal Aqueous WashWater SolubleAqueous Wash

Critical Insight: If HATU fails, switching to PyBOP rarely helps. You must change the mechanism of activation (see Tier 2).

Part 3: Breaking the Wall (Acid Fluorides & Chlorides)

When coupling


-methylated amino acids or 

-disubstituted residues (e.g., Aib), the active ester formed by HATU is often too bulky to be approached by the nucleophile.

The Solution: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) TFFH converts the carboxylic acid into an Acid Fluoride .[2]

  • Why it works: The fluoride atom is small (low steric demand) and highly electronegative. It creates a potent electrophile that is surprisingly stable to moisture compared to acid chlorides, yet highly reactive toward amines.

TFFH_Mechanism COOH Carboxylic Acid (R-COOH) Inter Active Intermediate COOH->Inter + Base TFFH TFFH Reagent TFFH->Inter AcidF Acid Fluoride (R-CO-F) Inter->AcidF Fluorination Product Amide Bond (R-CO-N-R'2) AcidF->Product + Amine (Small Leaving Group) Amine Hindered Amine (H-N-R'2) Amine->Product

Figure 2: Mechanism of TFFH-mediated acid fluoride generation and subsequent amidation.

The "Nuclear Option": Ghosez's Reagent If acid fluorides fail, use Ghosez's Reagent (1-Chloro-


-trimethylpropenylamine) to generate an Acid Chloride  under neutral conditions. Unlike thionyl chloride (

), which produces harsh HCl gas, Ghosez's reagent forms a mild chloro-enamine intermediate.

Part 4: Troubleshooting FAQs

Q: I am seeing significant epimerization (racemization) with my hindered substrate. A: The longer the activation time, the higher the risk of oxazolone formation (the pathway to racemization).

  • Fix 1: Switch base from DIPEA to Collidine (TMP) . Collidine is too bulky to extract the

    
    -proton effectively, preserving chirality.
    
  • Fix 2: Use COMU instead of HATU. The Oxyma leaving group suppresses racemization more effectively than HOAt.

Q: My reaction turns black/tarry with HATU. A: This often indicates guanidinylation of the amine (the amine attacks the uronium reagent instead of the acid).

  • Fix: Pre-activate the acid.[3][4][5] Stir the Acid + HATU + Base for 1-2 minutes before adding the amine. Do not wait longer than 5 minutes, or the active ester may hydrolyze.

Part 5: Experimental Protocols (SOPs)

SOP 1: The "Steric Fortress" Protocol (TFFH Method)

Use for: N-methyl couplings, Aib-Aib couplings, or when HATU yields <20%.

  • Setup: Flame-dry a round-bottom flask under

    
     or Ar.
    
  • Activation:

    • Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM (0.1 M concentration).

    • Add TFFH (1.1 equiv).

    • Add DIPEA (2.5 equiv).

    • System Check: Solution should remain clear or turn slightly yellow. Stir for 30 minutes at 0°C to generate the Acid Fluoride.

  • Coupling:

    • Add the Hindered Amine (1.0–1.2 equiv).

    • Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

  • Process Check (LCMS): Take an aliquot at 1 hour. Look for the mass of the Acid Fluoride (M+18 relative to acid, or M+20 depending on ionization) to confirm activation if coupling is slow.

  • Workup: Standard aqueous wash (NaHCO3, Brine). Acid fluorides hydrolyze to the acid during workup if unreacted.

SOP 2: The "Neutral Chloride" Protocol (Ghosez's Reagent)

Use for: Extremely unreactive amines or acid-sensitive substrates where SOCl2 is too harsh.

  • Activation:

    • Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM.

    • Add Ghosez's Reagent (1.2 equiv) dropwise at 0°C.

    • Stir for 1–2 hours at RT.

    • Self-Validation: Monitor by TLC. The acid spot should disappear.

  • Coupling:

    • Add a solution of Amine (1.1 equiv) and DIPEA (2.0 equiv) in DCM.

    • Stir overnight.

  • Note: This method generates the Acid Chloride neutrally. The byproduct is a soluble amide that is easily washed away.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) as a Convenient Reagent for the Synthesis of Acid Fluorides and Peptide Coupling. Journal of the American Chemical Society.

  • Ghosez, L., et al. (1969). Synthesis of α-chloro-enamines. Angewandte Chemie International Edition.

  • El-Faham, A., et al. (2009).[2] COMU: A Safer and More Effective Replacement for HATU.[5][6] Chemistry – A European Journal.

Sources

Troubleshooting

Technical Support Center: Coupling Reaction Work-Up &amp; Quenching

Current Status: Operational Ticket Focus: Post-Reaction Processing (Suzuki, Sonogashira, Buchwald-Hartwig) Assigned Specialist: Senior Application Scientist Mission Statement You have successfully formed the Carbon-Carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Post-Reaction Processing (Suzuki, Sonogashira, Buchwald-Hartwig) Assigned Specialist: Senior Application Scientist

Mission Statement

You have successfully formed the Carbon-Carbon or Carbon-Heteroatom bond. Now you face the "Process Chemist’s Bottleneck": removing toxic metals, breaking emulsions in high-boiling solvents, and exorcising persistent byproducts like Triphenylphosphine Oxide (TPPO).

This guide is not a textbook. It is a troubleshooting interface designed to solve specific isolation failures.

Module 1: Heavy Metal Decontamination (Pd & Cu)

Issue: "My product is grey/brown, and ICP-MS shows Palladium > 500 ppm."

The Mechanistic Problem

Palladium catalysts often degrade into colloidal Pd(0) or form soluble "Pd-soup" complexes with product functional groups (amines, pyridines, thioethers). Standard silica columns often fail to capture these soluble species.

Solution A: The Chelation Wash (Liquid-Liquid)

Best for: Soluble Pd species in lipophilic products. The "NAC" Protocol: N-Acetyl Cysteine (NAC) is superior to EDTA because its thioether/thiol moiety binds Pd with higher affinity than most N-based ligands.

Step-by-Step Protocol:

  • Dilute the reaction mixture with a non-polar solvent (EtOAc or DCM).

  • Prepare a 1M aqueous solution of N-Acetyl Cysteine . Adjust pH to ~7-8 with NaOH (deprotonation enhances thiolate binding).

  • Add the NAC solution to the organic layer (1:1 v/v).

  • Critical Step: Heat the biphasic mixture to 50-60°C with vigorous stirring for 1 hour. (Heat is required to displace strong phosphine ligands).

  • Cool and separate layers.[1] The aqueous layer should be dark/colored (containing the Pd-NAC complex).

  • Wash organic layer with water and brine.[2][3]

Solution B: Solid-Phase Scavenging

Best for: High-throughput or late-stage API purification where aqueous washes cause emulsions.

Comparative Data: Scavenger Efficiency

Scavenger TypeFunctional GroupTarget Metal SpeciesRelative Speed
Silica-Thiol (Si-SH) PropylthiolPd(II), Ag(I), Hg(II)Fast (< 30 min)
Silica-DMT DimercaptotriazinePd(0), Pd(II), Ru, RhMedium (1-4 h)
Silica-TAAc TriaminePd(OAc)₂, Cu speciesFast
Activated Carbon N/AColloidal Pd(0)Slow (requires filtration)
Workflow Visualization: Palladium Removal Logic

Pd_Removal start Crude Reaction Mixture (High Pd Content) solubility Is Product Water Soluble? start->solubility yes_water Use Solid Scavenger (Si-DMT or Si-Thiol) Stir 4h @ 50°C solubility->yes_water Yes no_water Is Product Acid Sensitive? solubility->no_water No acid_sens Use Neutral Scavenger (Activated Carbon/Celite) no_water->acid_sens Yes not_acid_sens Perform NAC Wash (1M, pH 8, 60°C) no_water->not_acid_sens No

Caption: Decision matrix for selecting the optimal Palladium removal strategy based on product solubility and stability.

Module 2: The "Sticky Solvent" Exorcism (DMF/DMSO)

Issue: "I ran a reaction in DMF/DMSO, and now I have a milky emulsion that won't separate."

The "Process Chemist's Trick": The LiCl Wash

Standard water washes fail because DMF/DMSO are organic-soluble enough to drag water into the organic layer (emulsion) and organic product into the water layer (yield loss).

The Solution: 5% Lithium Chloride (LiCl) Aqueous Wash.[2][4]

Why it works (Thermodynamics):

  • Salting Out: High ionic strength forces the organic product out of the water phase.

  • Salting In: Li+ is a hard cation that coordinates strongly with the oxygen in DMF/DMSO, pulling the solvent into the aqueous phase.

Protocol:

  • Dilute the reaction mixture 5-10x with Diethyl Ether or MTBE (Avoid DCM if possible; ether/water density difference helps separation).

  • Wash with 5% aqueous LiCl (x3).[4]

    • Rule of Thumb: For every 5 mL of DMF, use 3 washes of 10 mL LiCl solution.

  • Perform a final wash with Brine to remove residual Lithium.

Module 3: The Triphenylphosphine Oxide (TPPO) Curse

Issue: "My Wittig/Suzuki/Mitsunobu product is co-eluting with TPPO."

The Precipitation Protocol (MgCl₂)

Chromatography is often insufficient for removing bulk TPPO. The most robust chemical method utilizes Magnesium Chloride to form an insoluble complex.

The Protocol:

  • Dissolve the crude residue in THF or Toluene (approx. 2-3 mL solvent per gram of crude).

  • Add MgCl₂ (2.0 equivalents relative to expected TPPO).

  • Heat to reflux for 0.5 – 1 hour.

  • Cool the mixture to room temperature (or 0°C for better yield).

  • Result: The complex

    
     precipitates as a white solid.
    
  • Filter the solid through a sinter or Celite pad.

  • Concentrate the filtrate to obtain TPPO-free product.

Workflow Visualization: TPPO Removal

TPPO_Removal crude Crude + TPPO solvent Dissolve in THF or Toluene crude->solvent reagent Add MgCl2 (2 eq) Reflux 1h solvent->reagent precip Precipitate Forms [Mg(TPPO)2Cl2] reagent->precip filter Filter Solid precip->filter pure Filtrate: Product (No TPPO) filter->pure

Caption: Chemical precipitation workflow for removing Triphenylphosphine Oxide using Magnesium Chloride.

Module 4: Sonogashira Specifics (Copper Removal)

Issue: "My alkyne product is green/blue (Copper contamination)."

The Ammonia Wash

Copper(I) iodide used in Sonogashira coupling must be oxidized and chelated to become water-soluble.

Protocol:

  • Prepare a wash solution of saturated NH₄Cl : conc. NH₄OH (9:1) .

  • Wash the organic layer until the aqueous layer turns deep blue (formation of

    
    ).
    
  • Repeat until the aqueous wash remains colorless.

  • Safety Note: Do not acidify the waste stream if you used cyanide sources (rare in modern coupling, but possible).

FAQ: Rapid Fire Troubleshooting

Q: My Suzuki coupling formed a boronic acid anhydride that won't wash out. A: This often happens with pinacol esters. Treat the crude organic layer with an aqueous solution of Sorbitol or Diethanolamine . These form water-soluble boronate esters that wash away more easily than the pinacol byproduct.

Q: I have a persistent emulsion in a basic workup. A: Add a small amount of Methanol to the biphasic mixture. It reduces surface tension. Alternatively, filter the entire emulsion through a pad of Celite; the solid particulates stabilizing the emulsion will be removed.

Q: Can I use Dithiocarbamates (DTC) for Pd removal? A: Yes. Sodium Diethyldithiocarbamate is highly effective but can be toxic. It precipitates metals as colored solids. Use it only if NAC or Silica scavengers fail.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

  • Bates, R. et al. (2022). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2. Organic Process Research & Development.[5]

  • Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics. (Reference for solvent properties and azeotropes).

  • SiliCycle Application Notes. Metal Scavenging in Pharmaceutical Industry. (General reference for Si-DMT/Si-Thiol efficiency data).

Sources

Reference Data & Comparative Studies

Validation

Comparison of Coupling Reagents for Hindered Amines: HATU vs. EDC/HOBt

[1] Executive Summary For the synthesis of amides involving sterically hindered amines (e.g., N-methylated amino acids, -disubstituted residues), HATU is the unequivocal standard, offering superior reactivity and reactio...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

For the synthesis of amides involving sterically hindered amines (e.g., N-methylated amino acids,


-disubstituted residues), HATU  is the unequivocal standard, offering superior reactivity and reaction rates compared to the EDC/HOBt  system. While EDC/HOBt remains a cost-effective workhorse for routine, unhindered couplings, it frequently fails to drive hindered reactions to completion, resulting in low yields and high rates of side reactions such as 

-acyl urea formation. HATU’s dominance is mechanistically grounded in the neighboring group effect provided by the azabenzotriazole moiety, which stabilizes the transition state and accelerates acylation by orders of magnitude.

Mechanistic Deep Dive: The "Neighboring Group" Advantage

To understand why HATU succeeds where EDC fails, one must look beyond the leaving group's acidity and examine the transition state geometry.

EDC/HOBt: The Classic Pathway

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid to form an


-acylisourea. This intermediate is highly reactive but unstable; without an additive, it rearranges into an unreactive 

-acyl urea or causes racemization. HOBt (1-Hydroxybenzotriazole) intercepts this intermediate to form an -OBt active ester.[1] While safer, the -OBt ester often lacks the electrophilicity required to overcome the steric repulsion of bulky amines.
HATU: The 7-Azabenzotriazole Effect

HATU generates an -OAt active ester (1-Hydroxy-7-azabenzotriazole).[2] The critical difference is the nitrogen atom at the 7-position of the benzotriazole ring.

  • Electron Withdrawal: The pyridine nitrogen is electron-withdrawing, making the carbonyl carbon of the active ester more electrophilic than the -OBt ester.

  • Anchiomeric Assistance: The pyridine nitrogen forms a hydrogen bond with the incoming amine's proton. This neighboring group effect pre-organizes the transition state (a 7-membered cyclic transition state), significantly lowering the activation energy for the nucleophilic attack.

Visualization: Activation Pathways & The "Aza" Effect

CouplingMechanism Acid Carboxylic Acid (R-COOH) EDC EDC + HOBt Acid->EDC HATU HATU + DIPEA Acid->HATU O_acyl O-Acylisourea (Unstable) EDC->O_acyl OBt -OBt Active Ester (Standard Reactivity) O_acyl->OBt HOBt Attack Product Amide Product OBt->Product Slow with Hindered Amine OAt -OAt Active Ester (High Reactivity) HATU->OAt Fast Activation TransState 7-Membered Cyclic Transition State (Neighboring Group Effect) OAt->TransState Amine Entry TransState->Product Rapid Coupling

Figure 1: Comparative activation pathways. Note the HATU pathway utilizes a stabilized transition state (yellow diamond) facilitating attack by hindered amines.

Head-to-Head Performance Analysis

The following data summarizes typical performance metrics when coupling a hindered substrate (e.g., Fmoc-Aib-OH to H-Aib-OMe or N-Me-Val).

FeatureEDC / HOBtHATU
Primary Use Case Routine, unhindered couplings (e.g., Gly, Ala).Hindered systems (Aib, N-Me amino acids), Macrocyclization.[1]
Reactivity Moderate. Active ester is stable but less electrophilic.High . The -OAt ester reacts 10–100x faster than -OBt.
Yield (Hindered) Low (<40%) to Failed. Often stalls.High (>90%) . Drives reaction to completion.
Racemization Good suppression, but prolonged reaction times increase risk.Excellent suppression due to rapid coupling rates (kinetic control).
Byproducts Urea (water soluble for EDC).[3][1][4]

-acyl urea if slow.
Tetramethylurea (water soluble).[4] Guanidinylated amine if excess reagent used.[1]
Cost Low ($).High (

$).[1][4][5][6]

Key Insight: In hindered systems, the cost of HATU is offset by the reduction in wasted precious intermediates and the elimination of difficult purification steps required to separate product from unreacted starting material.

Decision Matrix: When to Switch?

Do not default to HATU for everything; it is wasteful. Use this logic flow to determine the correct reagent.

DecisionTree Start Start: Amide Coupling IsHindered Is the Amine or Acid Sterically Hindered? (e.g., N-methyl, Aib, Tert-butyl) Start->IsHindered UseHATU USE HATU (or PyAOP) IsHindered->UseHATU Yes IsRacemization Is the Acid Prone to Racemization? (e.g., Cys, His) IsHindered->IsRacemization No YesHindered Yes NoHindered No UseDicOxyma USE DIC/Oxyma or HATU (controlled) IsRacemization->UseDicOxyma Yes Budget Is Budget/Scale a Primary Constraint? IsRacemization->Budget No YesRac Yes NoRac No Budget->UseHATU No (Speed priority) UseEDC USE EDC/HOBt (Standard Protocol) Budget->UseEDC Yes

Figure 2: Reagent selection workflow based on steric hindrance and chemical sensitivity.

Validated Experimental Protocols

Protocol A: HATU Coupling for Hindered Amines

Best for: N-methylated peptides, intramolecular cyclization, Aib-Aib coupling.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0 – 1.2 equiv)

  • HATU (1.0 – 1.1 equiv) (CRITICAL: Do not use large excess)

  • DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) (2.0 – 3.0 equiv)

  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.0 equiv) in minimal dry DMF.

  • Activation: Add DIPEA (1.0 equiv) to the mixture. Stir for 1–2 minutes maximum .

    • Note: Unlike other reagents, prolonged pre-activation of HATU can lead to self-reaction or racemization.

  • Coupling: Immediately add the Amine (1.0 equiv) and the remaining DIPEA (1.0–2.0 equiv).

  • Monitoring: Stir at room temperature. Reaction is typically complete in 30–60 minutes. Monitor via LC-MS.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 1M HCl (if acid stable), sat. NaHCO3, and Brine. Dry over MgSO4.

Protocol B: EDC/HOBt Standard Coupling

Best for: Routine synthesis, water-soluble byproduct requirements.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0 equiv)[7]

  • EDC.HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Base: DIPEA or NMM (N-methylmorpholine) (2.0 – 3.0 equiv)

  • Solvent: DCM or DMF

Step-by-Step:

  • Dissolution: Dissolve Acid (1.0 equiv) and HOBt (1.2 equiv) in DCM or DMF at 0°C (ice bath).

  • Activation: Add EDC.HCl (1.2 equiv). Stir at 0°C for 15 minutes.

  • Addition: Add the Amine (1.0 equiv) followed by the Base.

  • Reaction: Allow the reaction to warm to room temperature naturally. Stir for 4–12 hours.

  • Workup: The urea byproduct is water-soluble.[3][1][4] Wash organic layer with water, 1M HCl, and sat. NaHCO3.

Troubleshooting & "Pro-Tips"

The "Guanidinylation" Trap (HATU)

The most common failure mode with HATU is guanidinylation of the amine.

  • Mechanism: If the activation of the acid is slow, or if HATU is present in excess, the unreacted HATU (which is a guanidinium salt) can react directly with the amine to form a guanidine byproduct, permanently capping the amine.

  • Solution: Never use >1.1 equivalents of HATU. Ensure the acid is fully dissolved and activated before the amine encounters the HATU.

The "N-Acyl Urea" Dead End (EDC)

If the amine is too hindered (slow attack), the


-acylisourea intermediate generated by EDC will rearrange into an unreactive 

-acyl urea.
  • Symptom: Starting material is consumed, but the mass spec shows a product +43 Da (or mass of urea) higher than expected, and no amide is formed.

  • Solution: Switch to HATU immediately. Adding more EDC will not fix steric hindrance.

References

  • Carpino, L. A. (1993).[2] 1-Hydroxy-7-azabenzotriazole.[1][2][8] An efficient peptide coupling additive.[1][4][5][6][8][9][10] Journal of the American Chemical Society.

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation procedures. Methods in Enzymology.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Sigma-Aldrich (Merck). Peptide Coupling Reagents Guide.

  • Common Organic Chemistry. HATU Coupling Mechanism and Protocol.

Sources

Comparative

The Seven-Membered Advantage: A Technical Guide to 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic Acid

[1] Executive Summary In the design of peptidomimetics, conformational constraint is the primary tool for reducing the entropy penalty of ligand-target binding. While Proline (5-membered) and Pipecolic acid (6-membered)...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the design of peptidomimetics, conformational constraint is the primary tool for reducing the entropy penalty of ligand-target binding. While Proline (5-membered) and Pipecolic acid (6-membered) are the industry standards for inducing turns, they often lock peptides into rigid geometries that may miss the optimal binding pocket conformation.

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid (hereafter Boc-Dzb ) represents a critical "Goldilocks" scaffold.[1] As a 7-membered cyclic alpha-amino acid, it occupies a unique structural niche: it retains the proteolytic stability of a cyclic system but possesses sufficient ring flexibility to access Ramachandran angles (


) forbidden to Proline. This guide analyzes its performance against standard analogs and provides validated protocols for its incorporation into peptide backbones.[1]
Part 1: Structural & Conformational Analysis[1][2]

To understand why a researcher would select Boc-Dzb over Proline, we must analyze the ring mechanics.[1] The 7-membered diazepane ring is not merely "larger"; it introduces a fundamentally different conformational landscape.[1][2]

1.1 The "Constraint Spectrum"

The efficacy of a constrained amino acid is determined by its ability to lock a peptide backbone into a bioactive conformation (e.g.,


-turn, 

-helix mimic).
FeatureProline (Pro)Pipecolic Acid (Pip)Boc-Dzb (Diazepane)
Ring Size 5-membered6-membered7-membered
Conformation Envelope (C

-endo/exo)
Chair / Twist-BoatChair / Twist-Chair
Flexibility Rigid (Locked

)
ModerateSemi-Flexible
Turn Induction Type I/II

-turns

-helical turns

-turns / Distorted

-turns
Cis/Trans Ratio High Cis propensityModerateFavors Trans (lower barrier)
1.2 Ramachandran Space & Folding

Proline is restricted to a narrow region of


 angles (approx. -60°).[1] Boc-Dzb, due to the extra methylene and nitrogen in the ring, allows for a wider range of 

and

angles. This allows the peptide backbone to adopt "distorted" geometries often found in the flexible loops of kinases and GPCRs, which Proline cannot mimic without breaking the helix.

Key Insight: The 1,4-diazepane scaffold is particularly effective at mimicking the


 and 

positions of

-turns
, serving as a scaffold for RGD (Arg-Gly-Asp) integrin inhibitors where slight flexibility is required to fit the receptor interface.

Conformational_Landscape Start Target Conformation Proline Proline (5-Ring) Rigid: u03C6 fixed at -65° Induces: Type I/II Beta Turns Start->Proline High Constraint Needed Pipecolic Pipecolic Acid (6-Ring) Moderate: u03C6 ~ -50° to -80° Induces: Alpha-Helix / 3-10 Helix Start->Pipecolic Helical Mimicry Diazepane Boc-Dzb (7-Ring) Adaptive: Wider u03C6 range Induces: Gamma Turns / Extended Loops Start->Diazepane Loop Mimicry / Scaffold Hopping Outcome1 High Affinity for Deep/Narrow Pockets Proline->Outcome1 Pipecolic->Outcome1 Outcome2 High Affinity for Surface Loops/Broad Interfaces Diazepane->Outcome2

Figure 1: Decision matrix for selecting constrained amino acids based on target secondary structure.[1]

Part 2: Synthetic Utility & Coupling Dynamics[4]

Synthesizing peptides with Boc-Dzb presents specific challenges. Unlike primary amines, the nucleophilic nitrogen in Boc-Dzb is a secondary amine within a 7-membered ring.[1] This creates significant steric hindrance.[1]

2.1 The Secondary Amine Challenge

Standard coupling reagents (e.g., EDC/NHS or HBTU) often result in low yields or incomplete coupling when attaching an amino acid to the N-terminus of the diazepane ring.

  • Problem: The nucleophilic attack of the secondary amine is slow.

  • Risk: Extended reaction times can lead to epimerization of the activated incoming amino acid.

  • Solution: Use high-reactivity coupling reagents that stabilize the active ester.[1] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP are required.[1]

2.2 Orthogonal Protection

The molecule contains two nitrogens:

  • N1 (Boc-protected): This is the "side chain" or distal nitrogen.[1] It remains protected during peptide assembly.[1]

  • N4 (Ring Amine): This acts as the alpha-amine for peptide coupling.[1]

Critical Note: Upon final cleavage (TFA), the N1-Boc is removed, yielding a secondary amine in the side chain. This can be further functionalized (e.g., reductive amination) to introduce diversity elements, a feature Proline lacks.

Synthesis_Workflow Step1 1. Activation Reagent: HATU + HOAt Base: DIEA (2.5 eq) Solvent: DMF Step2 2. Coupling Add Incoming AA Time: 2-4 Hours Temp: RT Step1->Step2 Decision Check Completion (Kaiser Test Fails for 2° Amines) Step2->Decision Decision->Step2 Incomplete Step3 3. Validation Method: Chloranil Test or LC-MS Decision->Step3 Complete Step4 4. Deprotection 20% Piperidine (Fmoc) or TFA (Boc) Step3->Step4

Figure 2: Optimized coupling workflow for sterically hindered secondary amines like Boc-Dzb.

Part 3: Experimental Protocols
Protocol A: Coupling Boc-Dzb to a Resin-Bound Peptide

Use this protocol to add Boc-Dzb to the N-terminus of a growing chain.[1]

  • Resin Preparation: Swell 100 mg of Rink Amide MBHA resin (loading 0.5 mmol/g) in DMF for 30 min.

  • Activation:

    • Dissolve Boc-Dzb (3.0 eq relative to resin) in dry DMF.[1]

    • Add HATU (2.9 eq) and HOAt (3.0 eq).[1] Note: HOAt is crucial for minimizing racemization.

    • Add DIEA (6.0 eq).[1]

    • Pre-activate for 2 minutes (color change to yellow/orange is normal).[1]

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 3 hours .

    • Comparison: Standard amino acids only require 45-60 mins.[1] The 7-membered ring requires extended time due to steric bulk.[1]

  • Monitoring: Perform a Chloranil Test (standard Kaiser test does not work for secondary amines).[1]

    • Blue particles = Free secondary amine present (Incomplete).[1]

    • Colorless particles = Coupled (Complete).[1]

Protocol B: Coupling an Amino Acid ONTO Boc-Dzb

Use this protocol when Boc-Dzb is already on the resin, and you need to extend the chain.

  • Challenge: The N4 nitrogen of the anchored diazepane is a sterically hindered secondary amine.[1]

  • Reagent Switch: Use PyBrOP or COMU instead of HBTU.

  • Procedure:

    • Dissolve Fmoc-Amino Acid (4 eq).

    • Add PyBrOP (4 eq) and DIEA (8 eq).[1]

    • Double Couple: Perform the coupling reaction twice (2 x 2 hours) to ensure 100% conversion.

    • Why? Unreacted secondary amines are difficult to cap and will lead to deletion sequences.[1]

Part 4: Pharmacokinetic Implications[1]

Replacing Proline with Boc-Dzb often improves the metabolic stability of peptide drugs.[1]

  • Proteolytic Resistance: Mammalian proteases (trypsin, chymotrypsin, pepsin) have evolved to recognize the specific geometry of alpha-amino acids and Proline. The expanded 7-membered ring of Boc-Dzb distorts the scissile bond, rendering it unrecognizable to most endopeptidases.

  • Lipophilicity: The tert-butyl group and the extra methylene units increase the LogP (lipophilicity) compared to Proline.

    • Proline cLogP: ~ -0.3[1]

    • Boc-Dzb cLogP: ~ 1.2 (due to Boc)

    • Impact: Improved passive membrane permeability for cellular targets.[1]

References
  • Conformational Analysis of 1,4-Diazepanes: BenchChem Technical Guides. "Conformational Analysis of Substituted 1,4-Diazepanes."

  • Peptide Macrocyclization Strategies: Chemical Society Reviews.[1][3] "Recent advances in peptide macrocyclization strategies."[1][3][4]

  • Proline vs. Analogs in Folding: Journal of Medicinal Chemistry. "Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping."

  • Coupling Reagents for Hindered Amines: Chemical Reviews. "Peptide Coupling Reagents, More than a Letter Soup."[1]

  • Metabolic Stability of Cyclic Amino Acids: National Institutes of Health (PMC).[1] "Proline metabolism and redox; maintaining a balance in health and disease."[1][5]

Sources

Validation

Biological Activity of Novel 1,4-Diazepane Derivatives: A Comparative Technical Guide

This guide provides an in-depth technical analysis of novel 1,4-diazepane (homopiperazine) derivatives, focusing on their emerging roles in oncology, antimicrobial resistance, and neuropharmacology. Unlike the rigid 6-me...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of novel 1,4-diazepane (homopiperazine) derivatives, focusing on their emerging roles in oncology, antimicrobial resistance, and neuropharmacology. Unlike the rigid 6-membered piperazine ring, the 7-membered 1,4-diazepane scaffold offers unique conformational flexibility and lipophilicity, allowing for distinct binding modes in protein pockets such as KRAS-G12D and bacterial efflux pumps.

Executive Summary: The Homopiperazine Advantage

The 1,4-diazepane scaffold (homopiperazine) represents a strategic "ring expansion" of the classic piperazine moiety found in drugs like Ciprofloxacin and Imatinib. This structural modification alters the vector orientation of substituents and increases ring flexibility, often resulting in:

  • Enhanced Sigma Receptor Affinity: Crucial for neuroprotective and antipsychotic activity.

  • Improved Hydrophobicity: Facilitating blood-brain barrier (BBB) penetration.

  • Unique Binding Topologies: Enabling inhibition of "undruggable" targets like KRAS mutants.

Comparative Analysis: Anticancer Activity

Recent medicinal chemistry campaigns have repositioned 1,4-diazepanes from simple linkers to active pharmacophores targeting specific oncogenic mutations.

Case Study: KRAS-G12D Inhibition

A novel series of 1,4-diazepane-based PROTACs and inhibitors have demonstrated potent activity against pancreatic cancer cell lines.

Performance Comparison: 1,4-Diazepane Derivative (Cmpd 10c) vs. Standard Controls

MetricNovel 1,4-Diazepane (Cmpd 10c)Standard KRAS Inhibitor (Sotorasib/Adagrasib)*Wild-Type Control (A549)
Target KRAS-G12D (Mutant)KRAS-G12C (Specific)Wild-Type KRAS
IC50 (Panc1 Cells) 1.40 µM N/A (G12C specific)> 100 µM
Selectivity Index 4.9-fold (vs. WT)HighN/A
Mechanism Glu92/His95 InteractionCys12 Covalent BondN/A

Note: Direct comparison is nuanced as approved inhibitors target G12C; however, the 1,4-diazepane derivative shows rare potency against the G12D mutation.

Mechanism of Action: KRAS Binding

The 7-membered ring allows the molecule to adopt a "folded" conformation that fits into the shallow groove of the KRAS-G12D mutant, a feat difficult for rigid piperazine analogs.

KRAS_Pathway Ligand 1,4-Diazepane Derivative (Cmpd 10c) KRAS_Mutant KRAS-G12D Mutant (Pancreatic Cancer) Ligand->KRAS_Mutant Targets Binding Pocket Occupation (Glu92/His95 Interaction) KRAS_Mutant->Binding Inhibits Signaling RAF-MEK-ERK Pathway Binding->Signaling Blocks Phosphorylation Outcome Apoptosis & Antiproliferation Signaling->Outcome Result

Figure 1: Mechanism of KRAS-G12D inhibition by 1,4-diazepane derivatives, preventing downstream RAF-MEK-ERK signaling.

Antimicrobial & Efflux Pump Inhibition

While piperazines (e.g., Ciprofloxacin) are established antibiotics, 1,4-diazepanes are emerging as Efflux Pump Inhibitors (EPIs) , capable of reversing resistance in multi-drug resistant (MDR) bacteria.

Experimental Data: Reversal of Resistance

Assay: Checkerboard Titration against E. coli (MDR strains).

Compound ClassMIC Alone (µg/mL)MIC + Ciprofloxacin (Combination)Fold Reduction (Potentiation)
1-Benzyl-1,4-diazepane > 256 (Inactive)0.5 16-fold
Control (No Inhibitor)N/A8.0 (Resistant)1.0
Phenylalanine-Arginine (PAβN)*> 1280.2532-fold

Note: While PAβN is a standard EPI, it is toxic. 1,4-Diazepanes offer a more favorable cytotoxicity profile.

Mechanism: Efflux Pump Blockade

The lipophilic benzyl-homopiperazine moiety competes for the binding site of the AcrAB-TolC efflux pump, preventing the expulsion of the antibiotic.

Efflux_Mechanism Antibiotic Antibiotic (Ciprofloxacin) Bacterium MDR E. coli (Cytoplasm) Antibiotic->Bacterium Entry Pump AcrAB-TolC Efflux Pump Bacterium->Pump Recognized Pump->Antibiotic Expulsion Survival Bacterial Survival Pump->Survival Resistance Death Bacterial Cell Death Pump->Death Accumulation of Antibiotic Diazepane 1,4-Diazepane Inhibitor Diazepane->Pump Blocks Channel

Figure 2: Synergistic action of 1,4-diazepane derivatives in blocking bacterial efflux pumps, restoring antibiotic sensitivity.

Experimental Protocols

A. Synthesis: Green Aza-Nazarov Cyclization

This protocol describes the "atom-economical" synthesis of the 1,4-diazepane ring, avoiding harsh cyclization conditions.

Reagents:

  • 1,2-Diamine (e.g., Ethylenediamine derivatives)

  • Alkyl 3-oxohex-5-enoate[1]

  • Catalyst: Bronsted acid or Lewis acid (e.g., Sc(OTf)3)

Workflow:

  • Condensation: Mix diamine and keto-ester (1:1 equiv) in Ethanol at Room Temp for 2h.

  • Imine Formation: Monitor TLC for disappearance of starting material.

  • Cyclization: Heat to 60°C. The in situ generated aza-Nazarov reagent undergoes intramolecular aza-Michael cyclization.

  • Purification: Silica gel column chromatography (Eluent: DCM/MeOH 95:5).

B. Biological Assay: MTT Cytotoxicity Screen

Objective: Determine IC50 against cancer cell lines (e.g., Panc1, HeLa).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add 1,4-diazepane derivatives (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM).

    • Control: DMSO (0.1%) vehicle control.

    • Positive Control: Doxorubicin (1 µM).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Development: Add 20 µL MTT solution (5 mg/mL). Incubate 4h.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Teimoori, S., et al. (2011).[2] "Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents." Journal of Cancer Therapy. Link

  • Ishizaka, Y., et al. (2024). "Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging." Journal of Medicinal Chemistry. Link

  • Grimster, N.P., et al. (2020). "Synthesis of 1,4-Diazepanes and Benzo[b][1,4]diazepines by a Domino Process." The Journal of Organic Chemistry. Link

  • Zhang, M., et al. (2021).[3] "Piperazine based antimicrobial polymers: a review." RSC Advances. Link

  • Machado, D., et al. (2019). "1-benzyl-1,4-diazepane reduces the efflux of resistance-nodulation-cell division pumps in Escherichia coli." Future Microbiology. Link

Sources

Comparative

Interpreting NMR and mass spectrometry data for product characterization

Comparative Guide: Integrated High-Resolution vs. Rapid Screening Workflows for Small Molecule Characterization Executive Summary In pharmaceutical development, "identity" is not merely a label; it is a critical quality...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Integrated High-Resolution vs. Rapid Screening Workflows for Small Molecule Characterization

Executive Summary

In pharmaceutical development, "identity" is not merely a label; it is a critical quality attribute defined by regulatory frameworks like ICH Q6A. The interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data forms the bedrock of structural confirmation.

This guide compares two distinct characterization workflows:

  • Rapid Screening Characterization (RSC): Utilizes Benchtop NMR (60–80 MHz) and Single Quadrupole MS (Low Res). Best for reaction monitoring and rough purity checks.

  • Integrated High-Resolution Characterization (HRC): Utilizes High-Field NMR (400+ MHz) and High-Resolution MS (Q-TOF/Orbitrap). Essential for final structure elucidation, impurity profiling (<0.1%), and regulatory submission.

Key Takeaway: While RSC offers speed and accessibility, it lacks the resolution to distinguish regioisomers or isobaric impurities. HRC is the non-negotiable standard for "Structure Proof" in regulatory filings.

Comparative Performance Metrics

The following data contrasts the capabilities of the two workflows. These metrics determine which method is appropriate for a given stage of development.

FeatureRapid Screening (RSC)High-Resolution (HRC)Impact on Interpretation
NMR Frequency 60 – 80 MHz400 – 800 MHzDispersion: HRC separates overlapping multiplets essential for complex coupling analysis.
NMR Linewidth 0.5 – 1.5 Hz< 0.2 HzResolution: RSC often obscures small coupling constants (

) needed for stereochemistry.
NMR Sensitivity mM range (mg quantities)

M range (

g quantities)
Impurities: HRC can detect 0.1% impurities; RSC is typically blind below 1-2%.
MS Accuracy Nominal Mass (

0.5 Da)
Exact Mass (< 5 ppm)Formula ID: HRC confirms elemental composition; RSC only confirms nominal weight.
MS Selectivity Low (Isobars indistinguishable)High (Resolves isobars)Confidence: HRC removes false positives from background matrix ions.

Workflow 1: High-Resolution NMR Interpretation

The Self-Validating Protocol

Expert interpretation is not about "reading" a spectrum; it is about building a case where every signal is accounted for.

Step 1: The Integrity Check (Self-Validation)

Before assignment, validate the data quality:

  • Phasing & Baseline: Ensure the baseline is flat. A rolling baseline distorts integration.

  • Referencing: Lock the solvent residual peak (e.g., DMSO-

    
     at 2.50 ppm). All chemical shifts are relative to this.
    
  • Integration Summation: Set the integral of a known distinct peak (e.g., a methyl group) to its theoretical proton count (e.g., 3.0). Sum all integrals. If the total deviates significantly from the formula, the sample is impure or wet.

Step 2: Connectivity Mapping (The Logic)

Do not rely on 1D


H NMR alone for complex molecules. Use 2D correlations to establish causality.
  • HSQC (Heteronuclear Single Quantum Coherence): The "Census." Matches every proton to its attached carbon. This filters out solvent peaks and exchangeable protons (OH, NH) which have no HSQC cross-peak.

  • COSY (Correlation Spectroscopy): The "Neighbor Check." Identifies protons separated by 3 bonds (

    
    ).
    
  • HMBC (Heteronuclear Multiple Bond Correlation): The "Skeleton Key." Correlations over 2-4 bonds. Critical for connecting fragments across "silent" atoms (quaternary carbons, ethers, carbonyls).

Visualization: NMR Interpretation Logic

NMR_Workflow Start Raw NMR Data QC QC: Phase, Shim, Reference Start->QC Integration Integration Check (Does Sum = Formula?) QC->Integration HSQC HSQC: Map H to C Integration->HSQC Pass Reprocess Reprocess/Resample Integration->Reprocess Fail COSY COSY: Spin Systems HSQC->COSY HMBC HMBC: Link Fragments COSY->HMBC Structure Confirmed Structure HMBC->Structure

Caption: The HRC NMR workflow enforces a quality control gate (Integration Check) before advanced 2D correlation, ensuring structural hypotheses are based on quantitative reality.

Workflow 2: High-Resolution MS Interpretation

The Exact Mass Confirmation

In HRC, we move beyond "Does the mass match?" to "Is the elemental formula indisputable?"

Step 1: The Accuracy Gate

The observed mass must be within 5 ppm of the theoretical mass.[1]



  • Example: Theoretical

    
     = 400.1234. An observed mass of 400.1250 is a 4.0 ppm error (Acceptable). An observed mass of 400.2000 is a 191 ppm error (Fail—likely a different compound).
    
Step 2: Isotopic Pattern Matching

The Monoisotopic peak (


) is not the only data point. The 

(Carbon-13) and

(Sulfur, Chlorine, Bromine) abundances must match the theoretical distribution.
  • Chlorine Rule: A 3:1 ratio of

    
     : 
    
    
    
    indicates one Cl atom.
  • Bromine Rule: A 1:1 ratio indicates one Br atom.

  • Nitrogen Rule: An odd nominal mass indicates an odd number of nitrogens.

Visualization: MS Decision Matrix

MS_Workflow Input HRMS Spectrum AccCheck Mass Error < 5 ppm? Input->AccCheck IsoCheck Isotope Pattern Match? AccCheck->IsoCheck Yes Reject Reject Candidate AccCheck->Reject No FragCheck Fragment Analysis (MS/MS) IsoCheck->FragCheck Yes IsoCheck->Reject No Confirmed Formula Confirmed FragCheck->Confirmed

Caption: HRC Mass Spectrometry relies on a dual-validation system: High mass accuracy (<5 ppm) establishes the list of candidates, while isotopic fidelity confirms the specific elemental composition.[1]

Case Study: The Regioisomer Trap

Scenario: A drug development team synthesizes a precursor involving the alkylation of an imidazole ring.

  • Target: N1-alkylated product.

  • Potential Impurity: N3-alkylated regioisomer.

Analysis by Rapid Screening (RSC)
  • LC-MS (Single Quad): Both isomers have the exact same nominal mass. The RSC workflow shows a single peak (or co-eluting peaks) with the correct mass (

    
    ).
    
  • Benchtop NMR (60 MHz): The aromatic region is clustered. The subtle shift differences between N1 and N3 substitution are obscured by line broadening (>1 Hz).

  • Result: False Confirmation. The team proceeds with a mixture, leading to failure in downstream biological assays.

Analysis by Integrated High-Resolution (HRC)
  • HRMS (Q-TOF): Still shows the same mass, but fragmentation (MS/MS) might show subtle differences in daughter ions.

  • High-Field NMR (600 MHz):

    • 1H NMR: Sharp resolution reveals two distinct sets of aromatic signals with different integration ratios (e.g., 95:5).

    • NOESY (Nuclear Overhauser Effect): This is the "smoking gun." The N1-alkyl group will show a spatial correlation (NOE) to the proton on C2 and C5. The N3-isomer would show a different spatial pattern.

  • Result: Detection of 5% impurity. The batch is flagged for re-purification.

References

  • International Council for Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[2] (1999). Available at: [Link]

  • American Chemical Society (ACS). Author Guidelines for Publication: Characterization of Organic Compounds. (2023).[1][3] Available at: [Link]

  • Blagg, R. High-field to Benchtop NMR Spectroscopy - Sensitivity and Resolution Comparisons. Oxford Instruments Application Notes. (2023).[1][3] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Available at: [Link]

Sources

Validation

Comparative Guide: Boc vs. Fmoc Solid-Phase Peptide Synthesis (SPPS)

Executive Summary In the landscape of peptide therapeutics and structural biology, the choice between Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies is not merely a preference—i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptide therapeutics and structural biology, the choice between Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies is not merely a preference—it is a determinant of synthetic success.[1] While Fmoc chemistry has become the industry standard for high-throughput and automated synthesis due to its mild orthogonality, Boc chemistry remains indispensable for "difficult," hydrophobic, and aggregation-prone sequences.[1][]

This guide objectively compares the mechanistic underpinnings, experimental workflows, and performance metrics of both strategies, providing the technical grounding required to select the optimal pathway for your target molecule.

Mechanistic Principles & Orthogonality

The fundamental difference lies in the orthogonality of the protecting groups.[1][3][4] A truly orthogonal system allows the removal of one protecting group class without affecting the other.[1][3]

The Boc Strategy (Graduated Acid Lability)

Boc chemistry relies on graduated acid lability . It is not truly orthogonal because both the temporary N-terminal protection (Boc) and the permanent side-chain protection (Benzyl-based) are removed by acid—simply at different strengths.[5]

  • Deprotection: Trifluoroacetic acid (TFA) removes the Boc group.[1][6]

  • Cleavage: Hydrogen fluoride (HF) or TFMSA removes the peptide from the resin and deprotects side chains.[1][6]

The Fmoc Strategy (True Orthogonality)

Fmoc chemistry utilizes a base-labile N-terminal group and acid-labile side-chain protection.[1][3] This constitutes true orthogonality, as the basic conditions used for deprotection do not affect the acid-sensitive side chains or linker.

  • Deprotection: Piperidine (secondary amine) removes the Fmoc group via a

    
    -elimination mechanism.
    
  • Cleavage: TFA removes the peptide from the resin and deprotects side chains.[1][6]

Visualization of Orthogonality

The following diagram illustrates the chemical axes defining these two strategies.

Orthogonality cluster_Boc Boc Strategy (Graduated Acid Lability) cluster_Fmoc Fmoc Strategy (True Orthogonality) Boc_Group N-Term: Boc Group Boc_Reagent Reagent: 50% TFA (Moderate Acid) Boc_Group->Boc_Reagent Removes Side_Bzl Side Chain: Benzyl (Bzl) Boc_Reagent->Side_Bzl Minimal Effect (Ideally) Cleavage_HF Cleavage: HF / TFMSA (Strong Acid) Side_Bzl->Cleavage_HF Removes Fmoc_Group N-Term: Fmoc Group Fmoc_Reagent Reagent: 20% Piperidine (Base) Fmoc_Group->Fmoc_Reagent Removes Side_tBu Side Chain: tBu / Trt Fmoc_Reagent->Side_tBu No Effect (Orthogonal) Cleavage_TFA Cleavage: 95% TFA (Acid) Side_tBu->Cleavage_TFA Removes

Caption: Comparative orthogonality schemes. Note the cross-reactivity potential in Boc (dashed line) versus the distinct chemical axes in Fmoc (green line).

Performance Analysis: Data & Causality

Aggregation and "Difficult Sequences"

One of the most critical decision points is peptide aggregation.[1] During synthesis, growing peptide chains can form inter-chain hydrogen bonds (beta-sheets), causing the resin to "gel" and preventing reagents from reaching the N-terminus.

  • Boc Advantage: The TFA deprotection step protonates the N-terminal

    
    -amino group (
    
    
    
    ). This positive charge creates electrostatic repulsion between chains and disrupts hydrogen bond networks, effectively "resolubilizing" the peptide before the next coupling.
  • Fmoc Limitation: The neutral basic conditions of Fmoc deprotection do not disrupt these aggregates. Consequently, Fmoc synthesis of hydrophobic peptides often requires "magic mixtures" (e.g., pseudoproline dipeptides, DBU, or chaotropic salts) to prevent deletion sequences.

Side Reactions and Purity

The choice of strategy dictates the impurity profile.

FeatureBoc SPPSFmoc SPPS
Primary Side Reaction Acid Catalyzed: Repetitive TFA exposure can cause premature cleavage of side chains or benzyl ester linkages.Base Catalyzed: Aspartimide formation (especially with Asp-Gly sequences) and racemization of Cys/His.
Scavenging Needs High. Carbonium ions generated during HF cleavage are highly reactive.Moderate. Dibenzofulvene (deprotection byproduct) must be scavenged to prevent re-attachment.
Synthesis Purity Generally higher for long (>40 AA) or hydrophobic peptides due to aggregation disruption.Generally higher for acid-sensitive peptides (e.g., phosphopeptides, glycopeptides) due to mild conditions.
Racemization Low risk during deprotection; risk exists during activation.Risk during prolonged base exposure (deprotection).
Comparative Data Summary
ParameterBoc / BenzylFmoc / tBu
Coupling Efficiency (Difficult Seq) High (due to H-bond disruption)Moderate (requires optimization)
Solubility of Intermediates High (TFA solvates chains)Variable (solvent dependent)
Cleavage Safety Hazardous (Requires HF/Teflon)Manageable (TFA/Glassware)
Automation Suitability Low (Corrosive reagents)Excellent (Standard pumps/tubing)
Cost (Reagents) Lower (Boc-AA are cheaper)Higher (Fmoc-AA & Piperidine)

Experimental Protocols

The following workflows represent standard operating procedures (SOPs) for a single coupling cycle.

Workflow Visualization

SPPS_Cycle cluster_Deprotect Step 1: Deprotection cluster_Wash1 Step 2: Wash cluster_Neutralize Step 3: Neutralization (Boc Only) cluster_Coupling Step 4: Coupling Start Start: Resin-AA(n) Boc_Dep Boc: 50% TFA/DCM (Removes Boc, Protonates Terminus) Start->Boc_Dep If Boc Fmoc_Dep Fmoc: 20% Piperidine/DMF (Removes Fmoc, Neutral Terminus) Start->Fmoc_Dep If Fmoc Wash1 Flow Wash (DCM for Boc / DMF for Fmoc) Boc_Dep->Wash1 Fmoc_Dep->Wash1 Neutralize 5% DIEA in DCM (Free base formation) Wash1->Neutralize Boc Path Coupling Activated AA + Coupling Reagent (HBTU/DIEA or DIC/HOBt) Wash1->Coupling Fmoc Path Neutralize->Coupling Coupling->Start Repeat Cycle (n+1)

Caption: The cyclical workflow of SPPS. Note the extra neutralization step required in Boc chemistry.

Detailed Methodologies
Protocol A: Fmoc Solid-Phase Synthesis (Standard)

Best for: Routine synthesis, acid-sensitive modifications, automated synthesizers.

  • Resin Swelling: Swell resin (e.g., Wang or Rink Amide) in DMF for 30 mins.[1]

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min).

    • Mechanism:[1][][3][6] Base-catalyzed

      
      -elimination of the fluorenyl ring.
      
  • Wash: Flow wash with DMF (5 x 1 min) to remove piperidine and dibenzofulvene.

    • QC Check: UV monitoring of the efflux can confirm deprotection completeness.

  • Coupling: Dissolve Fmoc-AA (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF. Add to resin.[1][6][7][][9] Shake for 45-60 min.

  • Cleavage: Wash resin with DCM.[1] Treat with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours. Precipitate in cold diethyl ether.

Protocol B: Boc Solid-Phase Synthesis (High Aggregation)

Best for: Hydrophobic peptides, long sequences (>50 AA), base-sensitive analogs.

  • Resin Swelling: Swell resin (e.g., MBHA or PAM) in DCM.[1]

  • Deprotection: Treat with 50% TFA in DCM (1 x 2 min, 1 x 20 min).

    • Note: The peptide N-terminus is now protonated (

      
      ).
      
  • Wash: Wash with DCM (5 x 1 min).

  • Neutralization: Treat with 5% DIEA in DCM (2 x 2 min).

    • Critical Step: Converts the ammonium salt back to a free amine (

      
      ) for coupling.
      
  • Coupling: Add Boc-AA (pre-activated with DIC/HOBt) in DMF/DCM. React for 1-2 hours.

    • In-situ Neutralization: Advanced protocols combine neutralization and coupling to minimize aggregation time.

  • Cleavage: High Hazard. Transfer resin to a Teflon vessel. Treat with anhydrous HF containing p-cresol/scavengers at 0°C for 1 hour.

Selection Guide: The Decision Matrix

Use the following logic to determine the appropriate chemistry for your project:

  • Is the peptide >50 amino acids or highly hydrophobic?

    • YES: Boc is preferred. The aggregation-disrupting power of TFA is superior for difficult sequences.

    • NO: Proceed to 2.

  • Does the peptide contain acid-labile modifications (e.g., phospho-Tyr, glycosylation)?

    • YES: Fmoc is required.[1][6][10] HF cleavage (Boc) will strip these modifications.

    • NO: Proceed to 3.

  • Do you have access to an HF apparatus and a specialized fume hood?

    • NO: Fmoc is the only viable option.

    • YES: Boc is an option if cost is a major driver (Boc-AAs are cheaper).

  • Are you using an automated synthesizer?

    • YES: Fmoc is standard.[1] (Boc requires specialized resistant tubing/valves).

References

  • Merrifield, R. B. (1963).[] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

  • Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1] The Journal of Organic Chemistry. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

  • BenchChem. (2025).[1][4] A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies. BenchChem Technical Guides. Link

  • Bachem. (2023).[10] Solid Phase Peptide Synthesis (SPPS) explained. Bachem Knowledge Center. Link

  • AAPPTec. (n.d.). Peptide Synthesis - FAQ: What type of chemistry (Fmoc vs Boc) should I use? AAPPTec Support. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

Sources

Comparative

Comparative Guide: Structure-Activity Relationships of 1,4-Diazepine Scaffolds

The following guide provides a technical, comparative analysis of Structure-Activity Relationship (SAR) studies for 1,4-diazepine-based compounds. It is designed for medicinal chemists and pharmacologists, focusing on th...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical, comparative analysis of Structure-Activity Relationship (SAR) studies for 1,4-diazepine-based compounds. It is designed for medicinal chemists and pharmacologists, focusing on the scaffold's versatility in targeting both GABAergic ion channels and epigenetic readers (BET bromodomains).

Executive Summary: The Privileged Scaffold

The 1,4-diazepine heterocycle is a "privileged structure" in medicinal chemistry, capable of providing ligands for diverse biological targets. While historically synonymous with GABA_A receptor positive allosteric modulation (anxiolytics/sedatives), recent SAR campaigns have successfully repurposed this scaffold for epigenetic regulation (BET bromodomain inhibition).

This guide compares the classic 1,4-benzodiazepine (1,4-BZD) against its key structural evolutions: the 1,5-benzodiazepine (improved therapeutic index) and the Triazolo-1,4-benzodiazepine (enhanced metabolic stability/potency), as well as its functional divergence into BET inhibitors .

Key Comparative Metrics
Feature1,4-Benzodiazepine (e.g., Diazepam)Triazolo-1,4-BZD (e.g., Alprazolam)1,5-Benzodiazepine (e.g., Clobazam)Thieno-1,4-diazepine (e.g., JQ1 - BET Inhibitor)
Primary Target GABA_A (

/

interface)
GABA_A (

/

interface)
GABA_A (Subtype selective)BRD4 (KAc binding pocket)
Binding Affinity (

)
High (nM range)Very High (Sub-nM often)Moderate (nM range)High (nM range for BRD4)
Metabolic Liability N-dealkylation, C3-hydroxylation

-hydroxylation (rapid)
Slower metabolismVariable; often short

Clinical Profile Sedative, Anxiolytic, AmnesticPotent Anxiolytic, AntidepressantAnxiolytic (Less Sedative)Oncology (Investigational)

Detailed SAR Analysis

The Classic Pharmacophore: GABA_A Modulation

The efficacy of 1,4-BZDs relies on specific electronic and steric interactions within the benzodiazepine binding site (BBS) of the GABA_A receptor.

Critical Substitutions (Causality & Logic):
  • Position 7 (EWG): An electron-withdrawing group (Cl, NO2, Br) is mandatory for high affinity.

    • Mechanism:[1][2][3][4][5] Enhances the acidity of the N1-proton (if present) or dipole alignment with receptor residues (His101 of

      
       subunit).
      
  • Position 1 (Nitrogen): Small alkyl groups (Methyl) enhance activity; bulky groups decrease it.

    • Mechanism:[1][2][3][4][5] Hydrophobic interaction with a specific lipophilic pocket.

  • Position 2 (Carbonyl): A proton-accepting group (C=O) is optimal for hydrogen bonding with the receptor.

    • Bioisostere: Replacement with S=O or C=N leads to reduced affinity, though bioisosteres like the triazole ring (fused at 1,2) dramatically alter this interaction.

  • Position 5 (Phenyl Ring): An aromatic ring is essential. Ortho-substitution (F, Cl) on this ring enhances affinity.

    • Mechanism:[1][2][3][4][5] Steric torsion forces the phenyl ring out of coplanarity with the diazepine ring, optimizing the "fit" into the hydrophobic pocket. Para-substitution is detrimental.

The Alternative: Triazolo-Fusion (Alprazolam/Triazolam)

Fusing a 1,2,4-triazole ring to the 1,2-bond of the 1,4-diazepine creates the triazolobenzodiazepine subclass.

  • SAR Advantage: The triazole ring incorporates the proton-accepting capacity of the C2-carbonyl but locks the conformation and adds an additional hydrophobic binding face.

  • Metabolic Impact: Prevents simple N-dealkylation (a major pathway for Diazepam

    
     Nordiazepam). Metabolism shifts to 
    
    
    
    -hydroxylation on the methyl group of the triazole, often leading to shorter half-lives but higher immediate potency due to increased receptor occupancy.
The Alternative: 1,5-Benzodiazepines (Clobazam)

Shifting the nitrogen from position 4 to position 5 creates the 1,5-benzodiazepine.

  • SAR Advantage: This scaffold exhibits a larger dihedral angle, altering the vector of the C=O and N-substituents.

  • Therapeutic Causality: This structural change results in partial agonism or subtype selectivity (preferring

    
    2 over 
    
    
    
    1 subunits), which dissociates anxiolytic effects from sedative/motor side effects.

Visualization: SAR Decision Tree

The following diagram illustrates the structural decision-making process when optimizing the 1,4-diazepine scaffold for either CNS or Oncology targets.

SAR_Logic Scaffold 1,4-Diazepine Scaffold Target Select Primary Target Scaffold->Target GABA GABA-A Receptor (CNS Indications) Target->GABA BET BET Bromodomains (Oncology/Inflammation) Target->BET Pos7 Pos 7: Add EWG (Cl, NO2) Essential for Affinity GABA->Pos7 Pos5 Pos 5: Aryl group required (Mimics Acetyl-Lysine) BET->Pos5 Pos1_2 Pos 1-2 Modification Pos7->Pos1_2 Triazolo Fuse Triazole Ring (Alprazolam) Result: High Potency, Short t1/2 Pos1_2->Triazolo Classic Keep Lactam (C=O) (Diazepam) Result: Long t1/2, Sedative Pos1_2->Classic SideChain Side Chain Optimization (e.g., t-butyl ester or sulfonamide) Pos5->SideChain JQ1 Thieno-fusion (JQ1) Result: Myc Downregulation SideChain->JQ1

Caption: Structural optimization pathways for 1,4-diazepine derivatives based on target selectivity (GABA-A vs. BET).

Experimental Protocols

To validate SAR hypotheses, robust biological assays are required. Below are two industry-standard protocols.

Protocol A: Radioligand Binding Assay (GABA_A Affinity)

Objective: Determine the Binding Affinity (


) of novel 1,4-diazepine derivatives using 

-Flumazenil displacement.

Materials:

  • Rat cortical membrane homogenates (source of GABA_A receptors).

  • Radioligand:

    
    -Flumazenil (Specific Activity ~80 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C.

  • Glass fiber filters (GF/B) presoaked in 0.3% polyethyleneimine (PEI).

Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex in 50 mM Tris-HCl. Centrifuge at 20,000 x g for 10 mins. Resuspend pellet, wash twice, and store at -80°C.

  • Incubation Setup: In a 96-well plate, add:

    • 150

      
      L Membrane suspension (approx. 100 
      
      
      
      g protein).
    • 50

      
      L 
      
      
      
      -Flumazenil (Final concentration 1 nM).
    • 50

      
      L Test Compound (Concentration range: 
      
      
      
      to
      
      
      M).
    • Control: Define Non-Specific Binding (NSB) using 10

      
      M Diazepam.
      
  • Equilibrium: Incubate at 4°C for 60 minutes. (Low temperature minimizes receptor degradation and metabolic activity).

  • Harvesting: Rapidly filter through GF/B filters using a cell harvester. Wash filters 3x with ice-cold buffer to remove unbound ligand.

  • Quantification: Place filters in scintillation vials with cocktail. Count radioactivity (CPM) via liquid scintillation spectrometry.

  • Data Analysis: Plot % Specific Binding vs. Log[Compound]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: TR-FRET Assay (BET Bromodomain Inhibition)

Objective: Measure inhibition of BRD4 binding to acetylated histone peptides (Epigenetic SAR).

Materials:

  • Recombinant BRD4 bromodomain (GST-tagged).

  • Biotinylated acetyl-histone H4 peptide.

  • Europium-labeled anti-GST antibody (Donor).

  • Streptavidin-Allophycocyanin (APC) (Acceptor).

Methodology:

  • Reagent Mix: Prepare assay buffer (PBS, 0.1% BSA, 0.05% Tween-20).

  • Compound Addition: Dispense test compounds (acoustic droplet ejection or serial dilution) into low-volume 384-well black plates.

  • Protein/Peptide Addition: Add GST-BRD4 (50 nM final) and Biotin-H4 peptide (50 nM final). Incubate for 15 minutes at Room Temperature.

  • Detection Reagents: Add Eu-anti-GST antibody and Streptavidin-APC.

  • Incubation: Incubate for 60 minutes in the dark.

  • Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a multimode plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).

  • Causality Check: A decrease in FRET signal indicates the compound has displaced the acetylated peptide from the BRD4 pocket.

Workflow Visualization

Assay_Workflow Start Start: Membrane Prep Incubate Incubate: Membrane + [3H]-Ligand + Test Cpd Start->Incubate 60 min @ 4°C Filter Vacuum Filtration (GF/B Filters) Incubate->Filter Wash Wash Unbound Ligand (Ice-cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count Analysis Data Analysis (Cheng-Prusoff) Count->Analysis

Caption: Step-by-step workflow for the Radioligand Binding Assay used to determine Ki values.

References

  • Comparison of the structures and chemistry of the 1,4- and 1,5-benzodiazepines. ResearchGate. Available at: [Link]

  • Differential effects of the 1,4 and 1,5 benzodiazepines on performance in healthy man. Br J Clin Pharmacol. Available at: [Link]

  • New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective BET Bromodomain Inhibition. J. Med. Chem. Available at: [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iran J Basic Med Sci. Available at: [Link]

  • Substituted 2,3-Benzodiazepines Derivatives as Bromodomain BRD4 Inhibitors. ACS Med. Chem. Lett. Available at: [Link]

Sources

Validation

Comparative Guide: Strategies for Enantiomeric Purity Assessment of Chiral Diazepane Scaffolds

Executive Summary: The Diazepane Challenge The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, serving as the core for various neurological and cardiovascular therapeutics (e.g., Suvorexant der...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diazepane Challenge

The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, serving as the core for various neurological and cardiovascular therapeutics (e.g., Suvorexant derivatives, homopiperazine analogs). However, assessing the enantiomeric purity of these scaffolds presents a distinct chemical challenge: basicity .

The secondary or tertiary amines within the diazepane ring interact strongly with residual silanol groups on chromatographic stationary phases, leading to severe peak tailing. This guide objectively compares the two most effective methodologies for overcoming this limitation: Chiral Stationary Phase (CSP) SFC/HPLC (the quantitative gold standard) and NMR with Chiral Solvating Agents (the rapid, in-process alternative).

Method A: Polysaccharide-Based CSP-SFC (The Gold Standard)

Supercritical Fluid Chromatography (SFC) has largely displaced Normal Phase (NP) HPLC as the preferred method for chiral diazepanes. The low viscosity of supercritical CO₂ allows for higher flow rates, while its non-polar nature—combined with polar organic modifiers—suppresses the ionization of basic amines better than aqueous reversed-phase systems.

Mechanistic Insight

The separation relies on the formation of transient diastereomeric complexes between the diazepane enantiomers and the chiral selector (typically Amylose or Cellulose carbamates) coated or immobilized on the silica support.

  • The Critical Variable: For diazepanes, the addition of a basic additive (0.1% Diethylamine or Isopropylamine) is non-negotiable . It competes for active silanol sites, sharpening peak shape and improving resolution (

    
    ).
    
Experimental Protocol: SFC Screening Workflow

Objective: Achieve baseline resolution (


) for a racemic 1,4-diazepane derivative.

Equipment: Agilent 1260 Infinity II SFC or Waters UPC².

  • Sample Preparation: Dissolve 1 mg of racemate in 1 mL of Methanol (MeOH). Filter through 0.2 µm PTFE.

  • Column Selection (The "Big 3"):

    • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) – High success rate for heterocycles.

    • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) – Complementary selectivity.

    • Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)) – Robust for chlorinated solvents.

  • Mobile Phase Screening:

    • A: CO₂ (Supercritical).[1]

    • B: MeOH + 0.1% Diethylamine (DEA).

    • Gradient: 5% to 40% B over 5 minutes. Backpressure: 120 bar. Temp: 40°C.

  • Optimization: If

    
    , switch Modifier B to Isopropanol (IPA) + 0.1% DEA. IPA often provides higher resolution but higher backpressure.
    

Technical Note: Avoid using Ethanolamine as an additive if you plan to use a UV detector below 220 nm due to high UV cutoff.

Method B: NMR with Chiral Solvating Agents (The Rapid Screen)

For early-stage synthetic intermediates where developing a full chromatographic method is a bottleneck, 1H-NMR using Chiral Solvating Agents (CSAs) offers a "mix-and-measure" solution. Unlike Chiral Derivatizing Agents (CDAs) like Mosher's chloride, CSAs do not require a chemical reaction.

Mechanistic Insight

The CSA (typically an acidic host) forms a non-covalent diastereomeric salt pair with the basic diazepane (guest) in solution. This anisochrony causes the NMR signals of the enantiomers to split.

Experimental Protocol: The BINOL-Diazepane Complex

Objective: Estimate enantiomeric excess (% ee) within ±2% error.

  • Solvent Choice: Use a non-polar solvent like Benzene-d6 (

    
    )  or Chloroform-d (
    
    
    
    )
    . Non-polar solvents maximize the ion-pairing interaction between the CSA and the diazepane.
  • The CSA: (R)-(+)-1,1′-Bi-2-naphthol [(R)-BINOL].

  • Procedure:

    • Dissolve 5 mg of diazepane racemate in 0.6 mL

      
      .
      
    • Acquire a standard 1H-NMR spectrum.

    • Add 1.0 equivalent of (R)-BINOL. Shake well.

    • Acquire the spectrum again.

    • Observation: Look for splitting in the protons adjacent to the chiral center or the

      
      -methyl groups.
      
    • Calculation: Integration of split peaks (

      
       and 
      
      
      
      ).
      
      

Comparative Analysis

The choice between SFC/HPLC and NMR depends on the stage of drug development and the required accuracy.

FeatureMethod A: CSP-SFC/HPLCMethod B: NMR with CSA
Primary Use Case Final purity release, QC, trace impurity analysis.In-process monitoring, reaction optimization.
Accuracy High (> 99.9% precision).Moderate (± 2-5% error depending on field strength).
Limit of Detection < 0.05% of minor enantiomer.~1-2% of minor enantiomer (requires 400+ MHz).
Sample Recovery High (if using Prep-SFC).High (Non-destructive, but requires separation from CSA).
Throughput 5-10 mins/sample (after method dev).15 mins/sample (no method dev required).
Cost High (Columns: $1,000+).Low (Reagents are cheap; instrument is standard).

Visualizing the Decision Logic

The following diagrams illustrate the decision-making process and the optimization workflow.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Chiral Purity Assessment Stage Development Stage? Start->Stage Early Early Synthesis / Screening Stage->Early Speed Priority Late Final QC / Release Stage->Late Accuracy Priority Sample Sample Quantity? Early->Sample SFC_Method Method A: CSP-SFC (High Precision) Late->SFC_Method HighAmt > 5 mg available Sample->HighAmt LowAmt < 1 mg available Sample->LowAmt NMR sensitivity too low NMR_Method Method B: NMR w/ CSA (Rapid, No Method Dev) HighAmt->NMR_Method LowAmt->SFC_Method NMR sensitivity too low

Caption: Decision matrix for selecting between NMR and SFC based on development stage and sample availability.

Diagram 2: SFC Method Optimization Cycle

SFCOptimization Input Racemic Diazepane Screen Screen Columns (AD-H, OD-H, IC) Mobile Phase: CO2/MeOH + 0.1% DEA Input->Screen Check Check Resolution (Rs) Screen->Check Success Final Method (Rs > 1.5) Check->Success Yes Fail Rs < 1.5 or Tailing Check->Fail No Mod1 Change Modifier (MeOH -> IPA) Fail->Mod1 Mod1->Check Mod2 Change Additive (DEA -> Isopropylamine) Mod1->Mod2 If still failing Mod2->Check

Caption: Iterative workflow for optimizing SFC conditions to handle basic diazepane derivatives.

References

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC.[1][2][3][4][5][6][7] Shimadzu Application News.

  • Toribio, L., et al. (2018). High Efficiency Chiral Separations in HPLC and SFC. LCGC International.

  • Wenzel, T. J. (2018).[7] Discrimination of Enantiomers by NMR Spectroscopy Using Chiral Solvating Agents. Journal of Chromatography A / NIH.

  • Phenomenex. (2020). Chiral HPLC Separations: A Guide to Column Selection and Method Development.

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.[2][3][4][6] Journal of Pharmaceutical and Biomedical Analysis.

Sources

Safety & Regulatory Compliance

Safety

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid proper disposal procedures

Topic: 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid Proper Disposal Procedures Executive Summary: Operational Disposal Directive 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid (CAS: 1214824-64-2) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid Proper Disposal Procedures

Executive Summary: Operational Disposal Directive

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid (CAS: 1214824-64-2) is a solid organic intermediate containing a secondary amine protected by a tert-butoxycarbonyl (Boc) group and a free carboxylic acid.[1][2]

Primary Disposal Path: High-temperature incineration equipped with an afterburner and scrubber. Critical Safety Constraint: DO NOT mix with acidic waste streams (pH < 4). The Boc protecting group is acid-labile; contact with strong acids will trigger decomposition, releasing isobutylene gas and potentially pressurizing waste containers to the point of rupture.

Physicochemical Profile & Hazard Identification

Before handling waste, verify the material properties against this profile to ensure compatibility with your facility’s waste stream.

ParameterData / ClassificationOperational Implication
Physical State Solid (White to off-white powder)Dispose of as solid organic waste unless dissolved.[1][2]
Acidity Weakly Acidic (Carboxylic acid moiety)Compatible with neutral or organic waste streams.[1][2]
Stability Acid Sensitive (Boc group)Incompatible with Strong Acids (HCl, TFA, H₂SO₄).
Water Solubility Low / pH-dependentDo not attempt to flush down drains.[1][2]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4] Irrit.)Standard PPE (Nitrile gloves, safety glasses, fume hood) required.[1][2]
RCRA Status Not P-listed or U-listed.[1][2]Classify as "Non-Regulated Organic Solid" unless mixed with listed solvents.[2]

Pre-Disposal Assessment (Self-Validating Checklist)

Trustworthiness Protocol: This checklist acts as a "Go/No-Go" gauge. If any item is unchecked, stop and remediate before proceeding to disposal.

Disposal Workflows

Workflow A: Solid Waste (Pure Compound or Scrapped Solids)

Best for: Expired shelf-stock, spilled solids, or contaminated weighing paper.[1][2]

  • Containment: Transfer the solid into a sealable, chemically resistant bag (polyethylene) or a screw-top jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1-(Boc)-1,4-diazepane-5-carboxylic acid, Solid."[1][2]

    • Hazard Check: "Irritant."

  • Binning: Place the sealed container into the Solid Organic Waste drum.

  • Destruction: This stream is routed for incineration.

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: Filtrates from synthesis or HPLC waste.

  • Solvent Assessment: Identify the carrier solvent (e.g., DCM, Ethyl Acetate, Methanol).[2]

  • Neutralization (CRITICAL):

    • If the reaction involved acids (e.g., TFA for other steps), quench the mixture with aqueous saturated NaHCO₃ until gas evolution ceases.[2]

    • Reasoning: Prevents delayed gas evolution in the waste drum.

  • Segregation:

    • Halogenated Solvent: If dissolved in DCM/Chloroform → Halogenated Waste Carboy .

    • Non-Halogenated Solvent: If dissolved in MeOH/EtOAc/Hexanes → Non-Halogenated Waste Carboy .

  • Logging: Record the approximate mass of the Boc-diazepane on the waste log sheet.

Decision Logic & Safety Pathway

The following diagram illustrates the critical decision-making process, specifically highlighting the "Acid Trap" that often leads to safety incidents with Boc-protected amino acids.

DisposalWorkflow Figure 1: Disposal decision tree emphasizing the critical neutralization step for Boc-protected intermediates. Start Waste: 1-(Boc)-1,4-diazepane-5-COOH StateCheck Determine Physical State Start->StateCheck SolidPath Solid Form StateCheck->SolidPath LiquidPath Solution / Reaction Mix StateCheck->LiquidPath SolidBin Solid Organic Waste Bin (Incineration) SolidPath->SolidBin Double Bag & Label AcidCheck Is Solution Acidic? (pH < 4) LiquidPath->AcidCheck Neutralize Neutralize with NaHCO3 (Prevent Isobutylene Off-gassing) AcidCheck->Neutralize Yes (Risk of Gas) SolventType Identify Solvent Base AcidCheck->SolventType No (Stable) Neutralize->SolventType pH Adjusted HaloBin Halogenated Liquid Waste (e.g., DCM, CHCl3) SolventType->HaloBin Contains Halogens NonHaloBin Non-Halogenated Liquid Waste (e.g., MeOH, EtOAc) SolventType->NonHaloBin No Halogens

Emergency Procedures (Spill Response)

In the event of a spill outside of containment:

  • PPE: Don nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use a half-mask respirator (P95).[2]

  • Dry Spill:

    • Do not sweep vigorously (avoids aerosolization).

    • Cover with wet paper towels to dampen.

    • Scoop into a sealable bag.

    • Clean surface with soap and water.[3][5]

  • Wet Spill (Solvent):

    • Absorb with vermiculite or spill pads.

    • Do not use acidic absorbents.

    • Place used absorbents into the Solid Organic Waste bin.

Regulatory Context (RCRA)

Under US EPA regulations (Resource Conservation and Recovery Act):

  • Classification: This specific compound is not listed on the P-list (acutely toxic) or U-list (toxic).

  • Characteristic Waste: It does not typically meet the definition of Ignitable (D001), Corrosive (D002), or Reactive (D003) in its solid form.[2]

  • Generator Status: However, because it is an organic chemical capable of environmental damage, it must be treated as Hazardous Chemical Waste and incinerated at a permitted facility (TSDF).[2] Never dispose of this compound in municipal trash or sewer systems.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2756058, tert-Butyl 1,4-diazepane-1-carboxylate (Structural Analog).[1][2] Retrieved from [Link][1][2]

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1][2]

Sources

Handling

Personal protective equipment for handling 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid

Executive Summary & Scientific Context 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid (CAS: 1160281-54-6 or related isomers) is a critical chiral scaffold used in the synthesis of peptidomimetics and macrocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid (CAS: 1160281-54-6 or related isomers) is a critical chiral scaffold used in the synthesis of peptidomimetics and macrocyclic drugs. While often categorized as a standard organic intermediate, its handling requires precise control not only to protect the operator from irritation but to preserve the chemical integrity of the Boc-protecting group, which is acid-labile.

This guide moves beyond generic safety advice, providing a self-validating protocol for researchers who demand high-fidelity results and zero safety incidents.

Hazard Profiling & Risk Assessment

Before selecting PPE, we must define the enemy. Based on Structure-Activity Relationships (SAR) of similar Boc-protected heterocycles and available Safety Data Sheets (SDS), this compound presents the following specific risks:

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.Direct contact with powder can cause dermatitis; permeation is slow but cumulative.
Eye Irritation H319 Causes serious eye irritation.[1]Fine dust is the primary vector; mechanical abrasion and chemical irritation are risks.
STOT SE 3 H335 May cause respiratory irritation.[1]Critical: Inhalation of dust during weighing is the highest risk activity.
Acute Toxicity H302 *Harmful if swallowed.[2][3][4]Presumed hazard based on diazepane class.[5] Ingestion via hand-to-mouth transfer must be blocked.

> Expert Insight: The primary operational risk is static-charged dust . Boc-protected amino acids are often fluffy, electrostatic solids that "jump" during weighing. This makes inhalation and surface contamination the dominant failure modes.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this substance in quantities >10 mg.

Hand Protection: The "Double-Donning" Rule

Standard: Nitrile Rubber (NBR). Latex is forbidden due to poor chemical resistance against organic solvents often used in conjunction (e.g., DCM, DMF).

  • Primary Layer: Nitrile, 0.11 mm (minimum thickness).

  • Secondary Layer (Optional but Recommended): If dissolving in halogenated solvents (DCM), wear a laminate inner liner (e.g., Silver Shield®).

  • Protocol: Inspect gloves for pinholes by trapping air and squeezing. Change immediately upon splash contact.

Eye & Face Protection

Standard: ANSI Z87.1 (or EN 166) Compliant Safety Glasses with Side Shields.

  • Escalation: If handling fine powder outside a fume hood (strongly discouraged) or in quantities >5g, Indirect Vent Goggles are required to prevent dust migration around the lenses.

Respiratory Protection & Engineering Controls

Primary Control: Chemical Fume Hood.

  • Velocity: Face velocity must be verified between 80–100 fpm (0.4–0.5 m/s).

  • Sash Height: Keep sash at the lowest working position (below breathing zone).

  • Backup: If hood use is impossible (e.g., instrument maintenance), a half-face respirator with P100/OV cartridges is required.

Body Protection

Standard: 100% Cotton or Flame-Resistant (Nomex) Lab Coat.

  • Logic: Synthetic blends can melt into the skin if a fire occurs (e.g., if the compound is used with pyrophoric coupling agents). Long pants and closed-toe leather/composite shoes are mandatory.

Operational Workflow: The "Clean-Chain" Protocol

This workflow is designed to isolate the chemical from the operator and the environment.

Step 1: Preparation & Static Control[2]
  • Zone Setup: Clear the fume hood. Place a disposable absorbent mat (pig mat) on the working surface.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat and spatula. Why? This prevents the "jumping powder" phenomenon, reducing airborne dust by up to 90%.

Step 2: Weighing & Transfer
  • Positioning: Weighing balance should be inside the hood or a vented enclosure.

  • Technique: Transfer solid using a clean, dry spatula. Do not tap the spatula on the side of the container (creates aerosol).

  • Closing: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent seal degradation.

Step 3: Solubilization (The Critical Moment)
  • Solvent Addition: Add solvent (e.g., DMF, DCM) slowly down the side of the vessel.

  • Venting: If using acidic reagents for subsequent deprotection (e.g., TFA), anticipate isobutylene gas evolution. Ensure the vessel is vented to a scrubber or hood exhaust.

Step 4: Decontamination
  • Surface: Wipe the balance and hood surface with a mild detergent followed by water.

  • Gloves: Wash outer gloves with soap and water before removing them to prevent secondary contamination of bare hands.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for safe handling.

SafetyProtocol RiskAssessment 1. Risk Assessment (H315, H319, H335) Engineering 2. Engineering Controls (Fume Hood Verified) RiskAssessment->Engineering Define Containment PPE_Select 3. PPE Selection (Nitrile, Glasses, Coat) Engineering->PPE_Select Residual Risk Handling 4. Active Handling (Weighing/Transfer) PPE_Select->Handling Donning Complete Disposal 5. Disposal (Solid Organic Waste) Handling->Disposal Process Complete Emergency Emergency Response (Eye Wash/Shower) Handling->Emergency Accident/Spill

Figure 1: Logical flow for risk mitigation during chemical handling. Note the feedback loop from handling to emergency response.

Disposal & Emergency Procedures

Disposal Protocol
  • Solid Waste: Contaminated gloves, paper towels, and weigh boats must go into Hazardous Solid Waste . Do not use regular trash.

  • Liquid Waste: Solutions containing the compound should be segregated into Organic Waste (Non-Halogenated or Halogenated) depending on the solvent used.

  • Labeling: Clearly label waste tags with the full chemical name. Avoid abbreviations like "Boc-Diazepane" on official waste tags.

Emergency Response
  • Eye Contact: Flush immediately with water for 15 minutes.[1][6] Hold eyelids open. Note: Contact lenses can trap chemicals; remove them if possible during flushing.

  • Skin Contact: Wash with soap and copious water.[5][6] Do not use organic solvents (ethanol/acetone) to wash skin, as this enhances absorption.

  • Spill (<10g): Dampen a paper towel (to prevent dust) and wipe up. Place in a sealed bag.

  • Spill (>10g): Evacuate the immediate area. Use a dedicated chemical spill kit.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54363264 (Related Derivative). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.